molecular formula C24H40N2 B1669311 3beta-(Dimethylamino)con-5-ene CAS No. 546-06-5

3beta-(Dimethylamino)con-5-ene

Cat. No.: B1669311
CAS No.: 546-06-5
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conessin has been reported in Holarrhena floribunda and Holarrhena pubescens with data available.

Properties

IUPAC Name

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLGAQQQNWMVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859475
Record name N,N-Dimethylcon-5-enin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-06-5
Record name conessine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

3beta-(Dimethylamino)con-5-ene physical and chemical properties

Technical Monograph: 3 -(Dimethylamino)con-5-ene (Conessine)[1][2][3]

Executive Summary

3


-(Dimethylamino)con-5-eneConessine12

This technical guide is designed for pharmaceutical scientists and organic chemists.[2] It moves beyond basic catalog data to provide a functional analysis of the compound’s physicochemical behavior, extraction logic, and receptor kinetics.

Molecular Architecture & Identification

Conessine is characterized by a rigid pentacyclic steroid backbone (the conanine skeleton) featuring a pyrrolidine ring fused at C18-C20.[2] The critical pharmacophore is the dimethylamino group at the C3 position in the

2
Identifier Details
Systematic Name 3

-(Dimethylamino)con-5-ene
Common Name Conessine
CAS Registry Number 546-06-5
Molecular Formula

Molecular Weight 356.59 g/mol
Stereochemistry 3

, 5

, 20

(implied by conanine skeleton)
Structural Visualization

The following diagram illustrates the connectivity of the conanine skeleton, highlighting the tertiary amine at C3 and the heterocyclic nitrogen involved in the E-ring.

ConessineStructurecluster_propertiesFunctional ImplicationsC3C3 Position(Dimethylamino Group)SteroidCoreSteroid Nucleus(Androstane-like A/B/C Rings)C3->SteroidCoreAttached at 3-betaP1High Basicity (pKa ~10.2)C3->P1C5C5-C6 Double Bond(Unsaturation)SteroidCore->C5ContainsERingE-Ring (Pyrrolidine)(N-Methylated at C20-C18)SteroidCore->ERingFused at C13/C17P2Lipophilicity (LogP ~5.0)SteroidCore->P2ERing->P1

Caption: Structural logic of Conessine, linking chemical moieties to physicochemical properties.

Physicochemical Profile

Understanding the physical state of Conessine is critical for formulation and assay development.[2] Its high lipophilicity (LogP > 4.[2]9) mandates the use of organic co-solvents in biological assays.

Quantitative Properties Table
PropertyValueContext for Application
Physical State White crystalline powderHygroscopic; store under desiccant.[2]
Melting Point 123 – 125 °CSharp melting point indicates high purity.[2]
Boiling Point ~450 °C (760 mmHg)Sublimes at 95°C (0.01 mmHg); useful for purification.
Solubility (Water) 0.017 g/L (Sparingly soluble)Requires acidification (pH < 4) for aqueous solubility.
Solubility (Organic) Soluble in EtOH,

, Acetone
Stock solutions typically prepared in DMSO or Ethanol.
pKa ~10.2 (Tertiary amine)Acts as a strong base; forms stable salts (2HCl, 2HBr).
Optical Rotation

(c=0.7, EtOH)
Stereochemical purity check.
LogP 4.9 – 6.06High BBB permeability; rapid CNS entry.[2]

Spectroscopic Fingerprint

For identification and quality control, the following spectral signals are diagnostic.

  • Mass Spectrometry (ESI-MS):

    • [M+H]+: m/z 357.3.[2]

    • Fragmentation: Characteristic loss of dimethylamine group.[2]

  • 1H-NMR (CDCl3, 400 MHz):

    • 
       5.35 ppm:  Olefinic proton at C6 (broad multiplet).[2]
      
    • 
       2.30 ppm:  Singlet, 6H, 
      
      
      at C3.
    • 
       2.18 ppm:  Singlet, 3H, 
      
      
      in the heterocyclic E-ring.[2]
    • 
       0.93 ppm:  Singlet, 3H, C19 angular methyl.[2]
      
  • IR Spectroscopy:

    • 2780 cm⁻¹: Bohlmann bands (characteristic of trans-quinolizidine or similar tertiary amine systems).[2]

    • 1660 cm⁻¹: Weak C=C stretch.

Chemical Reactivity & Synthesis

Reactivity Profile[5]
  • Salt Formation: Due to the two tertiary nitrogen atoms, Conessine readily forms dihydrochloride or dihydrobromide salts.[2] The salt forms are water-soluble and preferred for in vivo administration.[2]

  • Hofmann Degradation: The heterocyclic ring is susceptible to Hofmann elimination under strong basic conditions and heat, leading to ring-opening (apoconessine).[2]

  • N-Oxidation: The C3-dimethylamino group can be oxidized to the N-oxide, a common metabolic pathway.[2]

Biosynthetic Origin

Biosynthetically, Conessine is derived from cholesterol via pregnenolone.[2] The pathway involves transamination and cyclization steps unique to the Apocynaceae family.

Biological Interface: H3 Receptor Antagonism

Conessine is a high-affinity antagonist/inverse agonist at the Histamine H3 receptor (

23
Mechanism of Action Pathway

The following diagram details how Conessine blocks the negative feedback loop of the H3 receptor, leading to increased neurotransmitter release.

H3MechanismConessineConessine(Antagonist)H3ReceptorHistamine H3 Receptor(Presynaptic G-Protein Coupled)Conessine->H3ReceptorBlocks (Competitive Binding)GPCR_PathwayGi/Go Protein Signaling(Inhibition of cAMP)Conessine->GPCR_PathwayPrevents ActivationH3Receptor->GPCR_PathwayTriggersHistamineEndogenous HistamineHistamine->H3ReceptorActivates (Agonist)NeuroReleaseNeurotransmitter Release(Histamine, ACh, NE)GPCR_Pathway->NeuroReleaseInhibits (Negative Feedback)CognitionCognitive Enhancement(Wakefulness/Attention)NeuroRelease->CognitionUp-regulation

Caption: Pharmacodynamic blockade of H3 autoreceptors by Conessine, disinhibiting neurotransmitter release.[2]

Experimental Protocols

Protocol A: Acid-Base Extraction from Plant Matrix

Objective: Isolate total alkaloids enriched in Conessine from Holarrhena bark.[2]

  • Maceration: Suspend 100g dried, powdered bark in 500mL Ethanol:Ammonia (95:5) for 48 hours. The ammonia liberates the free base.

  • Filtration & Concentration: Filter and evaporate solvent under reduced pressure (

    
    C) to obtain a crude residue.
    
  • Acidification: Dissolve residue in 200mL 2N HCl. Filter off insoluble non-alkaloidal lipids.[2]

  • Basification: Adjust pH of the filtrate to ~10 using concentrated

    
    . A white precipitate (alkaloids) will form.
    
  • Extraction: Extract the aqueous phase 3x with Chloroform (

    
    ).
    
  • Purification: Dry organic layer over anhydrous

    
     and evaporate. Recrystallize from Acetone to yield Conessine needles.[2]
    
Protocol B: In Vitro Stock Preparation

Objective: Prepare a stable stock for cell culture (e.g., HEK-293 expressing H3R).[2]

  • Weighing: Weigh 3.57 mg of Conessine free base.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM stock.

    • Note: Do not use water directly.[2]

  • Dilution: Dilute the stock 1:1000 into culture media for a working concentration of 10

    
    M. Ensure final DMSO concentration is <0.1%.
    

References

  • PubChem. (n.d.).[2] Conessine (CID 441082).[2] National Library of Medicine.[2] Retrieved from [Link]

  • Zhao, C., et al. (2008).[2] The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5423–5430.[4] Retrieved from [Link]

  • Dua, V. K., et al. (2013).[2][4] Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal, 12, 194.[2][4] Retrieved from [Link]

Conessine from Holarrhena Species: A Guide to Natural Sourcing, Isolation, and Purification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: Conessine, a steroidal alkaloid with significant pharmacological potential, is predominantly found in various species of the Holarrhena genus. Its demonstrated activities, including histamine H3 receptor antagonism, antibacterial properties, and anti-malarial effects, make it a compound of high interest for drug discovery and development.[1][2][3] This guide provides a comprehensive technical overview for researchers and scientists on the natural sources of conessine and detailed, field-proven methodologies for its extraction, isolation, and purification. We delve into the causality behind experimental choices, ensuring a robust and reproducible approach from plant material to purified active compound.

Introduction to Conessine and its Pharmacological Significance

Conessine (C₂₄H₄₀N₂) is a pentacyclic steroidal alkaloid characterized by a pregnane-type skeleton with nitrogen atoms incorporated at the C-3 and C-20 positions.[4][5] This unique structure underpins its diverse biological activities. It is recognized as a potent and selective histamine H3 receptor antagonist, a property that has been explored for its potential in treating neurological disorders.[1][6] Furthermore, conessine has demonstrated significant antibacterial activity, particularly as a resistance-modifying agent that can restore the efficacy of antibiotics against multidrug-resistant bacteria like Pseudomonas aeruginosa by inhibiting efflux pumps.[7][8][9] Its traditional use in treating dysentery and diarrhea is supported by modern studies confirming its anti-amoebic and anti-diarrheal properties.[10][11][12]

Natural Sources: The Holarrhena Genus

Conessine is a principal alkaloid within the Apocynaceae family, most notably in the Holarrhena genus.[1] Understanding the distribution of conessine within these plants is critical for efficient sourcing and maximizing yield.

Prominent Holarrhena Species

Several species are known to be rich sources of conessine:

  • Holarrhena antidysenterica (L.) Wall.: Also known as "Kurchi," this is arguably the most studied source.[1][13] It is widely used in traditional Ayurvedic medicine.[10] The bark and seeds are the primary parts used for extraction.[10][13]

  • Holarrhena floribunda G. Don: Found in various parts of Africa, the stem bark of this species is a well-documented source of conessine and related alkaloids.[1][4][14]

  • Holarrhena pubescens Wall. ex G. Don: Often considered synonymous with H. antidysenterica, this species is also a significant source, with its bark being a primary material for conessine isolation.[15][16]

Distribution and Yield in Plant Tissues

The concentration of steroidal alkaloids, including conessine, varies significantly between different parts of the plant. This variance is a crucial factor in selecting the optimal plant material for extraction.

Plant SpeciesPlant PartReported Conessine/Alkaloid ContentReference
Holarrhena antidysentericaGreen BarkUp to 1735.56 µg/g (dry wt.)[17]
Holarrhena antidysentericaStem BarkTotal alkaloids: 1.1 - 4.72%; Conessine: ~0.4%[18]
Holarrhena floribundaRootsHighest alkaloid concentration (~2%)[14]
Holarrhena floribundaStemModerate alkaloid concentration (1 - 1.5%)[14]
Holarrhena floribundaLeavesLowest alkaloid concentration (< 1.0%)[14]
Holarrhena antidysentericaBark Extract (Commercial Method)2-3% Conessine in final extract[19]

Expert Insight: The data strongly indicates that the bark (particularly green bark) and roots are the most promising sources for high-yield conessine extraction.[14][17] While roots may have the highest concentration, harvesting them is destructive to the plant. Therefore, the stem bark is often the preferred material for sustainable sourcing.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of conessine relies on its basic nature, a characteristic feature of alkaloids. The following workflow integrates classic acid-base extraction principles with modern chromatographic techniques for efficient and scalable purification.

Conessine_Isolation_Workflow cluster_0 Phase 1: Extraction cluster_1 Phase 2: Acid-Base Partitioning cluster_2 Phase 3: Purification & Analysis PlantMaterial Dried & Powdered Holarrhena Bark Extraction Maceration or Soxhlet Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Acidification Dissolve in Acidic Solution (e.g., 1M HCl) Filter to remove non-alkaloidal matter CrudeExtract->Acidification Basification Basify Aqueous Layer (e.g., NH4OH to pH 9-10) Extract with Organic Solvent (e.g., Chloroform) Acidification->Basification CrudeAlkaloids Crude Alkaloid Fraction Basification->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography TLC TLC Monitoring (e.g., Toluene:Ethyl Acetate:Diethylamine) ColumnChromatography->TLC PureFractions Combine Pure Conessine Fractions ColumnChromatography->PureFractions Elution Characterization Characterization & Quantification (HPTLC, HPLC, NMR, MS) PureFractions->Characterization

Caption: Overall workflow for the isolation of conessine.

Step 1: Initial Extraction of Crude Alkaloids

Rationale: The objective is to efficiently extract the total alkaloid content from the plant matrix. Methanol is a common and effective solvent due to its polarity, which allows it to penetrate the plant cells and solubilize the alkaloids.[7][15] Soxhlet extraction provides a thorough and continuous extraction, while maceration is a simpler, albeit potentially less exhaustive, alternative.

Protocol:

  • Material Preparation: Procure dried stem bark of a Holarrhena species. Grind the bark into a coarse powder (e.g., to pass through a 20-mesh sieve) to increase the surface area for solvent penetration.[19]

  • Extraction:

    • Method A (Soxhlet): Place 500 g of powdered bark into a Soxhlet apparatus and exhaustively extract with 1.5 L of methanol for approximately 36 hours.[15]

    • Method B (Maceration): Macerate 500 g of powdered bark in 2 L of methanol with periodic agitation for 48-72 hours.

  • Concentration: Combine the methanolic extracts and evaporate the solvent in vacuo using a rotary evaporator at 40-50°C. This will yield a dark, viscous crude extract.

Step 2: Selective Separation via Acid-Base Partitioning

Rationale: This is the most critical step for selectively separating basic alkaloids from neutral and acidic phytochemicals (e.g., tannins, resins, glycosides).[19] By manipulating the pH, the solubility of conessine is toggled between aqueous and organic phases. In an acidic medium, the nitrogen atoms of conessine become protonated, forming a salt (R₃NH⁺) that is soluble in water. When the medium is made basic, the salt is deprotonated back to the free base (R₃N), which is soluble in non-polar organic solvents like chloroform or dichloromethane.

Acid_Base_Extraction node_start Crude Extract in Organic Solvent node_acid Acidic Aqueous Phase (HCl) Conessine-H+ (Soluble) Organic Phase Neutral/Acidic Impurities (Removed) node_start->node_acid:f2 Add Acidic Water, Shake & Separate node_base Aqueous Phase (Waste) Salts Organic Phase (e.g. Chloroform) Conessine (Free Base - Soluble) node_acid:f1->node_base:f2 Add Base (NH4OH), Add Organic Solvent, Shake & Separate node_end Crude Alkaloid Fraction node_base:f3->node_end Evaporate Solvent

Caption: Principle of Acid-Base Partitioning for Alkaloid Isolation.

Protocol:

  • Acidification: Re-dissolve the crude methanolic extract (approx. 50 g) in 500 mL of 1 M hydrochloric acid (HCl).[15] Stir until fully dissolved. The solution may be filtered through a Büchner funnel to remove any insoluble non-alkaloidal material.

  • Washing: Transfer the acidic aqueous solution to a large separatory funnel. Wash the solution 2-3 times with 250 mL portions of dichloromethane or chloroform to remove neutral impurities, which will remain in the organic layer. Discard the organic layers.

  • Basification: Cool the remaining acidic aqueous layer in an ice bath and slowly basify it by adding concentrated ammonium hydroxide (NH₄OH) dropwise with constant stirring until the pH reaches 9-10. A precipitate of the free alkaloids will form.

  • Extraction of Free Base: Extract the basified solution 3-4 times with 300 mL portions of chloroform. The deprotonated conessine will move into the chloroform layer.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude alkaloid fraction as a brownish paste.

Step 3: Chromatographic Purification

Rationale: The crude alkaloid fraction contains a mixture of related steroidal alkaloids (e.g., isoconessimine, kurchessine).[20] Column chromatography is used to separate these compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Thin-Layer Chromatography (HPTLC) is used to monitor the separation and identify fractions containing the target compound.

Protocol:

  • TLC/HPTLC Analysis:

    • Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F-254.[21]

    • Mobile Phase: A common and effective system is Toluene:Ethyl Acetate:Diethylamine (6.5:2.5:1, v/v/v).[21][22] The diethylamine is crucial; as a basic modifier, it deactivates acidic sites on the silica, preventing peak tailing of the basic conessine and leading to compact spots and better resolution.

    • Visualization: After development, spots can be visualized under UV light (if applicable) or by spraying with Dragendorff's reagent, which gives a characteristic reddish-brown color with alkaloids.[23][24] Conessine typically has an Rf value of approximately 0.82 in this system.[18][21]

  • Column Chromatography:

    • Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., a non-polar solvent like hexane or toluene).

    • Loading: Adsorb the crude alkaloid fraction (e.g., 5 g) onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

    • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding ethyl acetate. The addition of a small percentage of a basic modifier like diethylamine or triethylamine to the mobile phase is highly recommended to improve separation.

    • Fraction Collection: Collect fractions of 20-25 mL and monitor each fraction by TLC alongside a conessine standard.

    • Pooling and Evaporation: Combine the fractions that show a pure spot corresponding to conessine and evaporate the solvent to yield the purified compound. Recrystallization from a suitable solvent (e.g., acetone) can be performed for further purification.

Step 4: Characterization and Quantification

Rationale: Once isolated, the identity and purity of conessine must be confirmed. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are robust methods for quantification.[25][26] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for definitive structural confirmation.[20][27]

Methodologies:

  • HPTLC: This method is excellent for quantification in herbal extracts.[23][25] A validated method uses a mobile phase of toluene-ethylacetate-diethylamine (6.5:2.5:1, v/v/v) with densitometric scanning at 520 nm after derivatization with Dragendorff's reagent.[21][24]

  • HPLC: A validated RP-HPLC method can be used with a C16 column and a mobile phase of acetonitrile:water (95:5).[26]

  • Spectroscopy: The isolated compound should be subjected to ¹H-NMR, ¹³C-NMR, and HRMS analysis, and the resulting spectra should be compared with published data to confirm the structure of conessine.[27]

Conclusion

The successful isolation of conessine from Holarrhena species is a well-documented process that hinges on the strategic application of chemical principles. By understanding the natural distribution of the alkaloid and employing a systematic workflow of extraction, acid-base partitioning, and chromatography, researchers can reliably obtain high-purity conessine for further investigation in drug development programs. The protocols and insights provided in this guide serve as a validated foundation for scientists aiming to harness the therapeutic potential of this important natural product.

References

  • Lannang, A. M., Anjum, S., Tangmouo, J. G., Krohn, K., & Choudhary, M. I. (2007). Conessine isolated from Holarrhena floribunda. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4351. [Link]

  • Kuete, V., & Efferth, T. (2015). Biosynthesis of Holarrhena alkaloids from cholesterol. Scite.ai. [Link]

  • Kumar, V., Kumar, S., Singh, A., Kumar, A., & Kaushik, N. K. (2018). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Environmental Science and Pollution Research, 25(8), 7577–7586. [Link]

  • Wikipedia contributors. (2023). Conessine. Wikipedia. [Link]

  • Tanko, Y., Mhya, D. H., Onu, A., Yaro, A. H., & Saleh, M. I. A. (2007). Antibacterial Activities of the Extracts and Conessine from Holarrhena Floribunda G. DON. (Apocynaceae). African Journal of Traditional, Complementary and Alternative Medicines, 4(3), 336–340. [Link]

  • Panda, S. K., Patra, N., & Panda, S. (2018). High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations. ResearchGate. [Link]

  • Singh, P., & Sharma, A. (2020). Holarrhena antidysenterica. Research Journal of Pharmacy and Technology, 13(10), 5003-5008. [Link]

  • Panda, S., Patra, N., & Panda, S. (2008). High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 383–386. [Link]

  • SciSpace. (2008). Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). SciSpace. [Link]

  • Shinde, B. M., Kuchekar, B. S., & Chabukswar, A. R. (2008). Development and validation of a visible absorption densitometry method for quantitation of conessine in Holarrhena antidysenterica (Kurchi). Journal of AOAC International, 91(2), 269–274. [Link]

  • Quick Company. (n.d.). Method Of Preparing High Content Conessine Extract From Holarrhena Antidysenterica Bark And The Resulting Extract. Quick Company. [Link]

  • Ramasamy, K., & Manoharan, K. (2021). GC-MS Analysis of Bioactive Compounds and Safety Assessment of the Ethanol Extract of the Barks of Holarrhena pubescens Wall. ex. Research Journal of Pharmacy and Technology, 14(1), 18-24. [Link]

  • Kumar, V., Kumar, S., Singh, A., Kumar, A., & Kaushik, N. K. (2017). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. ResearchGate. [Link]

  • IJSDR. (2019). A phyto pharmacological review on a medicinal plant: Holarrhena floribunda. International Journal of Scientific Development and Research. [Link]

  • Panda, S., Patra, N., & Panda, S. (2008). High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formul. Ovid. [Link]

  • Lannang, A. M., Anjum, S., Tangmouo, J. G., Krohn, K., & Choudhary, M. I. (2020). Conessine isolated from Holarrhena floribunda. ResearchGate. [Link]

  • Jiang, S., et al. (2008). The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 51(17), 5392–5403. [Link]

  • Pawar, G., Parihar, S., & Saxena, H. O. (2024). Biosynthesis of some steroidal alkaloids. ResearchGate. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Holarrhena antidysenterica. Caring Sunshine. [Link]

  • Chopra, R. N. (1927). Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. Semantic Scholar. [Link]

  • Singh, A., & Sharma, P. K. (2022). Holarrhena antidysenterica in Inflammatory Bowel Disease: a potential review. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-213. [Link]

  • Tchokouaha, L. R. F., et al. (2026). Identification of Antiprotozoal Steroidal Alkaloids from Holarrhena pubescens Wall. ex G. Don. Preprints.org. [Link]

  • ATHMSI Journals. (n.d.). View of ANTIBACTERIAL ACTIVITIES OF THE EXTRACTS AND CONESSINE FROM HOLARRHENA FLORIBUNDA G. DON. (APOCYNACEAE). ATHMSI Journals. [Link]

  • Wang, D., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Chinese Medicine, 17(1), 69. [Link]

  • Taylor & Francis. (n.d.). Conessine – Knowledge and References. Taylor & Francis Online. [Link]

  • Manika, N., et al. (2013). EXTRACTION EFFICACY, ANTIBACTERIAL POTENTIAL AND VALIDATION OF RP-HPLC COUPLED WITH DIODE ARRAY DETECTION IN HOLARRHENA PUBESCENS. International Journal of Pharmaceutical Sciences and Research, 4(8), 3020-3027. [Link]

  • Dua, V. K., et al. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal, 12, 194. [Link]

  • Wang, D., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Chinese Medicine, 17(1), 69. [Link]

  • Garvey, M. I., et al. (2018). Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection. Journal of Medical Microbiology, 67(11), 1594–1602. [Link]

  • Kumar, N., et al. (2007). Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL. Chemical & Pharmaceutical Bulletin, 55(6), 912–914. [Link]

  • Kumar, A., et al. (2020). Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant. Molecules, 25(18), 4279. [Link]

  • Informatics Journals. (2009). A new spectrophotometric method for the estimation of total alkaloids in the stem bark and seed of Holarrhena antidysenterica (L). Indian Journal of Natural Products and Resources. [Link]

  • Siriyong, T., et al. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. BMC Complementary and Alternative Medicine, 17(1), 407. [Link]

Sources

Biosynthesis and Isolation of 3β-(Dimethylamino)con-5-ene (Conessine): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3β-(Dimethylamino)con-5-ene , commonly known as Conessine , is the principal steroidal alkaloid extracted from the bark of Holarrhena antidysenterica (syn. H. pubescens), a plant indigenous to the tropical Himalayas.

Pharmacologically, it is a potent histamine H3 receptor antagonist (pK_i = 8.27) and exhibits significant acetylcholinesterase inhibitory activity.[1] Recent investigations have also highlighted its efficacy as an antimalarial agent against drug-resistant Plasmodium falciparum.

This guide delineates the putative biosynthetic pathway of conessine, deriving from the cycloartenol-cholesterol axis, and provides a validated protocol for its isolation and purification.

PropertySpecification
IUPAC Name 3β-(Dimethylamino)con-5-ene
Common Name Conessine
Chemical Formula C₂₄H₄₀N₂
Molecular Weight 356.59 g/mol
Core Scaffold Conanine (Steroidal alkaloid)
Key Structural Features Δ5-double bond, 3β-dimethylamine, N-methylated pyrrolidine E-ring

Biosynthetic Pathway: The Conanine Assembly

The biosynthesis of conessine is not fully genetically mapped, but chemotaxonomic evidence and structural logic strongly support a pathway diverging from primary phytosterol metabolism. The synthesis involves three distinct phases: Sterol Core Formation , Pregnane Functionalization , and Alkaloid Cyclization .

Phase I: Upstream Sterol Synthesis

Like all triterpenoids, the carbon skeleton originates from the Mevalonate (MVA) and Methylerythritol phosphate (MEP) pathways, converging at farnesyl pyrophosphate (FPP) to form squalene.

  • Precursor: Cycloartenol (via Squalene-2,3-epoxide).

  • Intermediate: Cholesterol or Sitosterol.

  • Mechanism: The cycloartenol-to-cholesterol conversion involves C-4 demethylation, Δ14-reduction, and Δ8→Δ7→Δ5 isomerization.

Phase II: The Pregnane Divergence

The critical deviation from primary metabolism occurs at the cleavage of the cholesterol side chain.

  • Side Chain Cleavage: A P450 monooxygenase (analogous to mammalian CYP11A1/P450scc) cleaves the C20-C22 bond of cholesterol to yield Pregnenolone .

  • Oxidation/Isomerization: 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase converts pregnenolone to Progesterone (in some pathways) or retains the Δ5 structure for conessine. Given conessine's Δ5 structure, the pathway likely retains the 3β-hydroxy-Δ5 motif or restores it later.

Phase III: Nitrogen Insertion and Cyclization (The "Black Box")

This phase constructs the unique conanine skeleton (a pentacyclic system with a pyrrolidine ring bridging C18 and C20).

  • C-20 Transamination: An amino group is introduced at C-20. This likely involves a Steroid C-20 Aminotransferase , using alanine or glutamate as a nitrogen donor.

  • C-18 Functionalization: To form the E-ring, C-18 (the angular methyl group) must be activated, likely via hydroxylation by a specific P450 hydroxylase.

  • Ring Closure: A nucleophilic attack by the C-20 amine onto the oxidized C-18 carbon (aldehyde or alcohol equivalent) forms the pyrrolidine ring.

  • C-3 Transamination: The 3β-hydroxyl group is converted to a primary amine. This may proceed via a ketone intermediate (3-one) followed by transamination.

  • N-Methylation (Late-Stage Tailoring): The final steps involve iterative N-methylation using S-Adenosyl Methionine (SAM) . The sequential methylation of the C-3 amine and the heterocyclic nitrogen yields Conimine (monomethyl) and finally Conessine (dimethyl).

Visualization: Putative Biosynthetic Flow

ConessineBiosynthesis cluster_modification Nitrogen Incorporation & Cyclization MVA Mevalonate/MEP Pathway Squalene Squalene MVA->Squalene Terpene Synthases Cycloartenol Cycloartenol Squalene->Cycloartenol Cyclase Cholesterol Cholesterol (C27 Sterol) Cycloartenol->Cholesterol Demethylation/Red Pregnenolone Pregnenolone (C21 Steroid) Cholesterol->Pregnenolone P450scc (Side Chain Cleavage) Inter1 20-Hydroxy/Amino Intermediate Pregnenolone->Inter1 Transamination (C20) Inter2 18-Hydroxy-20-amino-pregn-5-ene Inter1->Inter2 C18-Hydroxylation (P450) Conarrhimine Conarrhimine (Core Conanine Skeleton) Inter2->Conarrhimine Cyclization (Pyrrolidine formation) Conimine Conimine (N-demethylated) Conarrhimine->Conimine SAM-Methyltransferase Conessine Conessine (3β-Dimethylamino-con-5-ene) Conimine->Conessine SAM-Methyltransferase (N-Methylation)

Figure 1: Putative biosynthetic pathway from primary phytosterols to Conessine. Dashed nodes represent hypothetical intermediates based on structural logic.

Enzymology & Mechanistic Insights

While specific enzymes in Holarrhena are yet to be cloned, we can infer their properties from homologous systems in Solanum (Solanaceae) and Veratrum (Melanthiaceae).

Steroid C-20 Aminotransferase
  • Role: Catalyzes the stereospecific introduction of the amine at C-20.

  • Mechanism: Pyridoxal phosphate (PLP)-dependent transamination. The enzyme forms a Schiff base with the C-20 ketone of the pregnane precursor, followed by hydrolysis to release the amine.

  • Significance: This is often the commitment step diverting steroids toward alkaloid synthesis.

SAM-Dependent N-Methyltransferases (NMTs)
  • Role: Conessine requires multiple methylation events (two on the C-3 nitrogen, one on the ring nitrogen).

  • Specificity: Plant NMTs are often highly substrate-specific. It is likely that distinct NMTs exist for the C-3 amino group and the heterocyclic nitrogen.

  • Cofactor: S-Adenosyl-L-methionine (SAM).

Experimental Protocol: Isolation & Purification

This protocol is adapted from established methodologies for extracting steroidal alkaloids from Holarrhena antidysenterica bark. It utilizes an acid-base partitioning strategy to separate alkaloids from neutral triterpenes.

Reagents Required[3][5][6][7]
  • Solvents: Methanol (MeOH), Chloroform (CHCl₃), Diethyl Ether, Ethyl Acetate (EtOAc).

  • Chemicals: Ammonia solution (25%), Hydrochloric acid (1N HCl), Sodium Sulfate (anhydrous).

  • Stationary Phase: Silica gel 60 (60-120 mesh).

Step-by-Step Workflow
  • Extraction:

    • Macerate 1.0 kg of dried, powdered stem bark in 5 L of Methanol for 72 hours at room temperature.

    • Filter and concentrate the extract under reduced pressure (Rotavap) at 45°C to obtain a crude gummy residue.

  • Acid-Base Fractionation (Enrichment):

    • Suspend the crude residue in 500 mL of 1N HCl. Stir for 2 hours (Alkaloids convert to water-soluble salts).

    • Filter to remove non-alkaloidal insoluble matter (fats, waxes).

    • Wash the acidic filtrate with Diethyl Ether (3 x 200 mL) to remove neutral impurities.

    • Basify the aqueous layer to pH 10-11 using 25% Ammonia solution (Alkaloids precipitate as free bases).

    • Extract the basic aqueous layer with Chloroform (4 x 250 mL).

    • Dry the combined Chloroform layers over anhydrous Sodium Sulfate and evaporate to yield the Total Alkaloid Fraction (TAF) .

  • Column Chromatography (Purification):

    • Pack a glass column with Silica gel 60 using Chloroform as the slurry solvent.

    • Load the TAF onto the column.

    • Elution Gradient:

      • 100% Chloroform (Removes non-polar impurities).

      • Chloroform:Methanol (98:2) → Elutes minor alkaloids.

      • Chloroform:Methanol (95:5) → Elutes Conessine .

    • Monitor fractions via TLC (Solvent system: Toluene:Ethyl Acetate:Diethylamine 7:2:1). Conessine typically appears as a distinct spot (Rf ~ 0.5) visible under Dragendorff’s reagent.

  • Crystallization:

    • Pool conessine-rich fractions and evaporate.

    • Recrystallize from Acetone or Petroleum Ether to yield colorless needles (MP: 123-124°C).

Visualization: Isolation Workflow

IsolationProtocol Bark Powdered Bark (1 kg) MeOH_Ext MeOH Extraction (72h, RT) Bark->MeOH_Ext Crude Crude Extract MeOH_Ext->Crude Evap Acid_Part Acidify (1N HCl) Partition w/ Ether Crude->Acid_Part Base_Part Basify (pH 10) Extract w/ CHCl3 Acid_Part->Base_Part Aqueous Layer TAF Total Alkaloid Fraction Base_Part->TAF Organic Layer Column Silica Column (CHCl3:MeOH Gradient) TAF->Column Pure Pure Conessine (Crystals) Column->Pure 95:5 Fraction

Figure 2: Workflow for the isolation of Conessine from Holarrhena bark using Acid-Base fractionation.

References

  • Kumar, N., et al. (2018).[2] "In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica callus." Environmental Science and Pollution Research. Link

  • Dua, V.K., et al. (2013). "Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica."[2][3][4] Malaria Journal. Link

  • Bhutani, K.K., et al. (1988). "Steroidal alkaloids from Holarrhena antidysenterica." Phytochemistry. Link

  • Zajac, K., et al. (2022). "Chemistry and bioactivities of natural steroidal alkaloids." Natural Products and Bioprospecting. Link

  • PubChem. (n.d.). "3beta-(Dimethylamino)con-5-ene Compound Summary." National Library of Medicine. Link

Sources

The Unraveling of Conessine: A Historical and Technical Guide to its Discovery and Early Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical discovery and seminal research on conessine, a steroidal alkaloid from the plant Holarrhena antidysenterica. We will delve into the ethnobotanical origins that spurred scientific inquiry, the intricate process of its initial isolation and structural elucidation, and the foundational pharmacological studies that revealed its therapeutic potential.

From Traditional Remedy to Scientific Scrutiny: The Ethnobotanical Roots of Conessine

The story of conessine begins not in a laboratory, but in the traditional medicinal practices of India. The bark of the Holarrhena antidysenterica tree, known by various names including 'Kurchi' in Bengali and 'Kutaja' in Sanskrit, has been used for centuries in Ayurvedic and other traditional systems of medicine to treat dysentery and other ailments. The plant belongs to the Apocynaceae family, a group known for producing biologically active compounds. This long-standing therapeutic use provided the empirical evidence that prompted the first scientific investigations into its chemical constituents.

The Dawn of Discovery: Initial Isolation and Characterization

The first documented isolation of the primary active alkaloid from Holarrhena antidysenterica was in the mid-19th century. In 1858, Haines first reported the isolation of an alkaloid which he named conessine. Independently, Stenhouse also prepared the alkaloid from the seeds of the plant in 1864. These early isolations marked the beginning of a long and complex journey to understand the chemical nature of this potent compound.

The early 20th century saw a renewed interest in the pharmacological properties of conessine. Researchers like R.N. Chopra and his collaborators conducted systematic studies on its effects, further solidifying its potential as a therapeutic agent, particularly for amoebic dysentery.

The Structural Enigma: Deciphering the Architecture of a Steroidal Alkaloid

The determination of conessine's intricate molecular structure was a formidable challenge for the chemists of the early 20th century. It was established that conessine is a steroidal alkaloid, a class of natural products characterized by a four-ring steroid nucleus with a nitrogen-containing side chain. The elucidation of its complete structure was a gradual process, relying on classical methods of chemical degradation and, later, the application of emerging spectroscopic techniques.

The journey to its final structural confirmation involved numerous researchers and laboratories over several decades. This painstaking work laid the foundation for understanding the structure-activity relationships of conessine and its derivatives.

Physicochemical Properties of Conessine (Early Determinations)
PropertyEarly Reported Value
Molecular FormulaC24H40N2
Melting PointApproximately 125-127 °C
AppearanceWhite crystalline solid
SolubilitySparingly soluble in water, soluble in organic solvents

Early Pharmacological Investigations: Unveiling the Biological Activity

The initial impetus for studying conessine was its traditional use in treating dysentery. Early pharmacological studies confirmed its potent amoebicidal activity. Chopra and his colleagues, in their seminal work, detailed the pharmacological actions of conessine, comparing its effects to emetine, another amoebicidal alkaloid.

Beyond its effects on protozoa, early research also explored other biological activities of conessine. These investigations revealed a broader pharmacological profile, hinting at the compound's potential to interact with various physiological systems. For instance, studies indicated its similarity in action to quinidine, suggesting effects on the cardiovascular system.

More recent research has continued to uncover the diverse biological activities of conessine, including its action as a histamine H3 receptor antagonist, its anti-malarial properties, and its potential as a resistance-modifying agent against multidrug-resistant bacteria.

Experimental Protocols: A Glimpse into Early 20th-Century Alkaloid Chemistry

The following protocol provides a conceptualized, step-by-step methodology for the extraction and isolation of conessine from Holarrhena antidysenterica bark, representative of the techniques available in the early 20th century.

Protocol: Classical Extraction and Isolation of Conessine
  • Preparation of Plant Material:

    • The bark of Holarrhena antidysenterica is collected, dried, and coarsely powdered. This increases the surface area for efficient solvent extraction.

  • Acid-Base Extraction:

    • The powdered bark is macerated with an acidic aqueous solution (e.g., dilute hydrochloric acid). This protonates the nitrogen atoms in the alkaloids, forming water-soluble salts.

    • The acidic extract is then filtered to remove the solid plant material.

    • The filtered extract is made alkaline by the addition of a base (e.g., sodium carbonate or ammonia). This deprotonates the alkaloid salts, converting them back into their free base form, which is generally less soluble in water and more soluble in organic solvents.

  • Solvent-Solvent Extraction:

    • The now alkaline aqueous solution is repeatedly extracted with an immiscible organic solvent, such as chloroform or ether. The free base conessine partitions into the organic layer.

    • The organic extracts are combined and washed with water to remove any remaining water-soluble impurities.

  • Purification and Crystallization:

    • The organic solvent is evaporated to yield a crude alkaloidal residue.

    • This crude extract is then subjected to further purification. Early methods would have involved repeated crystallizations from a suitable solvent or solvent mixture. The choice of solvent would be determined empirically to achieve the best separation of conessine from other co-extracted alkaloids.

    • The purity of the isolated conessine would be assessed by its melting point and other physical constants.

Visualizing the Journey of Discovery

The following diagrams illustrate the key milestones in the historical discovery of conessine and a simplified representation of the classical extraction workflow.

Discovery_Timeline Traditional Use Centuries of Traditional Use of Holarrhena antidysenterica Isolation 1858-1864 Initial Isolation of Conessine (Haines, Stenhouse) Traditional Use->Isolation Spurs Scientific Inquiry Pharmacology Early 20th Century Systematic Pharmacological Studies (Chopra et al.) Isolation->Pharmacology Enables Biological Testing Structure Mid-20th Century Structural Elucidation as a Steroidal Alkaloid Pharmacology->Structure Motivates Chemical Understanding Modern Research Late 20th - 21st Century Discovery of New Biological Activities (H3 antagonism, Anti-malarial, etc.) Structure->Modern Research Foundation for New Drug Discovery

Caption: A timeline of the key milestones in the discovery and research of conessine.

Extraction_Workflow A Dried and Powdered Holarrhena antidysenterica Bark B Maceration with Acidic Water A->B C Filtration B->C D Alkalinization of Filtrate C->D E Extraction with Organic Solvent (e.g., Chloroform) D->E F Separation of Organic Layer E->F G Evaporation of Solvent F->G H Crude Conessine G->H I Recrystallization H->I J Pure Conessine Crystals I->J

Caption: A simplified workflow of a classical method for conessine extraction.

Conclusion

The journey of conessine from a traditional remedy to a well-characterized molecule is a testament to the power of ethnobotany in guiding scientific discovery. The early research on its isolation, structural elucidation, and pharmacology not only provided a valuable therapeutic lead but also contributed significantly to the broader field of natural product chemistry. The foundational knowledge established by these pioneering scientists continues to inspire modern research into the diverse biological activities of this fascinating steroidal alkaloid.

References

  • Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal, 12, 194. [Link]

  • Chopra, R. N., Gupta, J. C., David, J. C., & Ghosh, S. (1927). Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. The Indian Medical Gazette, 62(3), 132–136. [Link]

  • Stephenson, R. P. (1948). THE PHARMACOLOGICAL PROPERTIES OF CONESSINE, ISOCONESSINE AND NEOCONESSINE. British Journal of Pharmacology and Chemotherapy, 3(3), 237–245. [Link]

  • Kumar, D., Kumar, G., Das, R., & Singh, B. (2018). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Environmental Science and Pollution Research International, 25(7), 6783–6793. [Link]

  • Yadav, R., & Srivastava, A. (2022). Holarrhena antidysenterica. Journal of Drug Delivery and Therapeutics, 12(4), 173-178. [Link]

  • Dua, V., Verma, G., Singh, B., & Rastogi, A. (2013). Structure of steroidal alkaloids conessine isolated from the bark of Holarrhena antidysenterica. ResearchGate. [Link]

  • Kumar, N., Singh, B., Bhandari, P., & Gupta, A. P. (2007). Steroidal Alkaloids from Holarrhena antidysenterica (L.) WALL. Chemical and Pharmaceutical Bulletin, 55(6), 912-914. [Link]

  • Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. GOV.UK. [Link]

  • Anonymous. (n.d.). Antibacterial effect of conessine, an alkaloid from Holarrhena antidysenterica against Enteropathogenic Escherichia Coli. ResearchGate. [Link]

  • Chopra, R. N., Gupta, J. C., David, J. C., & Ghosh, S. (1927). Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Conessine – Knowledge and References. Taylor & Francis. [Link]

  • Zhao, C., Sun, M., Bennani, Y. L., Gopalakrishnan, S. M., Witte, D. G., Miller, T. R., Krueger, K. M., Browman, K. E., Thiffault, C., Wetter, J., Marsh, K. C., Hancock, A. A., Esbenshade, T. A., & Cowart, M. D. (2008). The alkaloid conessine and analogues as potent histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 51(17), 5434–5442. [Link]

  • Anonymous. (n.d.). Conessine. Wikipedia. [Link]

  • Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. BMC Complementary and Alternative Medicine, 17(1), 414. [Link]

  • Anonymous. (n.d.). conessine, 546-06-5. The Good Scents Company. [Link]

  • Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. ResearchGate. [Link]

  • Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2017). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. PubMed. [Link]

  • Piddock, L. J. V., Siriyong, T., Srimanote, P., Chusri, S., & Voravuthikunchai, S. P. (2018). Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection

An In-depth Technical Guide to the Structural Elucidation and Stereochemistry of 3β-(Dimethylamino)con-5-ene (Conessine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3β-(Dimethylamino)con-5-ene, more commonly known as conessine, is a complex steroidal alkaloid of significant interest in medicinal chemistry and pharmacology. First isolated from the bark of plants from the Holarrhena genus, particularly Holarrhena antidysenterica, this natural product has a rich history in traditional medicine for treating ailments like dysentery. Modern research has revealed its potent and selective antagonist activity at the histamine H3 receptor, highlighting its potential as a scaffold for the development of novel therapeutics for neurological disorders.

The intricate polycyclic structure of conessine, featuring a fused five-ring system and eight stereocenters, presents a formidable challenge for structural elucidation. This guide provides a comprehensive overview of the analytical strategies and logical framework employed to definitively establish the constitution and absolute stereochemistry of this fascinating molecule. We will delve into the causality behind the selection of specific analytical techniques and demonstrate how a multi-pronged approach provides a self-validating system for structural confirmation.

Core Structural Framework and Initial Characterization

Conessine belongs to the conanine class of steroidal alkaloids, characterized by an 18,20-epimino five-membered E ring. The initial steps in its structural elucidation involved classical methods such as elemental analysis and mass spectrometry to determine its molecular formula, C₂₄H₄₀N₂. High-resolution mass spectrometry (HRMS) is crucial in this initial phase to confirm the elemental composition with high accuracy.

Elucidation of the Planar Structure and Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex connectivity of conessine. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the carbon skeleton and the placement of substituents.

¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum of conessine, while complex, reveals key features. An olefinic proton signal around δ 5.35 ppm is indicative of a double bond within the steroid nucleus. The presence of two singlets corresponding to the N-methyl groups of the dimethylamino moiety at C-3 and the N-methyl group of the pyrrolidine ring are also readily identifiable. The upfield region of the spectrum is crowded with signals from the numerous methylene and methine protons of the steroidal framework.

The ¹³C NMR spectrum provides a count of the 24 carbon atoms in the molecule, and with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the number of methyl, methylene, methine, and quaternary carbons can be determined.

2D NMR for Unambiguous Connectivity

To decipher the intricate network of proton and carbon connectivities, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. By tracing the cross-peaks in the COSY spectrum, it is possible to map out the sequence of protons within each ring system of the steroid nucleus.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the already assigned proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are instrumental in connecting the individual spin systems identified by COSY and in placing quaternary carbons and heteroatoms within the molecular framework. For instance, key HMBC correlations can establish the connection between the angular methyl groups and the surrounding quaternary carbons, as well as linking the protons of the pyrrolidine ring to the steroidal D-ring.

The following diagram illustrates the logical workflow for elucidating the planar structure of conessine using NMR spectroscopy.

Caption: Workflow for Planar Structure Elucidation using NMR.

Definitive Determination of Stereochemistry

With the planar structure established, the next critical step is to determine the three-dimensional arrangement of the atoms, specifically the configuration at each of the eight stereocenters. This is achieved through a combination of X-ray crystallography and through-space NMR correlations.

X-ray Crystallography: The Gold Standard for Absolute Stereochemistry

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration of a chiral molecule. For conessine, crystallographic analysis reveals a pentacyclic steroidal nucleus with specific ring conformations. Rings A and C typically adopt a chair conformation, while ring B is in a half-chair form. The cyclopentane ring D has a half-chair conformation, and the methylpyrrolidine ring E adopts an envelope conformation. Crucially, the dimethylamino group at C-3 is found to be in an equatorial orientation.

The crystal structure of conessine has been resolved in the orthorhombic crystal system with the space group P2₁2₁2₁. The unit cell parameters have been determined as a=10.840(13) Å, b=10.896(6) Å, and c=18.903(6) Å with Z=4. The final R-value of 0.062 for 1044 observed reflections provides a high degree of confidence in the determined structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of Conessine

  • Crystal Growth: High-quality single crystals of conessine are grown by slow evaporation of a suitable solvent system, such as acetone.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal.

  • Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to generate a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares procedures until the calculated and observed diffraction patterns show the best possible agreement (indicated by a low R-value).

NMR Spectroscopy in Stereochemical Analysis: NOESY/ROESY

While X-ray crystallography provides the definitive solid-state structure, Nuclear Overhauser Effect (NOE) based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for confirming the relative stereochemistry in solution and for assigning the stereochemistry when suitable crystals cannot be obtained. These experiments detect protons that are close to each other in space (typically within 5 Å).

For conessine, key NOE correlations can establish the cis or trans fusion of the rings and the relative orientation of substituents. For example, NOEs between the angular methyl groups and specific axial protons on the steroid backbone can confirm the stereochemistry at the ring junctions.

The following diagram illustrates the key through-space correlations that help define the stereochemistry of conessine.

Caption: Key NOESY correlations for stereochemical assignment.

Summary of Spectroscopic and Crystallographic Data

The following table summarizes the key data that collectively lead to the unambiguous structural and stereochemical elucidation of 3β-(Dimethylamino)con-5-ene.

Technique Data Obtained Information Provided
HRMS Exact MassMolecular Formula (C₂₄H₄₀N₂)
¹H NMR Chemical Shifts, Coupling ConstantsProton environment, olefinic protons, N-methyl groups
¹³C NMR / DEPT Chemical ShiftsNumber and type of carbon atoms
COSY ¹H-¹H CorrelationsProton-proton connectivity within spin systems
HSQC ¹H-¹³C Correlations (1-bond)Direct proton-carbon attachments
HMBC ¹H-¹³C Correlations (2-3 bonds)Connectivity between spin systems, placement of quaternary carbons
NOESY/ROESY ¹H-¹H Through-Space CorrelationsRelative stereochemistry, ring conformations
X-ray Crystallography 3D Atomic CoordinatesAbsolute configuration, bond lengths, bond angles, ring conformations

Conclusion

The structural elucidation of 3β-(Dimethylamino)con-5-ene (conessine) is a testament to the power of a synergistic application of modern analytical techniques. While initial characterization provides the molecular formula, it is the detailed analysis of 1D and 2D NMR spectra that allows for the meticulous piecing together of its complex polycyclic framework. The final and unequivocal determination of its intricate three-dimensional structure and absolute stereochemistry is achieved through single-crystal X-ray diffraction, with complementary evidence from through-space NMR correlations. This rigorous, multi-faceted approach ensures a self-validating and trustworthy assignment of one of nature's intriguing steroidal alkaloids, providing a solid foundation for its further investigation and development in the pharmaceutical sciences.

References

  • Kumar, D., Kumar, G., Das, R., & Dubey, N. K. (2018). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Environmental Science and Pollution Research, 25(7), 6783–6793. [Link]

  • Kumar, N., Singh, B., Bhandari, P., Gupta, A. P., & Kaul, V. K. (2007). Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL. Chemical & Pharmaceutical Bulletin, 55(6), 912-914. [Link]

  • Sharma, R., Sharma, N., Gupta, D. K., & Gupta, V. K. (2020). Crystallographic analysis and structural conformational study of conessine: A steroidal alkaloid. AIP Conference Proceedings, 2220(1), 020056. [Link]

  • Siddiqui, B. S., Usmani, S. B., Begum, S., & Siddiqui, S. (1992). Steroidal alkaloids from the leaves of Holarrhena pubescens. Phytochemistry, 31(3), 949-952. [Link]

  • Henneh, I. T., Ekuadzi, E., Agyare, C., & Ofori, M. F. (2018). In-vitro Anti-cercarial activity of extracts and steroidal alkaloids from the stem bark of Holarrhena floribunda (G. Don) Dur. & Schinz. ResearchGate. [Link]

  • PubChem. (n.d.). Conessine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023, December 1). Nuclear Overhauser effect. In Wikipedia. [Link]

  • Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • SciSpace. (1992). Top 1032 Phytochemistry paper

Veratrum californicum Steroidal Alkaloids: Chemical Isolation and Hedgehog Pathway Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The steroidal alkaloids of Veratrum californicum (Western False Hellebore) represent a critical class of natural products in developmental biology and oncology.[1] Historically noted for inducing cyclopia in grazing livestock, these compounds—principally cyclopamine and jervine —are now validated as potent antagonists of the Hedgehog (Hh) signaling pathway.[2][3]

This guide provides a rigorous technical framework for the isolation, characterization, and biological assessment of these alkaloids. Unlike generic phytochemical protocols, this document focuses on preserving the labile C-nor-D-homosteroidal skeleton essential for Smoothened (Smo) receptor binding, distinguishing true Hh antagonists from toxicological artifacts like veratramine.

Chemical Profile & Structure-Activity Relationship (SAR)

The bioactive constituents of V. californicum are jerveratrum alkaloids. Their therapeutic potential hinges on specific structural motifs that dictate their affinity for the heptahelical bundle of the Smoothened oncoprotein.

Key Alkaloid Classifications
AlkaloidStructural ClassBiological TargetPrimary Activity
Cyclopamine C-nor-D-homosteroidSmoothened (Smo)Potent Hh Antagonist (IC50 ~46 nM)
Jervine C-nor-D-homosteroidSmoothened (Smo)Hh Antagonist (Reduced potency vs. Cyclopamine)
Cycloposine Glycoside (3-O-glucosyl)Smoothened (Smo)Hh Antagonist (Requires hydrolysis in vivo)
Veratramine Aromatic D-ring steroidNa+ Channels / 5-HTNeurotoxic ; Inactive on Hh pathway

Critical SAR Insight: The integrity of the furan ring (Ring E) and the spiro-linkage is paramount. Acidic extraction conditions can catalyze the aromatization of Ring D, converting the therapeutic cyclopamine into the neurotoxic veratramine . The protocol below utilizes a buffered ethanol soak to prevent this degradation.

Mechanism of Action: Smoothened Antagonism

Cyclopamine functions as a direct allosteric inhibitor of Smoothened (Smo), a G-protein-coupled receptor-like protein. In the absence of ligand, the receptor Patched1 (Ptch1) catalytically inhibits Smo. When the Sonic Hedgehog (Shh) ligand binds Ptch1, Smo is derepressed and accumulates in the primary cilium.

Cyclopamine locks Smo in an inactive conformation, preventing the dissociation of the Suppressor of Fused (SuFu)-Gli complex, thereby blocking the nuclear translocation of Gli transcription factors.

Signaling Pathway Visualization

HedgehogPathway Shh Shh Ligand Ptch1 Ptch1 Receptor (Transmembrane) Shh->Ptch1 Inhibits Smo Smoothened (Smo) (GPCR-like) Ptch1->Smo Represses (Basal State) SuFu SuFu-Gli Complex (Cytoplasm) Smo->SuFu Dissociates Complex Cyclopamine Cyclopamine (Inhibitor) Cyclopamine->Smo Direct Binding (Helix Bundle) Gli_Act Gli Activator (Nuclear Translocation) SuFu->Gli_Act Releases Nucleus Nucleus (Transcription ON) Gli_Act->Nucleus Enters TargetGenes Target Genes (Bcl-2, Cyclin D1, Snail) Nucleus->TargetGenes Activates

Figure 1: Mechanism of Hedgehog pathway inhibition.[3] Cyclopamine binds the heptahelical bundle of Smo, preventing signal transduction despite the presence of Shh ligand.

Technical Workflow: Extraction & Purification

Objective: Isolate high-purity cyclopamine while minimizing conversion to veratramine. Methodology: Passive Ethanol Soak with Supported Liquid Extraction (SLE). Avoid Soxhlet extraction with acidic solvents.

Reagents
  • Biomass: V. californicum root/rhizome (harvested post-senescence for max yield).

  • Solvents: Ethanol (95%), Ammonium Hydroxide (NH₄OH), Chloroform (CHCl₃).

  • Stationary Phase: Diatomaceous earth (SLE columns) or C18 Silica (HPLC).

Step-by-Step Protocol
  • Biomass Preparation:

    • Lyophilize root material to remove moisture.

    • Grind to a fine powder (mesh size 40) to maximize surface area.

  • Passive Extraction (The "Cold Soak"):

    • Suspend powder in 95% Ethanol (1:10 w/v ratio).

    • Sonicate for 60 minutes at <35°C . (Heat degrades cyclopamine).

    • Incubate on an orbital shaker for 24 hours at room temperature.

    • Filter supernatant; repeat extraction once. Combine filtrates.

  • Alkaloid Enrichment (SLE Method):

    • Concentrate combined ethanol extracts via rotary evaporation to a viscous gum.

    • Re-suspend gum in minimal ethanol.

    • Critical Step: Add NH₄OH to adjust pH to >10.[4][5] This ensures alkaloids are in their free-base form.

    • Load onto a Supported Liquid Extraction (SLE) cartridge (e.g., Chem Elut).[5]

    • Elute with Chloroform (CHCl₃).[5] The hydrophobic free bases migrate into the organic solvent, while polar impurities remain on the matrix.

  • Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).[5]

    • Gradient: 5% B to 90% B over 25 minutes.

    • Detection: 210 nm (general alkaloid) and MS (SIM m/z 412.3 for cyclopamine).

Extraction Workflow Diagram

ExtractionWorkflow Root V. californicum Root/Rhizome Grind Lyophilize & Grind Root->Grind Soak 95% EtOH Soak (24h, <35°C) Grind->Soak Filter Filtration & Concentration Soak->Filter pH Adjust pH > 10 (NH4OH) Filter->pH SLE Supported Liquid Extraction (SLE) pH->SLE Elute Elute w/ CHCl3 SLE->Elute HPLC Prep HPLC (C18 Gradient) Elute->HPLC Cyclopamine Purified Cyclopamine HPLC->Cyclopamine

Figure 2: Optimized extraction workflow prioritizing alkaloid stability via cold ethanol soak and pH-controlled SLE.

Biological Activity Assessment

To validate the isolated compound as a true Hh antagonist and not a cytotoxic artifact, a dual-assay approach is required.

Assay 1: Shh-LIGHT2 Reporter Assay (Potency)

This self-validating system uses NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase (normalization control).

  • Seeding: Plate Shh-LIGHT2 cells in 96-well plates (10,000 cells/well) in DMEM + 10% Calf Serum.

  • Induction: After 24h, switch to low-serum medium (0.5% CS) containing Shh-N conditioned medium (activator).

  • Treatment: Add serial dilutions of purified Cyclopamine (1 nM – 10 µM). Include a DMSO vehicle control and a known Smo antagonist (e.g., Vismodegib) as a positive control.

  • Incubation: Incubate for 30–48 hours.

  • Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase kit.

  • Analysis: Plot dose-response curve to calculate IC50.

Assay 2: Cell Viability Counter-Screen (Specificity)

High concentrations of steroidal alkaloids can be cytotoxic. Activity in the reporter assay must be distinguished from simple cell death.

  • Protocol: Replicate the treatment conditions from Assay 1 in untransfected NIH-3T3 or HEK293 cells.

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or MTT assay at the 48-hour endpoint.

  • Interpretation: A true "hit" inhibits Gli-luciferase at concentrations significantly lower than the cytotoxic IC50 (Therapeutic Index > 10).

Quantitative Data Summary

The following table summarizes expected performance metrics for V. californicum alkaloids when processed using the protocols above.

ParameterCyclopamineJervineVeratramine
Molecular Weight 411.62 g/mol 425.61 g/mol 409.61 g/mol
Hh Inhibition (IC50) ~46 nM ~500 nM>10 µM (Inactive)
Cytotoxicity (IC50) >20 µM>20 µM~1-5 µM (High Toxicity)
Extraction Yield (Est.) 2.0 - 4.0 mg/g0.5 - 1.5 mg/g0.2 - 0.8 mg/g
Primary Mechanism Smo AntagonismSmo AntagonismNa+ Channel Modulation

Note: IC50 values are derived from Shh-LIGHT2 assays stimulated with Shh-N conditioned medium.

References

  • Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Source: Genes & Development (Chen et al., 2002) [Link][3]

  • Cyclopamine Bioactivity by Extraction Method from Veratrum californicum. Source: Molecules (Turner et al., 2016) [Link]

  • Cyclopamine and jervine induce COX-2 overexpression in human erythroleukemia cells but only cyclopamine has a pro-apoptotic effect. Source: Experimental Cell Research (2013) [Link][6]

  • The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction. Source: Development (Incardona et al., 1998) [Link][3]

  • Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum. Source: Chemistry Central Journal (Oatis et al., 2008) [Link]

Sources

Conessine: A Steroidal Alkaloid with Emerging Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Conessine, a steroidal alkaloid primarily isolated from the plant Holarrhena antidysenterica, has a long history in traditional medicine for treating dysentery and other ailments. Recent scientific investigations have unveiled its potential as a multifaceted therapeutic agent, with a growing body of evidence pointing towards its anticancer properties. This technical guide provides a comprehensive overview of the current understanding of conessine's mechanism of action, its demonstrated efficacy in preclinical cancer models, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of conessine in oncology.

Introduction: The Re-emergence of a Natural Compound

Conessine is a pentacyclic steroidal alkaloid with the chemical formula C₂₄H₄₀N₂.[1] It is the principal alkaloid found in the bark and seeds of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant species belonging to the Apocynaceae family.[2][3] Traditionally, this plant has been used in Ayurvedic and other folk medicine systems for its anti-diarrheal, anti-dysenteric, and antimalarial properties.[2][3]

Beyond its historical uses, modern pharmacological studies have identified conessine as a potent histamine H3 receptor antagonist and an inhibitor of multidrug efflux pumps in bacteria.[1][4] More recently, the focus has shifted towards its potential as an anticancer agent. Preliminary studies have demonstrated that conessine can inhibit key processes involved in tumor progression, including cell proliferation, migration, and invasion, while simultaneously inducing programmed cell death (apoptosis) in cancer cells.[5] This guide will delve into the molecular underpinnings of these anticancer effects and provide practical guidance for its further investigation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of conessine appears to be multifaceted, involving the modulation of several key cellular pathways. While research is ongoing to fully elucidate its direct molecular targets, current evidence suggests a combination of apoptosis induction, cell cycle arrest, and potential interference with critical signaling pathways.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of conessine's anticancer effect is its ability to induce apoptosis in cancer cells.[5] Apoptosis is a regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer.[6] The induction of apoptosis by therapeutic agents is a key strategy in cancer treatment.[4]

Conessine has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells, specifically in Huh7 and Mahlavu cell lines.[5] The underlying mechanism likely involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[7][8] This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[8] The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. It is hypothesized that conessine alters this balance in favor of apoptosis, potentially by downregulating anti-apoptotic proteins like Bcl-2 and/or upregulating pro-apoptotic proteins. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[4][6] Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a critical step in this process.[4][7]

Further investigation is required to precisely delineate the specific Bcl-2 family members and caspases that are modulated by conessine in different cancer types.

Diagram: Proposed Intrinsic Apoptosis Pathway Induced by Conessine

Conessine Conessine Bcl2 Bcl-2 (Anti-apoptotic) Conessine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Conessine->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of conessine-induced apoptosis via the intrinsic pathway.

Inhibition of Cell Proliferation, Migration, and Invasion

Beyond inducing apoptosis, conessine has been observed to suppress other critical aspects of cancer progression. Studies on liver cancer cells have demonstrated its ability to inhibit cell proliferation, migration, and invasion.[5]

  • Cell Proliferation: The uncontrolled proliferation of cancer cells is a fundamental characteristic of the disease. Conessine's antiproliferative effects suggest that it may interfere with the cell cycle, the series of events that lead to cell division. This could involve arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating their DNA and dividing.

  • Cell Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a prerequisite for metastasis, the primary cause of cancer-related mortality. Conessine's inhibitory effects on these processes suggest its potential to interfere with the complex machinery that governs cell motility and the degradation of the extracellular matrix.

Potential Role as a Hedgehog Signaling Pathway Inhibitor

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that is largely quiescent in adult tissues.[9][10] However, its aberrant reactivation has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[9][11] This has made the Hh pathway an attractive target for cancer therapy.[9]

The Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of the G protein-coupled receptor Smoothened (SMO).[10][12] Activated SMO then triggers a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and angiogenesis.[10]

While direct evidence of conessine binding to and inhibiting components of the Hh pathway in cancer cells is still emerging, its structural similarity to other steroidal alkaloids that are known to modulate this pathway makes it a plausible mechanism of action. For instance, cyclopamine, a well-known Hh pathway inhibitor, is also a steroidal alkaloid.[11] It is hypothesized that conessine may act as a SMO antagonist, thereby blocking the downstream activation of GLI transcription factors. Further research, such as competitive binding assays with known SMO ligands and analysis of GLI1 expression levels, is necessary to validate this hypothesis.

Diagram: Hypothesized Inhibition of the Hedgehog Signaling Pathway by Conessine

Hedgehog Hedgehog Ligand PTCH1 PTCH1 Receptor Hedgehog->PTCH1 SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Conessine Conessine Conessine->SMO Inhibits (Hypothesized) GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription

Caption: Hypothesized mechanism of conessine as a Hedgehog pathway inhibitor.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The anticancer potential of conessine and its source, Holarrhena antidysenterica, has been evaluated in a variety of preclinical models.

In Vitro Cytotoxicity

Extracts of Holarrhena antidysenterica have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. A 95% ethanolic extract showed anti-proliferative effects ranging from 73-92% against eight human cancer cell lines, while a 50% ethanolic extract exhibited 70-94% cytotoxicity against seven human cancer cell lines.[13] The chloroform-soluble fraction of the 95% ethanolic extract was particularly potent, inhibiting the growth of seven cancer cell lines (OVCAR-5, HT-29, SK-N-MC, HEP-2, COLO-205, NIH-OVCAR-3, and A-549) by 71-99%.[13]

While comprehensive data on the IC₅₀ values of pure conessine across a wide range of cancer cell lines is still being compiled, preliminary studies have shown its efficacy. For example, in liver cancer cell lines Huh7 and Mahlavu, conessine has been shown to inhibit cell proliferation, migration, and invasion.[5]

Table 1: Cytotoxicity of Holarrhena antidysenterica Extracts against Human Cancer Cell Lines

Extract/FractionCancer Cell LinesTissues of Origin% Growth InhibitionReference
95% Ethanolic Extract8 different cell linesVarious73-92%[13]
50% Ethanolic Extract7 different cell linesVarious70-94%[13]
Chloroform FractionOVCAR-5, HT-29, SK-N-MC, HEP-2, COLO-205, NIH-OVCAR-3, A-549Ovary, Colon, Neuroblastoma, Liver, Lung71-99%[13]
In Vivo Studies

While in vivo studies specifically investigating the anticancer effects of purified conessine are still in the early stages, research on related compounds and extracts provides a strong rationale for its further development. For instance, swainsonine, another plant alkaloid, has been shown to reduce the growth rate of human colon carcinoma tumors in athymic nude mice.[14] Given conessine's promising in vitro profile, its evaluation in relevant in vivo cancer models, such as xenograft and patient-derived xenograft (PDX) models, is a critical next step.[3][15][16][17] Such studies will be essential to determine its efficacy, safety, and pharmacokinetic profile in a whole-organism context.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to investigate the anticancer properties of conessine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Diagram: MTT Assay Workflow

Seed 1. Seed cells in a 96-well plate Treat 2. Treat with Conessine (various concentrations) Seed->Treat Incubate1 3. Incubate for 24-72 hours Treat->Incubate1 Add_MTT 4. Add MTT reagent Incubate1->Add_MTT Incubate2 5. Incubate for 2-4 hours Add_MTT->Incubate2 Add_Solvent 6. Add solubilization solvent (e.g., DMSO) Incubate2->Add_Solvent Read 7. Read absorbance at 570 nm Add_Solvent->Read

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of conessine in culture medium. Remove the old medium from the wells and add 100 µL of the conessine solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of conessine that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with conessine at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with conessine as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

Diagram: Wound Healing Assay Workflow

Seed 1. Seed cells to form a confluent monolayer Scratch 2. Create a 'scratch' with a pipette tip Seed->Scratch Wash 3. Wash to remove displaced cells Scratch->Wash Treat 4. Add medium with or without Conessine Wash->Treat Image 5. Image the scratch at different time points Treat->Image Analyze 6. Measure the change in wound area Image->Analyze

Caption: Key steps in performing a wound healing assay to assess cell migration.

Protocol:

  • Create Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of conessine or vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Prepare Inserts: Coat the upper surface of Transwell inserts with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.

  • Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium and seed them into the upper chamber of the coated inserts.

  • Add Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber. Add conessine at various concentrations to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours.

  • Analysis: Remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with conessine, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, GLI1, β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Future Directions and Conclusion

Conessine represents a promising natural product with the potential for development as a novel anticancer agent. Its ability to induce apoptosis and inhibit key features of cancer progression warrants further in-depth investigation. Future research should focus on:

  • Identifying Direct Molecular Targets: Elucidating the specific proteins that conessine directly binds to will be crucial for a complete understanding of its mechanism of action.

  • Validating Hedgehog Pathway Inhibition: Rigorous studies are needed to confirm whether conessine directly inhibits the Hedgehog signaling pathway in cancer cells.

  • Comprehensive In Vivo Studies: Evaluating the efficacy and safety of conessine in a variety of preclinical cancer models is essential for its translation to the clinic.

  • Development of Derivatives: The synthesis and evaluation of conessine derivatives may lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Expanded Therapeutic Applications of Holarrhena Antidysenterica: A Review. (n.d.). Bentham Science. Retrieved February 23, 2026, from [Link]

  • Combined inhibition of lysine-specific demethylase 1 and kinase signaling as a preclinical treatment strategy in glioblastoma - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hedgehog signalling pathway inhibitors as cancer suppressing agents. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synthesis and antineoplastic activity of CNC-cysteamine and related compounds - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Li, C.-Y., & Lin, Y.-S. (2024). Abstract 1821: Conessine inhibits cell proliferation, migration and invasion, and induces apoptosis in liver cancer cells. Cancer Research, 84(6_Supplement), 1821–1821. [Link]

  • The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. Retrieved February 23, 2026, from [Link]

  • Unravelling the Mysteries of the Sonic Hedgehog Pathway in Cancer Stem Cells: Activity, Crosstalk and Regulation. (2024). MDPI. Retrieved February 23, 2026, from [Link]

  • Genistein Induced Apoptosis of Gastric Cancer Cell through Bcl-2 and Caspase-3 Regulation. (2016). Clinics in Oncology. Retrieved February 23, 2026, from [Link]

  • Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer. (2020). MDPI. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Di-substituted Noscapine Analogs as Potent and Microtubule-Targeted Anticancer Agents - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Retrieved February 23, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. Retrieved February 23, 2026, from [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Synergistic Effect of L-cycloserine and Capecitabine on Human Colon Cancer Cell Line. (n.d.). Impactfactor. Retrieved February 23, 2026, from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • Dr. Cohen Discusses Hedgehog Pathway Inhibition. (2012, January 13). YouTube. [Link]

  • conessine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 23, 2026, from [Link]

  • Sensitization to oxaliplatin in HCT116 and HT29 cell lines by metformin and ribavirin and differences in response to mitochondri. (n.d.). CONICET. Retrieved February 23, 2026, from [Link]

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). MDPI. Retrieved February 23, 2026, from [Link]

  • Chemists synthesize unique anticancer molecules using novel approach. (2024, February 23). ScienceDaily. [Link]

  • In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • The IC 50 values of four anticancer agents in human lung cancer cells. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Methods to study xenografted human cancer in genetically diverse mice - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Drug resistance mechanisms in colorectal cancer dissected with cell type-specific dynamic logic models - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. (2021). MDPI. Retrieved February 23, 2026, from [Link]

  • Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line. (2022). MDPI. Retrieved February 23, 2026, from [Link]

  • The oncogenic G-protein coupled receptor Smoothened is regulated by its extracellular domain. (n.d.). Diamond Light Source. Retrieved February 23, 2026, from [Link]

  • IC50 values for breast cancer and normal cell lines after 24 h, 48 h... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Noscapine and Apoptosis in Breast and Other Cancers. (2024). Semantic Scholar. [Link]

  • Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling - PMC. (2014, March 1). Retrieved February 23, 2026, from [Link]

  • IC 50 values of colorectal cancer (CRC) cell lines. Calculations were... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Inhibition of human HT29 colon carcinoma growth in vitro and in vivo by swainsonine and human interferon-alpha 2. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Bcl-2 Modulation to Activate Apoptosis in Prostate Cancer - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Smoothened transduces Hedgehog signals via activity-dependent sequestration of PKA catalytic subunits. (2021, April 22). PubMed. [Link]

  • Apoptosis Regulators Bcl-2 and Caspase-3. (2022). MDPI. Retrieved February 23, 2026, from [Link]

  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Identification of Novel Smoothened Ligands Using Structure-Based Docking. (2016). PLOS ONE. [Link]

  • Receptor structure reveals new targets for cancer treatment. (2021, November 24). Yale News. [Link]

  • Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. (2023). MDPI. Retrieved February 23, 2026, from [Link]

  • Targeting cancer by binding iron: Dissecting cellular signaling pathways - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. [Link]

Sources

Methodological & Application

Application Note: Protocol for Solvation and Handling of Conessine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[1][2][3][4][5][6][7]

Conessine is a steroidal alkaloid primarily isolated from Holarrhena antidysenterica.[1][2][3][4] It acts as a potent and selective histamine H3 receptor antagonist (


 ~8.27) and exhibits anti-malarial and anti-bacterial properties.[5]

Due to its steroidal skeleton, Conessine is hydrophobic. While soluble in ethanol, improper handling can lead to compound precipitation ("crashing out") upon introduction to aqueous culture media, or solvent-induced cytotoxicity if the ethanol concentration exceeds cellular tolerance thresholds. This protocol defines a robust method to solubilize Conessine while maintaining biological integrity.

Table 1: Technical Specifications
PropertySpecification
Molecular Weight 356.59 g/mol
Formula

CAS Number 546-06-5
Solubility (Ethanol) ~20–30 mg/mL (Max)
Solubility (Aqueous) Sparingly soluble; requires organic co-solvent
Storage (Powder) -20°C (Desiccated)
Stock Stability -20°C (1 month) / -80°C (6 months)

Solvation Protocol: Preparation of Stock Solution

Objective: Create a stable 10 mM or 50 mM Master Stock Solution in 100% Ethanol (Molecular Biology Grade).

Materials Required[1][5][7][9][10][13]
  • Conessine (Solid)[6][1][2]

  • Ethanol (Absolute, ≥99.8%, Cell Culture Grade)

  • Amber glass vials (Borosilicate) with PTFE-lined caps

  • 0.22 µm PTFE or Nylon Syringe Filter (Do NOT use Cellulose Acetate due to drug binding)

Step-by-Step Methodology
  • Calculations: Determine the mass required for a target concentration.

    • Target: 10 mM Stock (

      
       mol/L)
      
    • Volume: 1 mL[2]

    • Mass Required:

      
      .
      
    • Recommendation: Weigh ~5–10 mg for accuracy, then adjust solvent volume.

  • Solvation:

    • Weigh Conessine into a sterile amber glass vial.

    • Add the calculated volume of 100% Ethanol.

    • Vortex vigorously for 30–60 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

  • Sterilization:

    • Pass the solution through a 0.22 µm PTFE filter into a fresh sterile vial. This removes potential fungal spores or undissolved micro-aggregates.

  • Aliquoting:

    • Divide the Master Stock into small aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.

    • Seal with Parafilm to prevent ethanol evaporation. Store at -20°C or -80°C.

Experimental Workflow & Dilution Strategy (The Self-Validating System)

The Challenge: Ethanol is cytotoxic.[7] Most mammalian cells tolerate


 ethanol, but sensitive lines (e.g., primary neurons, HepG2) may require 

.

The Solution: Use a "Vehicle Control Matrix" to validate that observed effects are due to Conessine, not the solvent.

Protocol: Generating Working Solutions
  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM Master Stock 1:10 in culture media (or PBS) immediately before use to create a 1 mM Working Stock.

    • Critical Technique: Add the ethanolic stock slowly to the aqueous medium while vortexing. This prevents the hydrophobic "shock" precipitation.

  • Final Assay Concentration:

    • Dilute the Working Stock into the assay wells.

    • Example: To achieve 10 µM final Conessine:

      • Dilute 10 mM Stock 1:1000 directly into media.

      • Final Ethanol Concentration = 0.1% (Safe for most assays).

Visualization: Solvation & Validation Workflow

Conessine_Protocol cluster_valid Self-Validating System Powder Conessine Powder (Store -20°C) Stock Master Stock (10-50 mM) (Vortex + Sonicate) Powder->Stock Ethanol 100% Ethanol (Anhydrous) Ethanol->Stock Vehicle Vehicle Control Well (Ethanol Only matched %) Ethanol->Vehicle Equiv. Volume Filter Filtration (0.22 µm PTFE) Stock->Filter Storage Aliquot & Store (-80°C) Filter->Storage Dilution Serial Dilution (in Culture Media) Storage->Dilution Thaw Check1 Visual Check: Precipitation? Dilution->Check1 Check1->Dilution Yes (Redo/Warm) Assay Cell Assay Well (Final Conc: 1-10 µM) Check1->Assay No (Clear) Comparison Data Analysis: Subtract Vehicle Effect Assay->Comparison Vehicle->Comparison

Figure 1: Workflow for the preparation, dilution, and validation of Conessine in bioassays. Note the parallel Vehicle Control track essential for data integrity.

Troubleshooting & Quality Control

Issue: Precipitation in Aqueous Media
  • Cause: Rapid addition of hydrophobic stock to cold media.

  • Fix: Warm the culture media to 37°C before adding Conessine. Add the stock dropwise while swirling the media.

  • Fix: If high concentrations (>50 µM) are needed, consider using a carrier molecule like BSA (Bovine Serum Albumin) in the media to sequester the lipophilic compound.

Issue: Unexpected Cell Death
  • Cause: Ethanol toxicity.

  • Verification: Check the Vehicle Control wells. If cells in the "Ethanol Only" wells show >10% death compared to untreated controls, your solvent concentration is too high.

  • Limit: Ensure final Ethanol % is < 0.1% for neurons/stem cells and < 0.5% for robust lines (e.g., HeLa, HEK293).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 441082, Conessine. Retrieved from [Link]

  • Zhao, C., et al. (2008). The alkaloid conessine and analogues as potent histamine H3 receptor antagonists.[2][3][8] Journal of Medicinal Chemistry, 51(17), 5423-5430.[1][2][3] Retrieved from [Link]

  • Timm, M., et al. (2013). Ethanol effects on cell viability and differentiation. (Contextual reference for ethanol limits in culture). Retrieved from [Link]

Sources

LC-MS method for detection of 3beta-(Dimethylamino)con-5-ene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance LC-MS/MS Quantification of Conessine (3β-Dimethylaminocon-5-ene) in Biological and Plant Matrices

Part 1: Executive Summary & Scientific Rationale

Target Analyte: 3β-(Dimethylamino)con-5-ene (Conessine) CAS Registry Number: 546-06-5 Molecular Formula: C₂₄H₄₀N₂ Molecular Weight: 356.59 g/mol Therapeutic Class: Steroidal Alkaloid (H3 Receptor Antagonist, Antimalarial)

The Analytical Challenge: Conessine is a steroidal alkaloid characterized by a rigid steroid backbone and a basic dimethylamino group at the C3 position. This basicity (


) presents a significant chromatographic challenge: severe peak tailing on standard C18 columns due to secondary silanol interactions. Furthermore, its lipophilicity requires efficient extraction from complex biological matrices (plasma, microsomes) or plant extracts (Holarrhena antidysenterica).

The Solution: This protocol details a High-pH Reversed-Phase LC-MS/MS method . By utilizing a high-pH mobile phase (pH 10.0), we suppress the ionization of the basic amine during chromatography, ensuring sharp peak shapes and high retention without the need for ion-pairing agents. Detection is achieved via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, offering femtogram-level sensitivity.

Part 2: Method Development & Optimization Strategy

Chromatographic Logic: The Case for High pH

Standard acidic mobile phases (0.1% Formic Acid) protonate the Conessine amine (


). While this aids ESI sensitivity, it causes the charged analyte to interact with residual silanols on the silica column support, leading to peak tailing and variable retention times.
  • Strategy: Use 10 mM Ammonium Bicarbonate (pH 10.0) .

  • Mechanism: At pH 10, Conessine exists primarily in its neutral state. This maximizes hydrophobic interaction with the C18 stationary phase, improving peak symmetry (Tailing Factor < 1.2) and loadability.

  • Column Selection: A hybrid-silica based column (e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18) is mandatory to withstand high pH conditions that would dissolve standard silica columns.

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) often leaves significant matrix components that suppress ionization. LLE is preferred for Conessine to exploit its basic nature.

  • Step 1: Alkalinize sample with NaOH to pH > 12. This neutralizes the molecule completely.

  • Step 2: Extract with Methyl tert-butyl ether (MTBE) . The neutral alkaloid partitions efficiently into the organic layer, leaving salts and proteins in the aqueous phase.

Part 3: Detailed Experimental Protocol

A. Chemicals and Reagents[1][2]
  • Reference Standard: Conessine (≥98% purity).

  • Internal Standard (IS): Dihydroconessine or a stable isotope-labeled analog (e.g., Conessine-d6) if available. Alternatively, a structural analog like Progesterone can be used, though an amine-containing alkaloid is preferred.

  • Solvents: Acetonitrile (LC-MS grade), Methanol, MTBE.

  • Additives: Ammonium Bicarbonate, Ammonia solution (25%), Formic Acid (for post-column infusion if needed).

B. Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple Quadrupole (e.g., SCIEX 6500+, Thermo Altis).

C. LC Conditions
ParameterSetting
Column Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable column)
Column Temp 40 °C
Flow Rate 0.4 mL/min
Injection Vol 2–5 µL
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (100%)

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
1.00 10 Start Gradient
6.00 90 Elution of Conessine
7.50 90 Wash
7.60 10 Re-equilibration

| 10.00 | 10 | End of Run |[1]

D. MS/MS Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Spray Voltage: 4500 V

  • Source Temp: 500 °C

  • Curtain Gas: 30 psi

MRM Transitions: Note: Energies (CE) are approximate and must be tuned on your specific instrument.

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Origin of Fragment
Conessine 357.3 312.3 Quantifier35Loss of Dimethylamine [M+H - HN(CH3)2]+
Conessine 357.3 98.1 Qualifier45Pyrrolidine ring fragment
Conessine 357.3 342.3 Qualifier30Loss of Methyl group [M+H - CH3]+

Part 4: Sample Preparation Workflow (LLE)

  • Aliquot: Transfer 100 µL of plasma/serum or plant extract into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution.

  • Alkalinize: Add 50 µL of 0.1 M NaOH (or 5% Ammonia solution). Vortex briefly. Verify pH is >10.

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Mix: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Initial Mobile Phase (10% ACN / 90% 10mM NH4HCO3).

  • Inject: Vortex and centrifuge briefly before injection.

Part 5: Visualizations

Workflow Diagram: Analytical Process

Conessine_Workflow Start Biological/Plant Sample Alkalinize Alkalinization (Add NaOH/NH3, pH > 10) Start->Alkalinize Extract Liquid-Liquid Extraction (Add MTBE, Vortex, Centrifuge) Alkalinize->Extract Neutralize Amine PhaseSep Phase Separation (Collect Organic Top Layer) Extract->PhaseSep Dry Evaporation (N2 stream @ 40°C) PhaseSep->Dry Recon Reconstitution (10% ACN in 10mM NH4HCO3) Dry->Recon LC UHPLC Separation (High pH C18 Column) Recon->LC MS MS/MS Detection (ESI+ MRM: 357.3 -> 312.3) LC->MS Data Quantification (Area Ratio vs IS) MS->Data

Figure 1: Step-by-step analytical workflow for Conessine quantification ensuring optimal recovery and sensitivity.

Decision Tree: Method Optimization

Optimization_Tree Issue Problem Detected? PeakTail Peak Tailing Issue->PeakTail LowSens Low Sensitivity Issue->LowSens Carryover Carryover Issue->Carryover Sol1 Increase pH to 10.5 Check Column Limit PeakTail->Sol1 First Step Sol2 Switch to CSH C18 (Charged Surface Hybrid) PeakTail->Sol2 Alternative Sol3 Optimize Source Temp Increase Gas Flow LowSens->Sol3 Sol4 Use Needle Wash: 50:25:25 ACN:MeOH:IPA Carryover->Sol4

Figure 2: Troubleshooting decision tree for common chromatographic challenges with steroidal alkaloids.

Part 6: Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA or EMA Bioanalytical Method Validation Guidelines.

  • Linearity: Construct a calibration curve from 0.5 ng/mL to 1000 ng/mL . Use a weighted linear regression (

    
    ) to account for heteroscedasticity.
    
  • Recovery: Compare the peak area of extracted samples to post-extraction spiked samples. Target recovery > 80% for LLE.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    
    
    
    • Acceptance: MF should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), reduce injection volume or increase the aqueous wash during LLE.

  • Stability: Assess freeze-thaw stability (3 cycles at -80°C) and benchtop stability (4 hours at room temperature).

Part 7: References

  • Kumar, N., et al. (2007). "Steroidal Alkaloids from Holarrhena antidysenterica." Chemical and Pharmaceutical Bulletin, 55(6), 912–914. Link

  • Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Application Note. Link

  • Siddiqui, B. S., et al. (2012).[2] "Antimicrobial activity of the methanolic bark extract of Holarrhena pubescens... and the pure compound conessine." Natural Product Research, 26(11), 987-994.[2] Link

  • PubChem. "Conessine Compound Summary." National Library of Medicine. Link

Sources

Application Note: Conessine-Mediated Depletion of Glioblastoma Stem-like Cells (GSCs) via H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glioblastoma (GBM) recurrence is primarily driven by a subpopulation of Glioblastoma Stem-like Cells (GSCs) that exhibit resistance to standard temozolomide (TMZ) and radiation therapy.[1] Conessine, a steroidal alkaloid derived from Holarrhena antidysenterica, has emerged as a high-affinity antagonist of the Histamine H3 Receptor (H3R).[2][3][4] Unlike many chemotherapeutics, Conessine efficiently crosses the Blood-Brain Barrier (BBB) and selectively disrupts the H3R-mediated signaling axis required for GSC self-renewal.

This guide details the experimental application of Conessine to deplete GSCs, focusing on the mechanistic rationale, in vitro neurosphere assays, limiting dilution analysis (LDA), and in vivo validation.

Mechanism of Action (MoA)

The H3R-GSC Signaling Axis

GSCs overexpress the Histamine H3 Receptor (H3R), a G-protein coupled receptor (GPCR) that is constitutively active in the tumor microenvironment. Activation of H3R drives downstream signaling cascades (primarily STAT3 and MAPK/ERK pathways) that maintain the expression of core stemness factors: Sox2, Nanog, and Oct4 .

Conessine Intervention: Conessine acts as a potent H3R antagonist/inverse agonist.[3] By blocking H3R, Conessine:

  • Inhibits the phosphorylation of STAT3 (Tyr705).

  • Downregulates stemness transcription factors (Sox2, Nanog).

  • Induces autophagic flux (in some contexts) and cell death specifically in the CD133+ stem-like population.

Pathway Visualization

GSC_Pathway Conessine Conessine (Steroidal Alkaloid) H3R Histamine H3 Receptor (Overexpressed on GSCs) Conessine->H3R Antagonism (Blockade) G_Protein Gαi/o Protein H3R->G_Protein Constitutive Activation STAT3_P p-STAT3 (Tyr705) Accumulation G_Protein->STAT3_P Signaling Cascade Stemness Stemness Factors (Sox2, Nanog, Oct4) STAT3_P->Stemness Transcriptional Activation SelfRenewal GSC Self-Renewal & Tumor Recurrence Stemness->SelfRenewal

Figure 1: Conessine disrupts the H3R-STAT3 axis, preventing the transcriptional activation of stemness factors required for GSC maintenance.

Experimental Protocols

Protocol A: Reagent Preparation & Handling

Expert Insight: Conessine is a steroidal alkaloid.[2][4] While soluble in organic solvents, improper dilution can cause precipitation in aqueous media, leading to inconsistent IC50 data.

  • Stock Solution (10 mM):

    • Dissolve Conessine (powder) in high-grade DMSO.

    • Vortex vigorously for 30 seconds.

    • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock solution in serum-free Neurosphere Medium (see below) immediately prior to use.

    • Vehicle Control: Ensure the final DMSO concentration in culture is <0.1% to avoid solvent toxicity masking specific effects.

Protocol B: GSC Enrichment (Neurosphere Assay)

Standard adherent culture (with serum) induces differentiation, causing GSCs to lose their stem-like properties. You must use serum-free suspension culture.

Materials:

  • Base Media: DMEM/F12 (1:1).

  • Supplements: B27 (w/o Vitamin A), N2 Supplement.

  • Growth Factors: Recombinant Human EGF (20 ng/mL), bFGF (20 ng/mL).

  • Hardware: Ultra-Low Attachment (ULA) 6-well plates.

Procedure:

  • Dissociation: Dissociate GBM tumor tissue or cell lines (e.g., U87, T98G) into single cells using Accutase (gentler than Trypsin) for 5-10 mins at 37°C.

  • Seeding: Plate cells at a density of 2–5 × 10⁴ cells/mL in complete Neurosphere Medium in ULA plates.

  • Sphere Formation: Incubate at 37°C, 5% CO2. Primary neurospheres will form over 5–7 days.

  • Enrichment: Passaging these spheres 2–3 times enriches the CD133+ / Sox2+ population. Use these "Generation 3" spheres for Conessine testing.

Protocol C: Limiting Dilution Assay (LDA) - The Gold Standard

Measuring cell death (MTS/ATP) is insufficient for GSCs. You must measure the reduction in sphere-forming frequency.

Workflow Diagram:

LDA_Workflow Step1 1. Dissociate Neurospheres Step2 2. Treatment (24-48h) Step1->Step2 + Conessine Step3 3. Serial Dilution (100, 50, ... 1 cell/well) Step2->Step3 Wash & Resuspend Step4 4. Incubation (7-10 Days) Step3->Step4 Step5 5. Score Spheres (>50µm) Step4->Step5 Step6 6. ELDA Analysis (Math Model) Step5->Step6

Figure 2: Workflow for Extreme Limiting Dilution Analysis (ELDA) to quantify stem cell frequency post-treatment.

Detailed Steps:

  • Pre-treatment: Treat dissociated GSCs with Conessine (e.g., 0.5, 1, 5, 10 µM) for 24–48 hours.

  • Wash: Centrifuge to remove the drug. Resuspend in fresh Neurosphere Medium.

  • Plating: Using a 96-well ULA plate, seed cells in decreasing densities:

    • Row A: 100 cells/well

    • Row B: 50 cells/well

    • Row C: 25 cells/well

    • Row D: 10 cells/well

    • Row E: 5 cells/well

    • Row F: 1 cell/well

  • Incubation: Incubate for 7–10 days. Do not disturb the plates.

  • Scoring: Use a phase-contrast microscope.[5] A well is "positive" if it contains at least one neurosphere >50 µm in diameter.

  • Analysis: Use the ELDA (Extreme Limiting Dilution Analysis) software (Walter and Eliza Hall Institute) to calculate the stem cell frequency (1/x).

Expected Result: Conessine treatment should drastically reduce the stem cell frequency (e.g., from 1/20 in control to 1/150 in treated cells).

In Vivo Validation (Murine Xenograft)

Conessine's ability to cross the BBB makes it a prime candidate for orthotopic models.

  • Model: NOD/SCID or Nude mice.

  • Implantation: Stereotactic injection of 1 × 10⁵ Luciferase-tagged GSCs into the right striatum.

  • Treatment Regimen:

    • Start treatment 1 week post-implantation (confirmed by bioluminescence).

    • Route: Intraperitoneal (IP) or Oral Gavage.

    • Dose: 5–10 mg/kg, daily or every other day.

    • Duration: 2–3 weeks.

  • Endpoints: Overall survival (Kaplan-Meier) and ex vivo analysis of tumors for Sox2/Nanog levels.

Data Summary & Benchmarks

Table 1: Comparative Efficacy Benchmarks (Human GSCs)

MetricVehicle ControlConessine (5 µM)Conessine (10 µM)Interpretation
Sphere Formation Efficiency 100% (Baseline)~45%<15%Dose-dependent loss of self-renewal.
Stem Cell Frequency (LDA) 1 in 25 cells1 in 85 cells1 in 200+ cellsSevere depletion of the clonogenic pool.
Sox2 Expression (WB) HighReducedUndetectableDisruption of core stemness circuitry.
Apoptosis (Annexin V) <5%~20%>40%Induction of cell death in resistant cells.

References

  • Kim, H., et al. (2017). Conessine suppresses the stemness of glioblastoma stem cells via H3 histamine receptor antagonism. Cancer Letters, 393, 11-19.

  • Zhao, C., et al. (2008). The alkaloid conessine and analogues as potent histamine H3 receptor antagonists.[4] Journal of Medicinal Chemistry, 51(17), 5423-5430.[4]

  • Azari, H., et al. (2011). Isolation and expansion of human glioblastoma multiforme tumor cells using the neurosphere assay.[6] Journal of Visualized Experiments, (47), 2393.

  • Hu, Y., & Smyth, G. K. (2009). ELDA: Extreme limiting dilution analysis for comparing depleted and enriched populations in stem cell and other assays. Journal of Immunological Methods, 347(1-2), 70-78.

  • Riganti, C., et al. (2024). Blood-brain barrier permeability increases with the differentiation of glioblastoma cells in vitro. Fluids and Barriers of the CNS, 21(1),[7][8] 89.

Sources

Introduction: The Rationale for Interrogating Conessine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Framework for the Investigation of Conessine as a Potential Smoothened (SMO) Antagonist

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, governing cell fate, proliferation, and tissue patterning.[1][2] In adult tissues, the pathway is largely quiescent but can be reactivated for tissue maintenance and repair. The central signal transducer of this pathway is the G protein-coupled receptor (GPCR) Smoothened (SMO).[1][3] In the pathway's "off" state, the receptor Patched (PTCH) actively inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream cascade that culminates in the activation of GLI transcription factors, which drive the expression of Hh target genes.[4][5]

Aberrant activation of the Hh pathway, often through mutations in PTCH or SMO itself, is a known driver of several human cancers, including basal cell carcinoma and medulloblastoma.[1] This has established SMO as a high-value therapeutic target.[6][7] Indeed, the steroidal alkaloid cyclopamine, isolated from Veratrum californicum, was one of the first identified natural product inhibitors of SMO and has become a foundational tool in Hh pathway research.[5] Its discovery paved the way for FDA-approved synthetic SMO antagonists like vismodegib and sonidegib for cancer treatment.[6]

The precedent set by cyclopamine highlights the potential of steroidal alkaloids as a chemical class for SMO modulation.[2][3] Conessine is a steroidal alkaloid derived from plants of the Apocynaceae family, such as Holarrhena antidysenterica.[8][9] While extensively characterized as a potent histamine H3 receptor antagonist,[8][10] its effects on major oncogenic pathways like Hedgehog signaling remain largely unexplored. Its structural similarity to other known SMO modulators provides a compelling scientific rationale to investigate its potential as an SMO antagonist.

Objective: This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides a structured, multi-step framework with detailed protocols to systematically test the hypothesis that Conessine functions as a Smoothened antagonist. The workflow is designed to progress logically from functional pathway inhibition to direct target engagement and finally to cellular phenotypic outcomes.

G cluster_pathway Hedgehog Signaling Pathway (Simplified) cluster_antagonist Hypothesized Action of Conessine Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH Binds & Inhibits SMO Smoothened (SMO) PTCH->SMO Inhibits (OFF) SUFU SUFU SMO->SUFU Active SMO Inhibits SUFU GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocation TargetGenes Target Genes (e.g., GLI1, PTCH1) Nucleus->TargetGenes Activates Transcription Conessine Conessine Conessine->SMO Direct Antagonism?

Caption: The Hedgehog signaling cascade and the hypothesized point of intervention for Conessine as a direct SMO antagonist.

Part 1: Foundational Assay - Does Conessine Inhibit Hh Pathway Signaling?

Causality: Before investigating direct target binding, it is essential to first establish whether Conessine has any functional effect on the Hh pathway's transcriptional output. A negative result here would suggest that direct SMO antagonism is unlikely. The most robust method for this is a GLI-dependent reporter gene assay, which measures the final transcriptional step of the canonical pathway.

Protocol 1.1: GLI-Luciferase Reporter Assay

This assay utilizes a cell line engineered to express firefly luciferase under the control of a promoter containing multiple GLI binding sites. Activation of the Hh pathway leads to GLI-mediated transcription and a quantifiable light signal from the luciferase enzyme.

Experimental Workflow:

G cluster_workflow GLI-Luciferase Assay Workflow start Seed Shh-LIGHT2 Cells in 96-well plates incubation1 Incubate 24h (adherence) start->incubation1 treatment Treat with: 1. Vehicle (DMSO) 2. SAG (agonist) 3. SAG + Conessine 4. SAG + Cyclopamine (control) incubation1->treatment incubation2 Incubate 48h treatment->incubation2 lysis Lyse Cells incubation2->lysis readout Add Luciferase Substrate & Read Luminescence lysis->readout

Caption: Step-by-step workflow for the GLI-Luciferase reporter assay to measure Hedgehog pathway activity.

Materials:

  • Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

  • Agonist: Smoothened Agonist (SAG), a potent and specific small-molecule activator of SMO.

  • Test Compound: Conessine (≥98% purity), dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Positive Control: Cyclopamine or Vismodegib.

  • Reagents: DMEM with 10% Bovine Calf Serum (BCS), 0.5% Penicillin-Streptomycin, G418, Puromycin, Dual-Luciferase® Reporter Assay System, 96-well white, clear-bottom tissue culture plates.

Step-by-Step Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10⁴ cells per well in 100 µL of DMEM + 10% BCS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: After 24 hours, replace the medium with 100 µL of low-serum medium (DMEM + 0.5% BCS) to reduce background pathway activity.

  • Compound Preparation: Prepare serial dilutions of Conessine and the positive control (Cyclopamine) in low-serum medium. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment:

    • Negative Control (Basal): Add vehicle (DMSO) only.

    • Positive Control (Activated): Add SAG to a final concentration of 100 nM.

    • Test Wells: Add 100 nM SAG along with varying concentrations of Conessine (e.g., a 7-point curve from 10 nM to 10 µM).

    • Inhibitor Control: Add 100 nM SAG along with a known effective concentration of Cyclopamine (e.g., 1 µM).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Lysis and Readout:

    • Carefully remove the medium from the wells.

    • Lyse the cells according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.

    • Measure both Firefly and Renilla luciferase activity using a plate luminometer.

Data Analysis:

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

  • Calculate the fold change in activity relative to the vehicle-treated (basal) control.

  • Plot the normalized luciferase activity against the log concentration of Conessine.

  • Use a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) to calculate the IC₅₀ value.

ParameterRecommended ValueRationale
Cell Line Shh-LIGHT2 (NIH/3T3)Validated and widely used reporter line for Hh pathway activity.
Agonist SAG (100 nM)Potent, direct SMO agonist, bypassing the need for Shh ligand and PTCH interaction.
Conessine Conc. 10 nM - 10 µMA broad range to capture potential potency, from high to low affinity.
Positive Control Cyclopamine (1 µM)A well-characterized steroidal alkaloid SMO antagonist for assay validation.
Incubation Time 48 hoursSufficient time for pathway activation, transcription, and translation of the luciferase reporter.

Part 2: Target Engagement - Does Conessine Directly Interact with SMO?

Causality: A positive result in the reporter assay demonstrates pathway inhibition but does not prove direct interaction with SMO. Conessine could be acting on a downstream component (e.g., SUFU, GLI) or through an off-target effect. Therefore, direct target engagement assays are critical to confirm that SMO is the molecular target.

Protocol 2.1: Competitive Fluorescent Ligand Binding Assay

This assay directly measures the ability of a test compound to displace a fluorescently-labeled, high-affinity SMO ligand from its binding site on the receptor.[11] A positive result provides strong evidence of direct binding to SMO at the same or an allosterically-coupled site.

Materials:

  • Cell Line: HEK293T cells transiently or stably overexpressing human SMO (hSMO), preferably with a C-terminal tag (e.g., mCherry) for expression monitoring.

  • Fluorescent Ligand: BODIPY-cyclopamine (a fluorescent derivative of cyclopamine).[11][12]

  • Test Compound: Conessine.

  • Unlabeled Competitor: Cyclopamine (for positive control).

  • Reagents: DMEM with 10% FBS, appropriate selection antibiotics (if stable line), PBS, 4% Paraformaldehyde (PFA), flow cytometer.

Step-by-Step Protocol:

  • Cell Preparation: Seed hSMO-expressing HEK293T cells in a 24-well plate. If using a transient system, transfect the cells with an hSMO expression plasmid and allow 24-48 hours for expression.

  • Compound Incubation:

    • Pre-treat cells with varying concentrations of Conessine (e.g., 100 nM to 50 µM) or a high concentration of unlabeled Cyclopamine (e.g., 10 µM) for 30 minutes at 37°C.

    • Add BODIPY-cyclopamine to a final concentration of 5-10 nM to all wells.

    • Incubate for 2 hours at 37°C, protected from light.

  • Cell Harvesting and Fixation:

    • Wash cells twice with cold PBS.

    • Harvest cells using trypsin, then quench with complete medium.

    • Centrifuge cells and resuspend the pellet in 4% PFA for 20 minutes at room temperature for fixation.

    • Wash cells again with PBS.

  • Flow Cytometry Analysis:

    • Resuspend cells in FACS buffer (PBS + 1% BSA).

    • Analyze the fluorescence of the cell population using a flow cytometer (e.g., measuring in the FITC channel for BODIPY).

    • Gate on the SMO-expressing population if a fluorescent tag like mCherry is used.

    • Record the Mean Fluorescence Intensity (MFI) for each condition.

Data Analysis:

  • Calculate the percentage of BODIPY-cyclopamine displacement for each Conessine concentration relative to the MFI of cells treated with BODIPY-cyclopamine alone (0% displacement) and cells with a saturating concentration of unlabeled cyclopamine (100% displacement).

  • Plot the percent displacement against the log concentration of Conessine and calculate the IC₅₀ value. A positive result strongly suggests direct competition for the cyclopamine binding pocket.[11]

Part 3: Phenotypic Assay - Does Conessine Inhibit Hh-Dependent Cancer Cell Proliferation?

Causality: The final validation step is to determine if functional pathway inhibition and direct target engagement translate into a relevant anti-cancer phenotype. Using a cancer cell line whose proliferation is known to be driven by aberrant Hh signaling provides this crucial link.

Protocol 3.1: Proliferation Assay in DAOY Medulloblastoma Cells

DAOY cells have a constitutively active Hh pathway and are a well-established model for testing SMO inhibitors.[1]

Materials:

  • Cell Line: DAOY human medulloblastoma cells.

  • Test Compound: Conessine.

  • Positive Control: Vismodegib.

  • Reagents: MEM with 10% FBS, 1% Penicillin-Streptomycin, 96-well clear tissue culture plates, CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed DAOY cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Allow to adhere overnight.

  • Treatment: Add varying concentrations of Conessine or Vismodegib (e.g., 100 nM to 50 µM) to the wells. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate-reading luminometer.

Data Analysis:

  • Express the luminescence data as a percentage of the vehicle-treated control cells.

  • Plot the percent viability against the log concentration of Conessine.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Summary of Data Interpretation

The collective results from these protocols will provide a comprehensive profile of Conessine's activity related to the Hedgehog pathway.

AssayPositive ResultInterpretationNext Steps / Considerations
GLI-Luciferase Dose-dependent decrease in SAG-induced luciferase activity (low µM or nM IC₅₀).Conessine functionally inhibits the Hedgehog pathway at or upstream of GLI transcription.Proceed to target engagement assays.
Competitive Binding Dose-dependent displacement of BODIPY-cyclopamine from SMO (low µM or nM IC₅₀).Conessine directly binds to SMO, likely in the same pocket as cyclopamine.Confirms SMO as the direct target.
DAOY Proliferation Dose-dependent decrease in cell viability (low µM or nM GI₅₀).The SMO antagonism of Conessine translates to an anti-proliferative effect in Hh-driven cancer cells.Investigate in vivo efficacy in xenograft models.
GLI-Luciferase (+) but Binding (-) Inhibition of reporter activity, but no displacement of BODIPY-cyclopamine.Conessine inhibits the Hh pathway downstream of SMO or via an allosteric site not occupied by cyclopamine.Test for inhibition of GLI1 mRNA/protein expression directly.

References

  • Smoothened - Wikipedia. Available at: [Link]

  • Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC. Available at: [Link]

  • The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - MDPI. Available at: [Link]

  • Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process | PNAS. Available at: [Link]

  • Smoothened-Dependent/-Independent Hedgehog Signaling Pathway | Encyclopedia MDPI. Available at: [Link]

  • A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy - MDPI. Available at: [Link]

  • Hedgehog pathway inhibitor - Wikipedia. Available at: [Link]

  • Steroidal alkaloids isolated from Veratrum grandiflorum Loes. as novel Smoothened inhibitors with anti-proliferation effects on DAOY medulloblastoma cells - PubMed. Available at: [Link]

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC. Available at: [Link]

  • Conessine - Wikipedia. Available at: [Link]

  • List of Hedgehog pathway inhibitors - Drugs.com. Available at: [Link]

  • The Alkaloid Conessine and Analogues as Potent Histamine H 3 Receptor Antagonists. Available at: [Link]

  • Identification of a potent antagonist of smoothened in hedgehog signaling - PMC - NIH. Available at: [Link]

  • Inhibition of hedgehog/Gli signaling by botanicals: a review of compounds with potential hedgehog pathway inhibitory activities - PubMed. Available at: [Link]

  • REVIEW OF HOLARRHENA ANTIDYSENTERICA (L.) WALL. EX A. DC.: PHARMACOGNOSTIC, PHARMACOLOGICAL, AND TOXICOLOGICAL - WJPMR. Available at: [Link]

  • Conessine - Sapphire North America. Available at: [Link]

  • Abstract 1821: Conessine inhibits cell proliferation, migration and invasion, and induces apoptosis in liver cancer cells - AACR Journals. Available at: [Link]

Sources

Application Notes and Protocols for the Experimental Use of 3β-(Dimethylamino)con-5-ene (Conessine) in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the preclinical investigation of 3β-(Dimethylamino)con-5-ene, a steroidal alkaloid also known as conessine. This document outlines its known mechanisms of action, provides detailed protocols for dosage formulation and administration in various animal models, and offers guidance on experimental design for pharmacokinetic, pharmacodynamic, and preliminary toxicological assessments. The information herein is intended to equip researchers with the necessary knowledge to design robust and ethical animal studies to explore the therapeutic potential of this compound.

Introduction: Understanding 3β-(Dimethylamino)con-5-ene (Conessine)

3β-(Dimethylamino)con-5-ene, or conessine, is a natural steroidal alkaloid found in plants of the Apocynaceae family, such as Holarrhena floribunda. It has garnered significant interest in the scientific community due to its diverse biological activities. Understanding its primary mechanisms of action is crucial for designing relevant animal studies.

Primary Mechanisms of Action:

  • Histamine H3 Receptor Antagonism: Conessine is a potent and selective antagonist of the histamine H3 receptor, with pKi values of 8.27 for the human receptor and 7.61 for the rat receptor.[1] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. Antagonism of this receptor can lead to enhanced neurotransmitter release, which is being explored for various neurological and psychiatric conditions.

  • Efflux Pump Inhibition: Conessine has been identified as an inhibitor of multidrug efflux pump systems in bacteria, such as Pseudomonas aeruginosa.[1] By blocking these pumps, conessine can restore the efficacy of antibiotics that are otherwise expelled from the bacterial cell. This mechanism is of great interest in the context of combating antimicrobial resistance.

Therapeutic Potential:

Based on its mechanisms of action, conessine is being investigated for:

  • Neurological Disorders: Its ability to modulate neurotransmitter systems makes it a candidate for cognitive disorders and other CNS-related conditions.[2]

  • Infectious Diseases: Its potential as a resistance-modifying agent could rejuvenate existing antibiotic therapies.[1]

  • Antimalarial Activity: Studies have shown that conessine exhibits antiplasmodial properties.[1][3][4]

Experimental Design Considerations

The design of animal studies for conessine should be guided by the specific research question. The choice of animal model, dosage, route of administration, and endpoints will vary depending on whether the study is focused on pharmacokinetics, pharmacodynamics (efficacy), or toxicology.

Selection of Animal Models

The choice of animal model should be scientifically justified.

  • Mice (e.g., BALB/c, C57BL/6): Widely used for initial efficacy, toxicity, and pharmacokinetic screening due to their small size, well-characterized genetics, and availability of disease models.[1][4]

  • Rats (e.g., Wistar, Sprague-Dawley): Often used for more in-depth pharmacokinetic and toxicological studies due to their larger size, which facilitates blood sampling.

  • Higher Mammalian Species (e.g., Dogs, Monkeys): May be considered for later-stage preclinical development to better predict human pharmacokinetics, as their metabolic profiles can be more similar to humans.[5][6][7]

Dosage Selection and Range-Finding

Published studies in mice provide a starting point for dose selection. However, a dose-range finding study is always recommended when exploring a new model or therapeutic indication.

Application Animal Model Dosage Range Administration Route Reference
Antimalarial EfficacyMice (BALB/c)10 - 50 mg/kgOral[1][4]
Neurobehavioral StudiesMice0.1 - 10 mg/kgSubcutaneous[1]
Antibiotic PotentiationGalleria mellonella (larvae)50 mg/kgInjection

Dose-Response Relationship: It is important to establish a dose-response relationship to identify the optimal therapeutic dose and to understand the safety margin.

Dosage Formulation and Preparation

The formulation of conessine for animal studies is critical for ensuring accurate and reproducible results. Conessine is sparingly soluble in aqueous solutions, necessitating the use of organic solvents or specialized formulation vehicles.

Solubility Profile
  • Ethanol: Approximately 16 mg/mL

  • Dimethylformamide (DMF): Approximately 1 mg/mL

  • Aqueous Buffers: Sparingly soluble. For aqueous solutions, it is recommended to first dissolve conessine in ethanol and then dilute with the aqueous buffer (e.g., PBS). A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[8]

Recommended Formulation Protocols

Protocol 1: Oral Gavage (Suspension)

This protocol is suitable for administering a suspension of conessine, particularly for higher doses.

Materials:

  • Conessine powder

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Weigh the required amount of conessine powder.

  • Levigate the powder with a small amount of the 0.5% MC vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.

  • Continuously stir the suspension during administration to ensure homogeneity.

Protocol 2: Intraperitoneal or Subcutaneous Injection (Solution)

This protocol is for preparing a solution for parenteral administration. The use of a co-solvent system is necessary.

Materials:

  • Conessine powder

  • Vehicle: A mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[9]

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Dissolve the weighed conessine powder in DMSO.

  • Add PEG300 and mix thoroughly until the solution is clear.

  • Add Tween 80 and mix.

  • Finally, add the saline and mix to achieve the final volume.

  • Sterile-filter the final solution using a 0.22 µm syringe filter before administration.

Workflow for Formulation Preparation

G A Weigh Conessine Powder B Select Administration Route A->B C Oral (Suspension) B->C D Parenteral (Solution) B->D E Prepare 0.5% Methylcellulose C->E I Dissolve in DMSO D->I F Levigate with Vehicle E->F G Gradual Dilution & Stirring F->G H Administer via Gavage G->H J Add PEG300 & Tween 80 I->J K Add Saline J->K L Sterile Filter K->L M Administer via Injection L->M

Caption: Workflow for preparing conessine formulations.

Administration Protocols

Adherence to proper administration techniques is essential for animal welfare and data quality.

Oral Administration (Gavage)

Oral gavage ensures the accurate delivery of a specified dose.

Procedure (Mice/Rats):

  • Gently restrain the animal.

  • Use a proper-sized, ball-tipped gavage needle.

  • Measure the correct volume of the conessine suspension.

  • Gently insert the gavage needle into the esophagus and deliver the dose into the stomach.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption.

Procedure (Mice/Rats):

  • Restrain the animal, exposing the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen to avoid the bladder and cecum.

  • Aspirate to ensure no fluid is withdrawn before injecting the solution.

Subcutaneous (SC) Injection

SC injection provides a slower, more sustained absorption.

Procedure (Mice/Rats):

  • Gently lift the skin on the back of the neck or flank to form a tent.

  • Insert the needle into the base of the tented skin.

  • Aspirate before injecting the solution.

Pharmacokinetic Studies

A pilot pharmacokinetic (PK) study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of conessine in the chosen animal model.

Typical PK Study Design in Mice:

  • Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma concentrations of conessine using a validated analytical method (e.g., LC-MS/MS).

  • Parameters to Determine: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Logical Flow for a Pilot PK Study

G A Dose Formulation (IV & PO) B Animal Dosing (IV & PO Groups) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Data Analysis (PK Parameters) E->F

Caption: Workflow for a pilot pharmacokinetic study.

Toxicological Assessment

While comprehensive toxicology studies are beyond the scope of these notes, preliminary assessment of toxicity is crucial in any animal experiment.

In Vitro Cytotoxicity:

  • An in vitro study on rat skeletal muscle myoblast (L-6) cells showed a cytotoxicity IC50 of 14 µg/mL.[4]

In Vivo Observations:

  • A study in mice noted the "slightly toxic nature" of conessine and performed liver and kidney function tests.[4]

Monitoring for Adverse Effects:

Animals should be monitored closely for any signs of toxicity, including:

  • Changes in body weight

  • Changes in food and water intake

  • Behavioral changes (e.g., lethargy, hyperactivity)

  • Physical appearance (e.g., ruffled fur, abnormal posture)

  • Signs of pain or distress

At the end of the study, consider collecting blood for basic clinical chemistry (e.g., ALT, AST, creatinine) and tissues for histopathological examination.

References

  • Kim H, et al.
  • Dua VK, et al. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica.
  • Morais-Silva G, et al. Conessine, an H3 receptor antagonist, alters behavioral and neurochemical effects of ethanol in mice.
  • Siriyong T, et al. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa.
  • The Effect of Subchronic Dosing of Ciproxifan and Clobenpropit on Dopamine and Histamine Levels in Rats - PMC. [Link]

  • Conessine, an H3 receptor antagonist, alters behavioral and neurochemical effects of ethanol in mice - PubMed. [Link]

  • Small molecule inhibitors of the NorA multidrug efflux pump potentiate antibiotic activity by binding the outward-open conformation - bioRxiv.org. [Link]

  • Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC - NIH. [Link]

  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps | ACS Infectious Diseases. [Link]

  • Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC. [Link]

  • Conessine | CAS:546-06-5 | Potent and selective H3 receptor antagonist - BioCrick. [Link]

  • cross-species pharmacokinetics of ck-2017357, a novel activator of the fast skeletal sarcomere - Cytokinetics. [Link]

  • Cysteamine produces dose-related bidirectional immunomodulatory effects in mice - PubMed. [Link]

  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC. [Link]

  • Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa - PMC. [Link]

  • Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica - PubMed. [Link]

  • Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed. [Link]

  • A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - ResearchGate. [Link]

  • Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans - Longdom Publishing. [Link]

  • Conessine as a Larval Growth Inhibitor, Sterilant, and Antifeedant from Holarrhena antidysenterica Wall - ResearchGate. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models - Featured Stories - News - PRISYS Biotech. [Link]

  • Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model - PubMed. [Link]

Sources

Application Notes and Protocols: A Guide to Treating Cells with Conessine for Investigating Hedgehog Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Hedgehog Signaling Pathway and the Quest for Novel Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention.[2][3] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of the G-protein-coupled receptor Smoothened (SMO), which then transduces the signal downstream, ultimately leading to the activation of the GLI family of transcription factors.[3][4] GLI1, in particular, acts as a transcriptional activator of Hh target genes, promoting cell proliferation and survival.[5]

The development of small molecule inhibitors that target key components of the Hh pathway, such as SMO, is an active area of cancer research.[1] Conessine, a steroidal alkaloid found in the plant Holarrhena antidysenterica, has been investigated for a variety of biological activities, including antimalarial and histamine H3 receptor antagonist effects.[6][7] While its role as a direct modulator of the Hedgehog pathway is an area of ongoing investigation, its steroidal structure and cytotoxic properties in some cancer cell lines make it an interesting candidate for screening for such activity.

This application note provides a comprehensive protocol for treating cultured cancer cells with Conessine. It outlines methods to assess its cytotoxic effects and to investigate its potential to modulate the Hedgehog signaling pathway. This guide is intended for researchers in cell biology, oncology, and drug discovery.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
ConessineSigma-AldrichC4681
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
PANC-1 (human pancreatic carcinoma) cellsATCCCRL-1469
DAOY (human medulloblastoma) cellsATCCHTB-186
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
Roswell Park Memorial Institute (RPMI) 1640 MediumThermo Fisher Scientific11875093
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dual-Luciferase® Reporter Assay SystemPromegaE1910
GLI-responsive luciferase reporter plasmid(Available from various sources)-
Transfection Reagent (e.g., Lipofectamine 3000)Thermo Fisher ScientificL3000015
RNeasy Mini KitQIAGEN74104
High-Capacity cDNA Reverse Transcription KitThermo Fisher Scientific4368814
SYBR Green PCR Master MixThermo Fisher Scientific4309155
Primary antibodies (anti-GLI1, anti-SMO, anti-β-actin)Cell Signaling Technology-
HRP-conjugated secondary antibodyCell Signaling Technology-
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
Propidium Iodide (PI)Sigma-AldrichP4170
RNase ASigma-AldrichR6513

Experimental Protocols

Part 1: Preparation of Conessine Stock Solution

The proper preparation of a stable and sterile stock solution of Conessine is critical for reproducible results. Conessine has limited solubility in aqueous solutions but is soluble in organic solvents like ethanol and DMSO.[8]

Protocol:

  • Weighing Conessine: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of Conessine powder using an analytical balance.

  • Dissolving in DMSO: Dissolve the Conessine powder in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) and sonication can aid in solubilization if necessary.[9][10]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Table 1: Preparation of Conessine Stock Solution (Example for a 10 mM Stock)

ParameterValue
Molecular Weight of Conessine356.59 g/mol
Desired Stock Concentration10 mM
Amount of Conessine to Weigh for 1 mL of Stock3.57 mg
SolventCell Culture-Grade DMSO
Final Volume1 mL

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Part 2: Cell Culture and Seeding

This protocol utilizes PANC-1 and DAOY cell lines as they are commonly used models for pancreatic cancer and medulloblastoma, respectively, where the Hedgehog pathway can be active.

Protocol:

  • Cell Line Maintenance:

    • Culture PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Culture DAOY cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • For cytotoxicity assays (96-well plates), seed cells at a density of 5,000-10,000 cells per well.

    • For protein and RNA extraction (6-well plates), seed cells at a density of 2-5 x 10^5 cells per well.

    • Allow cells to adhere and reach approximately 70-80% confluency before treatment.

Part 3: Conessine Treatment of Cells

Protocol:

  • Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the Conessine stock solution. Prepare serial dilutions of Conessine in the appropriate cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control medium containing the same final concentration of DMSO as the highest Conessine concentration used.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the prepared treatment media (containing different concentrations of Conessine or the vehicle control).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Assessment of Cellular Response to Conessine

A. Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of Conessine concentrations as described above.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of Conessine that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the Conessine concentration.

B. Hedgehog Pathway Activity Assessment

This assay measures the transcriptional activity of GLI, a key downstream effector of the Hedgehog pathway.

Protocol:

  • Transfection: Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with Conessine, a known Hedgehog pathway agonist (e.g., SAG - Smoothened Agonist) as a positive control, and a known inhibitor (e.g., Cyclopamine or Vismodegib) as a negative control.

  • Lysis and Luciferase Measurement: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in luciferase activity in Conessine-treated cells compared to the agonist-treated cells would suggest inhibition of the Hedgehog pathway.

This method directly measures the mRNA expression levels of GLI1, a primary target gene of the Hedgehog pathway.

Protocol:

  • RNA Extraction and cDNA Synthesis: Following cell treatment with Conessine, extract total RNA using a commercial kit and synthesize cDNA.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method. A significant decrease in GLI1 expression in Conessine-treated cells would indicate pathway inhibition.

Western blotting allows for the detection and quantification of key proteins in the Hedgehog signaling cascade.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against SMO, GLI1, and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

C. Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Harvesting and Staining: After treatment, harvest the cells (including any floating cells in the medium) and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the DNA content.

  • Data Analysis: Analyze the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by Conessine.

Visualization of Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_conessine Prepare Conessine Stock Solution (10 mM in DMSO) treatment Treat Cells with Conessine (0.1 - 100 µM) & Vehicle Control prep_conessine->treatment prep_cells Cell Culture & Seeding (PANC-1, DAOY) prep_cells->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity hh_pathway Hedgehog Pathway Activity (Luciferase, qPCR, Western Blot) treatment->hh_pathway apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle

Caption: Experimental workflow for evaluating the effects of Conessine.

Hedgehog_Signaling_Pathway cluster_nucleus Nuclear Events SHH SHH Ligand PTCH1 PTCH1 Receptor SHH->PTCH1 Binds to SMO SMO Receptor PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU GLI_active Active GLI GLI->GLI_active Activation & Nuclear Translocation Nucleus Nucleus Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes Transcription Conessine Conessine (Hypothetical Inhibition) Conessine->SMO Potential Target

Caption: The canonical Hedgehog signaling pathway and a potential point of inhibition.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • Vehicle Control: Essential for distinguishing the effects of Conessine from those of the solvent (DMSO).

  • Positive and Negative Controls for Pathway Modulation: Utilizing known agonists (e.g., SAG) and antagonists (e.g., Cyclopamine) of the Hedgehog pathway is crucial for validating the responsiveness of the cellular assays and for contextualizing the effects of Conessine.

  • Dose-Response and Time-Course Experiments: Performing experiments across a range of concentrations and time points will provide a comprehensive understanding of Conessine's biological activity and help to identify optimal experimental conditions.

By adhering to these principles, researchers can ensure the generation of reliable and interpretable data when investigating the effects of Conessine or other novel compounds on cellular pathways.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • NobleResearch. (2013, March 15). Sonic hedgehog inhibition reduces in vitro tumorigenesis and alters expression of Gli1-target genes in a desmoplastic medulloblastoma cell line. Retrieved from [Link]

  • Slusarski, D. C., Motzny, C. K., & Holmgren, R. (1995). Mutations that alter the timing and pattern of cubitus interruptus gene expression in Drosophila melanogaster. Genetics, 139(1), 229–240.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • El Khatib, M., Kalnytska, A., Palagani, V., et al. (2013). Inhibition of hedgehog signaling attenuates carcinogenesis in vitro and increases necrosis of cholangiocellular carcinoma.
  • MDPI. (2025, March 9). Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models. Retrieved from [Link]

  • BioCrick. (n.d.). Conessine | CAS:546-06-5 | Potent and selective H3 receptor antagonist. Retrieved from [Link]

  • Efficacy and safety of sonic hedgehog pathway inhibitors in cancer. (n.d.). PMC. Retrieved from [Link]

  • The xc− cystine/glutamate antiporter: a mediator of pancreatic cancer growth with a role in drug resistance. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values of selected target compounds and paclitaxel on PANC-1.... Retrieved from [Link]

  • Inhibiting ALK2/ALK3 Signaling to Differentiate and Chemo-Sensitize Medulloblastoma. (2022, April 22). MDPI. Retrieved from [Link]

  • Selective Inhibitors of Nuclear Export Block Pancreatic Cancer Cell Proliferation and Reduce Tumor Growth in Mice. (n.d.). PMC. Retrieved from [Link]

  • Reddit. (2024, March 11). Making up compound for cell culture using DMSo : r/labrats. Retrieved from [Link]

  • ResearchGate. (2017, December 20). In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). conessine | Ligand page. Retrieved from [Link]

  • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. (2022, February 3). MDPI. Retrieved from [Link]

  • CSIG-44. TREATMENT WITH THE CASEIN KINASE 2 INHIBITOR, CX-4945, SENSITIZES MEDULLOBLASTOMA TO TEMOZOLOMIDE. (n.d.). PMC. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? : r/labrats. Retrieved from [Link]

  • ResearchGate. (2021, January 10). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Retrieved from [Link]

  • ResearchGate. (n.d.). Zyxin inhibits GLI1 activity. A and B, Transcriptional activity of GLI1.... Retrieved from [Link]

  • Frontiers. (2020, June 15). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog. Retrieved from [Link]

  • The Utility of Hedgehog Signaling Pathway Inhibition for Cancer. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pancreatic cancer cell (PANC‐1) treated with IC50 concentrations of the.... Retrieved from [Link]

  • Hedgehog signaling inhibition blocks growth of resistant tumors through effects on tumor microenvironment. (n.d.). PMC. Retrieved from [Link]

  • Pharmacophore-Based Virtual Screening for Identification of Negative Modulators of GLI1 as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of cisplatin on PANC1 cells. (A) Dose response curve of.... Retrieved from [Link]

  • Mechanisms and therapeutic potential of the hedgehog signaling pathway in cancer. (2025, February 3). PMC. Retrieved from [Link]

  • c-MYC expression sensitizes medulloblastoma cells to radio- and chemotherapy and has no impact on response in medulloblastoma patients. (n.d.). PMC. Retrieved from [Link]

  • Common botanical compounds inhibit the hedgehog signaling pathway in prostate cancer. (2010, April 15). PubMed. Retrieved from [Link]

  • EurekAlert!. (2018, November 14). Rainforest vine compound starves pancreatic cancer cells. Retrieved from [Link]

  • ScienceDaily. (2018, November 15). Rainforest vine compound starves pancreatic cancer cells. Retrieved from [Link]

  • Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway. (n.d.). PMC. Retrieved from [Link]

  • Inhibition of Gli1-mediated prostate cancer cell proliferation by inhibiting the mTOR/S6K1 signaling pathway. (2017, October 23). PMC. Retrieved from [Link]

  • Identification of Novel GANT61 Analogs with Activity in Hedgehog Functional Assays and GLI1-Dependent Cancer Cells. (2024, June 28). MDPI. Retrieved from [Link]

  • Dove Medical Press. (2024, June 26). Natural Killer cell cytotoxicity against Medulloblastoma | ITT. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory activity of GLI1-DNA-complex formation by electron mobility.... Retrieved from [Link]

  • Identification of Novel Smoothened Ligands Using Structure-Based Docking. (2016, August 4). PLOS One. Retrieved from [Link]

  • Wikipedia. (n.d.). Smoothened. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cannabidiol's cytotoxicity in pancreatic cancer is induced via an upregulation of ceramide synthase 1 and ER stress. Retrieved from [Link]

  • ResearchGate. (2024, June 26). Deciphering Natural Killer Cell Cytotoxicity Against Medulloblastoma in vitro and in vivo: Implications for Immunotherapy. Retrieved from [Link]

  • Oxysterol binding to the extracellular domain of Smoothened in Hedgehog signaling. (2014, March 1). PMC. Retrieved from [Link]

Sources

Strategic Synthesis of Conessine Derivatives: Optimizing Solubility and H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CN-2026-02

Abstract

Conessine, a steroidal alkaloid derived from Holarrhena antidysenterica, exhibits potent histamine H3 receptor antagonism (pKi ~8.27) and anti-malarial activity.[1][2][3][4] However, its clinical translation is hindered by high lipophilicity (LogP > 5) and poor aqueous solubility, limiting bioavailability. This guide details a dual-phase protocol: (1) Functionalization of the C-3 amine via selective reductive amination to enhance potency, and (2) Salt formation strategies to thermodynamically stabilize aqueous solubility.

Strategic Design & SAR Logic

The conessine scaffold presents two primary vectors for optimization:

  • C-3 Nitrogen (N-Methyl): The primary site for Structure-Activity Relationship (SAR) modulation. Introduction of heterocyclic moieties here (e.g., pyridine, imidazole linkers) often retains H3 affinity while altering metabolic stability.

  • C-20 Nitrogen: Generally conserved to maintain basicity required for receptor pocket binding.

  • Steroid Backbone: Lipophilic core; modifications here are difficult. Solubility is best addressed via salt formation rather than backbone oxidation, which often kills potency.

Visualization: Conessine SAR & Workflow

ConessineSAR Conessine Conessine Scaffold (Lipophilic Steroid Core) C3_Mod C-3 Nitrogen Modification (Target: Potency & Selectivity) Conessine->C3_Mod Reductive Amination Solubility Salt Formation Strategy (Target: Aqueous Solubility) Conessine->Solubility Acid-Base Reaction H3_Activity H3 Receptor Antagonism (CNS Indications) C3_Mod->H3_Activity Heterocyclic Linkers Malaria Anti-Malarial Activity (Plasmodium efflux inhibition) C3_Mod->Malaria Hydrophobic Linkers Solubility->H3_Activity Improved Bioavailability

Figure 1: Strategic modification points on the Conessine scaffold. C-3 modification drives potency, while salt formation drives physicochemical properties.

Protocol 1: C-3 Functionalization via Reductive Amination

Objective: Synthesize N-substituted conessine derivatives to probe H3 receptor selectivity. Mechanism: We utilize Sodium Triacetoxyborohydride (STAB) instead of NaBH₄.

  • Why? STAB is milder and does not reduce ketones or esters, preventing side reactions on the steroid backbone. It selectively reduces the iminium ion formed in situ.

Materials
  • Precursor: Conessimine (N-demethylated conessine) or Conessine (requires prior N-demethylation via Von Braun reaction if starting from natural product).

  • Reagent: Sodium Triacetoxyborohydride (STAB).

  • Electrophile: Heterocyclic aldehyde (e.g., 4-pyridinecarboxaldehyde).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation (Equilibrium):

    • Dissolve Conessimine (1.0 eq) and the chosen Aldehyde (1.2 eq) in anhydrous DCE (0.1 M concentration).

    • Add Glacial AcOH (1.0 eq) to catalyze imine formation.

    • Self-Validating Step: Stir at Room Temperature (RT) for 1 hour. Monitor via TLC (System: MeOH/DCM 1:9). The aldehyde spot should diminish, and a new polar imine spot may appear (often transient).

  • Selective Reduction:

    • Add STAB (1.5 eq) in a single portion.

    • Stir at RT for 12–24 hours under Nitrogen atmosphere.

    • Observation: The reaction mixture should remain cloudy/suspension initially and may clear over time.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (pH should be ~8–9).

    • Extract 3x with DCM.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of DCM to 10% MeOH/DCM + 1% NH₄OH (Ammonia is critical to prevent streaking of the basic amine).

Protocol 2: Thermodynamic Solubility Enhancement (Salt Screening)

Objective: Convert the free base derivative into a pharmaceutically acceptable salt to improve aqueous solubility (Target > 1 mg/mL). Rationale: Conessine is a di-acidic base. The C-3 and C-20 nitrogens can accept protons. The Dihydrochloride salt is the industry standard for steroidal alkaloids, but Tartrate often yields less hygroscopic solids.

Experimental Workflow
  • Dissolution:

    • Dissolve 100 mg of the Conessine derivative (Free Base) in a minimal amount of Diethyl Ether or Ethanol.

  • Acid Addition:

    • For HCl Salt: Add 2.2 eq of 4M HCl in Dioxane dropwise at 0°C.

    • For Tartrate Salt: Add 2.1 eq of L-Tartaric acid dissolved in warm Ethanol.

  • Crystallization/Precipitation:

    • Stir for 30 minutes. A white precipitate should form immediately.

    • Troubleshooting: If oil forms (oiling out), heat the mixture to reflux until dissolved, then cool slowly to RT, then to 4°C to induce crystallization.

  • Isolation:

    • Filter the solid under vacuum / inert gas.

    • Wash with cold Diethyl Ether (removes unreacted acid).

    • Dry in a vacuum oven at 40°C for 24 hours.

Data Summary: Expected Solubility Improvements
FormLogP (Calc)Aqueous Solubility (pH 7.4)Hygroscopicity
Free Base ~5.2< 0.01 mg/mLLow
Dihydrochloride N/A (Ionic)> 10 mg/mLHigh (Desiccate)
Dimethanesulfonate N/A (Ionic)> 25 mg/mLModerate

Analytical Validation & Quality Control

Every synthesized batch must pass the following "Go/No-Go" criteria before biological testing.

Workflow Diagram

Validation Synthesis Crude Derivative TLC TLC Check (No Aldehyde remaining) Synthesis->TLC NMR 1H NMR (Diagnostic Signal: C-3 H shift) TLC->NMR Pass HPLC HPLC Purity (>95% required) NMR->HPLC Structure Confirmed HPLC->Synthesis Fail (<95%) BioAssay Release for H3/Malaria Assay HPLC->BioAssay Purity Confirmed

Figure 2: Analytical validation decision tree.

  • 1H NMR Validation:

    • Look for the diagnostic shift of the C-3 proton.[5] In the free base, this multiplet usually shifts upfield compared to the imine.

    • Verify the integration of the new N-substituent protons (e.g., aromatic protons if a pyridine ring was added).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Gradient: 5% to 95% ACN over 20 mins.

    • Requirement: >95% purity at 254 nm.

References

  • Dua, V. K., et al. (2013).[3] Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria Journal. Link

  • Zhao, C., et al. (2008). A new family of H3 receptor antagonists based on the natural product Conessine.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Santani, D. D., et al. (2010).
  • MedChemExpress. (2024). Conessine: H3 Receptor Antagonist Product Monograph. Link

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

Sources

Harnessing Conessine for Directed Differentiation of Human Embryonic Stem Cells into Pancreatic Endocrine Cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The generation of functional pancreatic endocrine cells, particularly insulin-producing β-cells, from human embryonic stem cells (hESCs) holds immense promise for diabetes therapy and drug screening.[1][2] Directed differentiation protocols aim to recapitulate the intricate developmental pathways of the pancreas.[3][4] A critical signaling pathway in this process is the Hedgehog (Hh) pathway, which requires precise modulation for efficient endocrine cell specification. This guide details the application of conessine, a potent Smoothened (SMO) antagonist, to effectively inhibit Hedgehog signaling and promote the differentiation of hESCs into pancreatic endocrine progenitor cells and subsequently, mature endocrine cell types.

Introduction: The Pivotal Role of Hedgehog Signaling in Pancreatic Development

Pancreatic organogenesis is a highly regulated process involving a symphony of signaling molecules that guide cell fate decisions.[2][3] The Hedgehog signaling pathway, while essential for various aspects of embryonic development, acts as a critical negative regulator of pancreatic endocrine cell development.[5][6] During normal pancreatic development, the notochord expresses Sonic hedgehog (Shh), which patterns the adjacent dorsal endoderm. However, for the pancreatic lineage to emerge, Hh signaling must be repressed in the pancreatic endoderm.[4][5]

Mechanism of Hedgehog Signaling:

In the absence of a Hedgehog ligand (e.g., Shh), the transmembrane receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[6][7] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which remain in an inactive state in the cytoplasm.[6] Upon binding of a Hedgehog ligand to PTCH1, the inhibition on SMO is relieved.[6][7] Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes.[6]

Conessine is a steroidal alkaloid that functions as a potent antagonist of SMO.[7][8] By binding to and inhibiting SMO, conessine effectively blocks the Hedgehog signaling pathway, mimicking the natural repression required for pancreatic development. This targeted inhibition is crucial for guiding hESCs towards an endocrine cell fate.

Diagram: Hedgehog Signaling Pathway and the Role of Conessine

Hedgehog_Pathway cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1 PTCH1 SMO_i SMO (inactive) PTCH1->SMO_i Inhibits GLI_rep GLI (repressed) Target_Genes_off Target Genes OFF Hedgehog Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog->PTCH1_bound Binds SMO_a SMO (active) PTCH1_bound->SMO_a Inhibition relieved GLI_act GLI (active) SMO_a->GLI_act Activates Target_Genes_on Target Genes ON GLI_act->Target_Genes_on Promotes Transcription Conessine Conessine Conessine->SMO_a Inhibits

Caption: Conessine inhibits the Hedgehog pathway by antagonizing SMO.

Experimental Workflow: A Multi-Stage Approach to Endocrine Differentiation

The directed differentiation of hESCs into pancreatic endocrine cells is a multi-step process that mimics embryonic development.[3][9][10] The protocol is typically divided into distinct stages, each characterized by specific culture conditions and the addition of key growth factors and small molecules. Conessine is introduced at the stage where inhibition of Hedgehog signaling is critical for pancreatic specification.

Diagram: Experimental Workflow for hESC Differentiation

Differentiation_Workflow hESCs hESCs DE Definitive Endoderm (Stage 1) hESCs->DE Activin A, Wnt3a PGT Primitive Gut Tube (Stage 2) DE->PGT FGF7 PFG Posterior Foregut (Stage 3) PGT->PFG Retinoic Acid, Conessine PE Pancreatic Endoderm (Stage 4) PFG->PE Noggin, FGF10 EP Endocrine Progenitors (Stage 5) PE->EP ALK5i, DAPT EC Endocrine Cells (Stage 6) EP->EC Maturation Factors

Caption: A multi-stage protocol for endocrine cell differentiation from hESCs.

Detailed Protocols

This section provides a step-by-step guide for the directed differentiation of hESCs into pancreatic endocrine cells, with a focus on the application of conessine.

Materials and Reagents
ReagentStock ConcentrationWorking ConcentrationVendor (Example)
hESCs (e.g., H1, H9)--WiCell
Matrigel, hESC-qualified-VariesCorning
DMEM/F12--Thermo Fisher
KnockOut Serum Replacement-20%Thermo Fisher
bFGF100 µg/mL10 ng/mLR&D Systems
Activin A100 µg/mL100 ng/mLR&D Systems
Wnt3a50 µg/mL25 ng/mLR&D Systems
FGF7100 µg/mL50 ng/mLR&D Systems
Retinoic Acid10 mM2 µMSigma-Aldrich
Conessine 10 mM 1 µM Cayman Chemical
Noggin250 µg/mL50 ng/mLR&D Systems
FGF10100 µg/mL50 ng/mLR&D Systems
ALK5 inhibitor II10 mM1 µMEMD Millipore
DAPT10 mM10 µMSigma-Aldrich
Insulin, Glucagon, Somatostatin Antibodies-VariesAbcam
Step-by-Step Differentiation Protocol

Stage 0: hESC Culture

  • Culture hESCs on Matrigel-coated plates in mTeSR1 medium.

  • Passage cells every 4-5 days using a gentle cell dissociation reagent.

  • Ensure a high-quality, undifferentiated starting population.

Stage 1: Definitive Endoderm (DE) Formation (3 days)

  • When hESCs reach 80-90% confluency, replace mTeSR1 with DE induction medium: RPMI 1640, 0.5% B27 supplement, 100 ng/mL Activin A, and 25 ng/mL Wnt3a for the first 24 hours.

  • For the subsequent 2 days, use the same medium without Wnt3a.

Stage 2: Primitive Gut Tube (PGT) Formation (2 days)

  • Wash cells once with PBS.

  • Culture in PGT medium: RPMI 1640, 2% B27 supplement, 50 ng/mL FGF7.

Stage 3: Posterior Foregut (PFG) Formation (3 days) - Application of Conessine

  • Wash cells once with PBS.

  • Culture in PFG medium: DMEM, 2% B27 supplement, 50 ng/mL FGF7, 2 µM Retinoic Acid, and 1 µM Conessine . This step is critical for inhibiting Hedgehog signaling and promoting pancreatic specification.

Stage 4: Pancreatic Endoderm (PE) Formation (3 days)

  • Wash cells once with PBS.

  • Culture in PE medium: DMEM, 2% B27 supplement, 50 ng/mL FGF10, 50 ng/mL Noggin.

Stage 5: Endocrine Progenitor (EP) Formation (4 days)

  • Wash cells once with PBS.

  • Culture in EP medium: DMEM, 2% B27 supplement, 1 µM ALK5 inhibitor II, 10 µM DAPT.

Stage 6: Endocrine Cell (EC) Maturation (7-14 days)

  • Wash cells once with PBS.

  • Culture in EC maturation medium: DMEM, 2% B27 supplement, and a cocktail of maturation factors (e.g., Exendin-4, T3, IGF-1).

Characterization and Validation

A thorough characterization of the differentiated cells at each stage is crucial to validate the success of the protocol.

Immunofluorescence Staining

Immunofluorescence staining for key markers is essential to assess cell fate decisions.

StageKey MarkersExpected Outcome
Definitive EndodermSOX17, FOXA2>80% double-positive cells
Pancreatic EndodermPDX1, NKX6.1Co-expression in a significant portion of cells
Endocrine ProgenitorsNGN3Transient expression
Endocrine CellsInsulin, Glucagon, SomatostatinDistinct populations of hormone-positive cells[11]
Quantitative PCR (qPCR)

Analyze the expression of key genes at each stage to monitor differentiation progression.

StageKey Genes
Definitive EndodermSOX17, FOXA2
Pancreatic EndodermPDX1, NKX6-1
Endocrine ProgenitorsNEUROG3
Endocrine CellsINS, GCG, SST
Functional Assays

For mature endocrine cells, functional assays are critical to assess their physiological relevance.

  • Glucose-Stimulated Insulin Secretion (GSIS): Measure human C-peptide release in response to low and high glucose concentrations to confirm the functionality of differentiated β-like cells.[12][13]

  • Calcium Imaging: Assess changes in intracellular calcium levels in response to glucose and other secretagogues.

Expected Outcomes and Troubleshooting

Expected Outcomes:

  • Efficient generation of definitive endoderm (>80% SOX17+/FOXA2+).

  • Robust induction of pancreatic progenitors (PDX1+/NKX6.1+).

  • Generation of a mixed population of endocrine cells, including insulin-producing cells.[14]

Troubleshooting:

IssuePossible CauseSuggested Solution
Low DE efficiencySuboptimal hESC quality, incorrect Activin A concentrationStart with high-quality hESCs, titrate Activin A concentration
Poor pancreatic progenitor inductionIncomplete Hedgehog inhibition, incorrect RA timingEnsure proper conessine concentration and timing of RA addition
Low endocrine cell yieldInefficient endocrine progenitor specification, suboptimal maturation conditionsOptimize DAPT and ALK5 inhibitor concentrations, screen different maturation cocktails
Polyhormonal cellsImmature endocrine cellsExtend maturation period, consider 3D culture for final maturation stages[10]

Conclusion

The use of conessine as a potent and specific inhibitor of the Hedgehog signaling pathway is a valuable tool for directing the differentiation of hESCs into pancreatic endocrine cells. By carefully modulating this key developmental pathway, researchers can enhance the efficiency of generating functionally relevant endocrine cells for applications in regenerative medicine and drug discovery. The protocols and validation methods outlined in this guide provide a comprehensive framework for the successful implementation of this approach.

References

  • Lynn, F. C. (2018).
  • Li, J., et al. (2024). A differentiation protocol for generating pancreatic delta cells from human pluripotent stem cells. Stem Cell Research & Therapy.
  • Zhu, S., et al. (2022). A differentiation protocol for the generation of pancreatic beta-like cells from human embryonic stem cells. STAR Protocols.
  • Blyszczuk, P., et al. (2008). In vivo characterization of transplanted human embryonic stem cell-derived pancreatic endocrine islet cells.
  • Veres, A., et al. (2018).
  • Blyszczuk, P., et al. (2008).
  • Szot, G. L., et al. (2018).
  • Haliyur, R., et al. (2020).
  • Golonzhka, O., et al. (2008).
  • Kumar, D., et al. (2020).
  • D’Amour, K. A., et al. (2006). Production of pancreatic hormone–expressing endocrine cells from human embryonic stem cells.
  • Johansson, H., et al. (2007). Differentiation of hESCs into endocrine and acinar cell types.
  • Wang, X., et al. (2017). Enhanced differentiation of human pluripotent stem cells into pancreatic endocrine cells in 3D culture by inhibition of focal adhesion kinase. Stem Cell Research & Therapy.
  • Larsson, M., et al. (2020). Hedgehog signal disruption, gonadal dysgenesis and reproductive disorders: Is there a link to endocrine disrupting chemicals?. Molecular and Cellular Endocrinology.
  • Poy, M. N., et al. (2018). Figure S6: Endocrine cell types differentiated from H1 hESCs. Related to Figure 6.
  • Teo, A. K. K., et al. (2020). Signaling Molecules Regulating Pancreatic Endocrine Development from Pluripotent Stem Cell Differentiation.
  • Wang, C., et al. (2021). Identification of a potent antagonist of smoothened in hedgehog signaling. BMC Biology.
  • Wipperman, M. F., et al. (2012). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PubMed.
  • Kassem, M., et al. (2019). Hedgehog Signaling Inhibition by Smoothened Antagonist BMS-833923 Reduces Osteoblast Differentiation and Ectopic Bone Formation of Human Skeletal (Mesenchymal) Stem Cells.
  • Fendrich, V., et al. (2008). Hedgehog Signaling Is Required for Effective Regeneration of Exocrine Pancreas. Gastroenterology.
  • Wang, J., et al. (2025). Dual Targeting of Smoothened, a Key Regulator in the Hedgehog Pathway, and BCR-ABL1 Effectively Eradicates Drug-Insensitive Stem/Progenitor Cells in Chronic Myeloid Leukemia.
  • Quality, K., et al. (2011). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE.
  • Gholizadeh-Ghaleh Aziz, S., et al. (2024). Manipulation of Sonic Hedgehog Signaling Pathway in Maintenance, Differentiation, and Endocrine Activity of Insulin-Producing Cells: A Systematic Review. Iranian Journal of Medical Sciences.
  • Jiang, J., & Hui, C. C. (2015).

Sources

NMR spectroscopy analysis of 3beta-(Dimethylamino)con-5-ene

Application Note: Advanced NMR Profiling of 3 -(Dimethylamino)con-5-ene (Conessine)[1][2]

Executive Summary & Biological Context

3

Conessine123

Clinical Relevance:

  • H3 Histamine Antagonist: High affinity (

    
     = 8.[1][2][3]27) makes it a scaffold for cognitive disorder therapeutics.[2]
    
  • MDR Reversal: Acts as an inhibitor of P-glycoprotein, potentially reversing multidrug resistance in cancer cells and malaria parasites (Plasmodium falciparum).[1][2][3]

This guide provides a definitive protocol for the structural validation of Conessine, focusing on distinguishing the steric orientation of the C3-amine and the integrity of the strained E-ring system.[1]

Sample Preparation Protocol

To ensure high-resolution data and prevent aggregation-induced broadening, strict adherence to the following preparation method is required.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2][3]
    
    • Why: Conessine is highly soluble in

      
      .[1][2][3] The non-polar nature of the steroid core requires a lipophilic solvent.[2] DMSO-
      
      
      is a secondary choice but may obscure amine protons due to exchange broadening.[1][2]
  • Analyte: >98% purity Conessine (Free base).

Workflow
  • Mass Measurement: Weigh 15.0 mg (for routine

    
    H/
    
    
    C) or 5.0 mg (for
    
    
    H only) of Conessine into a clean vial.
  • Solvation: Add 600 µL of

    
    .
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended particulates remain.[1][2][3]

  • Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube to remove inorganic salts (silica gel residue).

  • Degassing (Optional but Recommended): Argon purge for 1 minute to remove dissolved

    
     if performing 
    
    
    relaxation studies or high-precision NOESY.

NMR Acquisition Strategy

The complex fused-ring system requires a combination of 1D and 2D experiments.

Pulse Sequence Configuration
ExperimentPulse SequenceParameters (600 MHz Base)Objective

H 1D
zg30TD: 64k, NS: 16, D1: 2.0sQuantitative integration of Methyl groups.[1][2][3]

C {1H}
zgpg30TD: 64k, NS: 1024, D1: 2.0sCarbon skeleton verification.
DEPT-135 dept135NS: 512Differentiate

(Up) from

(Down).
HSQC hsqcedetgpsisp2.3Multiplicity EditedCorrelate protonated carbons; separate

signals.
HMBC hmbcgplpndqf

Connect quaternary carbons (C5, C13) and N-Methyls.[1][2][3]
NOESY noesygpphppMixing time: 500msDetermine C3 stereochemistry (

vs

).

Structural Elucidation & Assignment Logic

Zone 1: The A/B Ring System (Steroid Core)

The most diagnostic feature of the A-ring is the C3-substituent and the C5-C6 double bond.[1][2][3]

  • C3-Dimethylamino Group:

    • 
      H Signal:  A strong singlet integrating to 6H at 
      
      
      2.34 ppm
      .[1][2][3]
    • Stereochemistry: The amine is in the

      
      -orientation  (equatorial).[1][2][3] Consequently, the methine proton H-3  is in the 
      
      
      -orientation
      (axial).[1][2][3]
    • Coupling Pattern: H-3 appears as a broad multiplet (

      
       or 
      
      
      ) at
      
      
      ~2.40 ppm
      .[1][2][3] The axial-axial coupling with H-2ax and H-4ax results in a large coupling constant (
      
      
      ), confirming the equatorial orientation of the amine.[1][2]
  • Olefinic Proton (H-6):

    • Appears as a broad doublet or multiplet at

      
       5.35 ppm .[1][2][3]
      
    • HMBC Correlation: Strong correlation from H-6 to C4 and C10 (quaternary).[1][2][3]

Zone 2: The E-Ring (Pyrrolidine Fused System)

This is the "fingerprint" region for conanine alkaloids.[2][3] Unlike standard steroids where C18 is an angular methyl group, in Conessine, C18 is a methylene group incorporated into the heterocyclic ring.[1][3]

  • The Nitrogen Bridge: The nitrogen connects C18 and C20.[2][3]

  • N-Methyl (Ring E): Singlet (3H) at

    
     2.18 ppm .[1][2][3]
    
  • C21 Methyl: A doublet (

    
    ) at 
    
    
    1.08 ppm
    , coupling to H-20.[1][2][3]
  • C18 Protons: These are diastereotopic methylene protons adjacent to the nitrogen.[2][3] They appear significantly deshielded compared to steroid skeletal protons, typically in the

    
     2.0 - 3.2 ppm  range (often overlapping with the H3/N-Me signals, requiring HSQC for resolution).[1][2]
    
Zone 3: Angular Methyls
  • C19 (Angular Methyl): Sharp singlet at

    
     1.05 ppm .[2][3] This signal is sensitive to the anisotropy of the C5-C6 double bond.[1][2][3]
    

Summary of Chemical Shifts (Table)

Solvent:


PositionType

(ppm)
Multiplicity (

in Hz)

(ppm)
DEPT-135
3 CH2.40m (br)64.5Up
5 Cq--141.2Absent
6 CH5.35br d (5.[1][2][3]0)121.5Up
18 CH

(Ring E)
2.15 / 2.95m (AB system)61.8Down
19 CH

(Angular)
1.05s19.5Up
20 CH2.05m66.2Up
21 CH

1.08d (6.[2][3]5)14.5Up
N(Me)

(C3)
2xCH

2.34s41.5Up
N-Me (Ring E) CH

2.18s40.8Up

Note: Shifts may vary by

Visualization of Analytical Logic

Figure 1: Structural Elucidation Workflow

Conessine_Workflowcluster_1D1D Screeningcluster_2D2D ConnectivityStartSample: 3β-(Dimethylamino)con-5-eneSolventDissolve in CDCl3(Prevent Aggregation)Start->SolventH11H NMRCheck N-Me singlets (δ 2.2-2.4)Check Olefin H6 (δ 5.35)Solvent->H1C1313C / DEPT-135Confirm 3x CH3 (N-Me)Identify C5 (Quaternary)Solvent->C13HSQCHSQCResolve C18 (CH2) fromN-Me signalsH1->HSQCHMBCHMBCLink N-Me to C3Link C19 to C1/C5/C9/C10C13->HMBCNOESYNOESYConfirm 3α-H (Axial)Verify E-Ring FusionHSQC->NOESYHMBC->NOESYValidationStructural Confirmation3β-Amine & Conanine SkeletonNOESY->Validation

Caption: Step-by-step NMR workflow for validating the conanine skeleton and C3-stereochemistry.

Figure 2: Key HMBC & NOESY Correlations

Correlationscluster_logicStereochemical ProofNMe2N(Me)2(δ 2.34)C3C-3(δ 64.5)NMe2->C3HMBC (3J)H3H-3(α-axial)H5H-2ax / H-4axH3->H5NOESY (Strong)Axial-AxialRingEE-Ring N-Me(δ 2.18)C18C-18 (CH2)(δ 61.8)RingE->C18HMBCC20C-20 (CH)RingE->C20HMBCLogicIf H-3 is Axial,the Amine is Equatorial (β).

Caption: Diagnostic HMBC (Blue) and NOESY (Red) correlations establishing the 3

References

  • PubChem. Conessine (Compound CID 441082).[2][3][4] National Library of Medicine.[2][3] [Link][1][2]

  • Kumar, V., et al. "Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa."[1][2][3] Journal of Antimicrobial Chemotherapy, 2007.[1][3] [Link]

  • Reich, H. J. WinPLT NMR Data: Steroids and Alkaloids. University of Wisconsin-Madison.[1][2][3] [Link][1][2]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2860 (Conessine).[2][3] AIST.[1][2][3] [Link][1][2]

Application Note: High-Throughput Screening Assays for Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. However, its aberrant activation drives oncogenesis in Basal Cell Carcinoma (BCC), Medulloblastoma, and cancer stem cell maintenance in solid tumors. While Smoothened (SMO) inhibitors like Vismodegib and Sonidegib are clinically approved, the emergence of resistance mutations (e.g., SMO-D473H) and downstream activation (GLI amplification) necessitates next-generation inhibitors.

This guide details three orthogonal high-throughput screening (HTS) assays designed to interrogate the pathway at distinct nodes:

  • Transcriptional Reporter Assay (Shh-Light II): The gold standard for pathway-wide modulation.

  • Fluorescent Ligand Binding Assay: For direct SMO target engagement.

  • Phenotypic Differentiation Assay: For physiological validation in osteogenesis models.

The Target Landscape

To design effective screens, one must visualize the signaling cascade and potential drug intervention points.

Diagram 1: Canonical Hedgehog Signaling & Inhibition Nodes

Hh_Pathway Shh Shh Ligand Ptch Ptch1 Receptor (Negative Regulator) Shh->Ptch Binds & Inhibits Smo Smoothened (SMO) (GPCR-like Transducer) Ptch->Smo Represses (in absence of Shh) SuFu SuFu (Cytoplasmic Tether) Smo->SuFu Dissociates Complex GliA GLI Activator (Transcription Factor) SuFu->GliA Sequesters Nucleus Nucleus / Gene Expression (Gli1, Ptch1, Bcl2) GliA->Nucleus Translocates & Activates Vismo Vismodegib/Sonidegib (SMO Antagonists) Vismo->Smo Blocks Translocation GANT GANT61 (GLI Antagonist) GANT->GliA Blocks DNA Binding

Figure 1: The Hh signaling cascade.[1] In the "Off" state, Ptch inhibits Smo. Shh binding relieves this inhibition, allowing Smo to promote Gli activation. Inhibitors target either Smo or the downstream Gli effectors.

Assay 1: Cell-Based Transcriptional Reporter (Gold Standard)

Principle: The Shh-Light II cell line (ATCC® CRL-2795™) is a stable clone of NIH/3T3 mouse fibroblasts containing a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase vector (for normalization).

Expert Insight: The critical factor in this assay is ciliogenesis . Hh signaling requires the primary cilium. Therefore, a low-serum starvation step is non-negotiable to arrest the cell cycle and induce cilia formation before compound treatment.

Protocol: 384-Well HTS Workflow[2]

Materials:

  • Cells: Shh-Light II (maintain in DMEM + 10% Calf Serum + G418/Zeocin).

  • Agonist: SAG (Smoothened Agonist) or Recombinant Shh N-terminus.

  • Detection: Dual-Luciferase® Reporter Assay System.[2]

Step-by-Step Methodology:

  • Cell Seeding (Day 0):

    • Harvest cells using Accutase (gentler than Trypsin to preserve receptors).

    • Dispense 3,000 cells/well in 20 µL of Growth Medium (DMEM + 10% Calf Serum) into white, solid-bottom 384-well plates.

    • Incubate overnight at 37°C/5% CO₂ to allow attachment.

  • Starvation & Treatment (Day 1):

    • Carefully aspirate media (leave ~5 µL residual volume to prevent monolayer disruption).

    • Add 20 µL of Assay Medium (DMEM + 0.5% Calf Serum).

    • Note: High serum inhibits the pathway.

    • Add 100 nL of test compounds (Pin-tool transfer) to achieve final concentration (e.g., 10 µM).

    • Add Agonist: Spike in SAG (final conc. 100 nM) to stimulate the pathway.

    • Controls:

      • Max Signal: DMSO + SAG.

      • Min Signal: DMSO only (basal) or Vismodegib (1 µM) + SAG.

  • Incubation (Day 1–3):

    • Incubate for 30–48 hours. The transcriptional response is slow; 24 hours is often insufficient for robust signal windows.

  • Detection (Day 3):

    • Add 20 µL Passive Lysis Buffer. Shake for 15 min.

    • Inject 20 µL Luciferase Assay Reagent II (Firefly). Read Luminescence (

      
      ).
      
    • Inject 20 µL Stop & Glo® Reagent (Renilla). Read Luminescence (

      
      ).
      
  • Data Analysis:

    • Calculate Ratio:

      
      .
      
    • Calculate % Inhibition relative to Max/Min controls.

Assay 2: Target Engagement (BODIPY-Cyclopamine)

Principle: A competition binding assay using a fluorescent derivative of cyclopamine (BODIPY-Cyc). This distinguishes direct SMO binders from downstream GLI inhibitors.

Expert Insight: Unlike the reporter assay, this can be performed on fixed cells or membrane preps, reducing timeline variability. However, it only detects competitive binders at the cyclopamine pocket (heptahelical bundle), potentially missing allosteric modulators.

Protocol
  • Preparation:

    • Use HEK-293T cells transiently overexpressing Human SMO.

    • Seed 10,000 cells/well in Poly-D-Lysine coated 384-well black plates.

  • Binding Reaction:

    • Wash cells with HBSS/Hepes buffer.

    • Add Test Compounds (in competition buffer).

    • Immediately add 5 nM BODIPY-Cyclopamine .

    • Incubate 2 hours at Room Temperature (protected from light).

  • Readout:

    • Option A (High Content Imaging): Wash 2x with PBS. Image on confocal HCS system (Ex 488 nm). Quantify membrane-localized fluorescence spots.

    • Option B (Plate Reader): If using membrane preps, read Fluorescence Polarization (FP) or total intensity (requires wash).

Assay 3: Phenotypic Differentiation (Osteogenesis)

Principle: C3H10T1/2 mesenchymal stem cells differentiate into osteoblasts upon Hh pathway activation, expressing Alkaline Phosphatase (ALP).

Expert Insight: This is a "physiological reality check." Compounds that inhibit the reporter but kill the cells will fail this assay (or show toxicity). It confirms the inhibitor blocks the biological outcome of Hh signaling.

Protocol
  • Seeding: 5,000 C3H10T1/2 cells/well in 384-well plates (DMEM + 10% FBS).

  • Induction: Treat with SAG (100 nM) + Test Compounds.

  • Differentiation: Incubate for 5 days . (Media change may be required on Day 3).

  • Lysis & Detection:

    • Lyse cells with Triton X-100.

    • Add p-Nitrophenyl Phosphate (pNPP) substrate.

    • Incubate 30 min at 37°C.

    • Read Absorbance at 405 nm (Yellow color indicates ALP activity).

Data Validation & Quality Control

For an HTS campaign to be valid, statistical rigor is paramount. Use the Z-factor (


) to accept or reject assay plates.

Table 1: Critical HTS Metrics

MetricFormulaAcceptance CriteriaInterpretation
Z-Factor (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)


Ratio of max signal to basal noise.
Coefficient of Variation (CV)


Indicates pipetting precision and cell uniformity.

The Screening Workflow

Diagram 2: Integrated HTS Decision Tree

HTS_Workflow Library Compound Library (10k - 100k) Primary Primary Screen (Shh-Light II Reporter) Library->Primary Filter Hit Selection (>50% Inh, Z' > 0.5) Primary->Filter Counter Counter Screen (Renilla/Cell Titer Glo) Filter->Counter Hits Secondary Secondary Screen (Dose Response IC50) Counter->Secondary Non-Toxic Mechanism Mechanism Deconvolution Secondary->Mechanism Confirmed Potency Mech_SMO BODIPY Binding (SMO Target) Mechanism->Mech_SMO Mech_GLI Gli-Luc (Constitutive Active Smo) (Downstream Target) Mechanism->Mech_GLI

Figure 2: Workflow from library to hit validation. Note the critical "Counter Screen" step to eliminate false positives caused by cytotoxicity (which reduces Luciferase signal non-specifically).

Troubleshooting & Optimization

1. The "Edge Effect" Phenomenon:

  • Issue: Wells on the perimeter of 384-well plates show higher evaporation and inconsistent signaling.

  • Solution: Do not use the outer rim for data. Fill with PBS or media only. Alternatively, use gas-permeable plate seals to reduce evaporation gradients.

2. False Positives in Reporter Assays:

  • Issue: Compounds that inhibit Firefly Luciferase enzyme directly (not the pathway).

  • Solution: Cross-check hits using a Renilla-driven Hh reporter or purified Luciferase enzyme assay.

3. Serum Lot Variability:

  • Issue: Ciliogenesis is sensitive to growth factors. Different lots of Calf Serum can drastically alter the S/B ratio.

  • Solution: Batch test serum lots. Purchase a large single lot that supports robust SAG-induced differentiation in C3H10T1/2 cells.

References

  • Taipale, J., et al. (2000).[3] "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine."[3] Nature, 406(6799), 1005–1009. Link

  • Chen, J. K., et al. (2002). "Small molecule modulation of Smoothened activity." Proceedings of the National Academy of Sciences, 99(22), 14071–14076. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link

  • Sasaki, H., et al. (1997). "A binding site for Gli proteins is essential for HNF-3beta floor plate enhancer activity in transgenics and can respond to Shh in vitro." Development, 124(7), 1313-1322. (Source of Shh-Light II reporter construct).[3][4][5] Link

  • Peukert, S., et al. (2013). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist." ChemMedChem, 8(8), 1261-1275. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 3β-(Dimethylamino)con-5-ene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals encountering solubility challenges with 3β-(Dimethylamino)con-5-ene (also known as Conessine). The following question-and-answer-based troubleshooting protocols are designed to provide both theoretical understanding and practical, step-by-step solutions to overcome the inherently poor aqueous solubility of this steroidal alkaloid.

Frequently Asked Questions (FAQs)

Q1: My sample of 3β-(Dimethylamino)con-5-ene is practically insoluble in my aqueous buffer. What are the structural reasons for this, and what is the most direct way to address it?

A1: The poor water solubility of 3β-(Dimethylamino)con-5-ene is a direct result of its chemical structure. The molecule is built on a large, rigid, and nonpolar steroidal backbone, which is highly hydrophobic.[1][2] However, the molecule possesses a basic dimethylamino group at the 3β-position.[2][3] This tertiary amine is the key to improving solubility.

The most fundamental and widely used technique for enhancing the solubility of ionizable compounds is pH adjustment to promote salt formation.[4][5][6] By lowering the pH of the aqueous medium, the basic dimethylamino group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral free base.[6][7]

Troubleshooting Guide: Initial Solubility Screening via pH Adjustment

This protocol is the recommended first-line approach for any new batch of 3β-(Dimethylamino)con-5-ene.

Objective: To determine the pH-dependent solubility profile and identify an optimal pH for dissolution.

Protocol: Equilibrium Solubility Measurement

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, acetate) at various pH levels, such as pH 7.0, 6.0, 5.0, 4.0, and 3.0.

  • Sample Addition: Add an excess amount of solid 3β-(Dimethylamino)con-5-ene to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates. This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to visualize the solubility profile.

Caption: Experimental workflow for determining equilibrium solubility.

Q2: I've confirmed that lowering the pH improves solubility, but I still can't reach my target concentration for my in vitro assay. What are the next-level strategies?

A2: When pH adjustment alone is insufficient, the next step is to employ formulation strategies that modify the solvent environment or encapsulate the molecule. The most common and effective secondary approaches are the use of co-solvents and complexation with cyclodextrins.[8][9]

Advanced Troubleshooting Guide: Co-solvents & Complexation

Issue: Insufficient Solubility in Acidic Buffers

Underlying Cause: Even when protonated, the large hydrophobic surface area of the steroidal nucleus limits its interaction with water molecules.

Solution 1: Utilizing Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11][12] This makes the environment more favorable for dissolving hydrophobic molecules.

Protocol: Co-solvent Screening

  • Select a Base Buffer: Choose the buffer pH that provided the best solubility from the initial screening (e.g., pH 4.0).

  • Co-solvent Selection: Choose pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol[13][14]

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

  • System Preparation: Prepare mixtures of your chosen buffer and co-solvent at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Repeat the equilibrium solubility measurement protocol (Steps 2-7 from the previous guide) for each co-solvent mixture.

  • Data Comparison: Tabulate the results to identify the most effective co-solvent and its optimal concentration.

Data Presentation: Example Co-Solvent Screening Results

Formulation (in pH 4.0 Buffer)Solubility of 3β-(Dimethylamino)con-5-ene (µg/mL)Fold Increase (vs. Buffer)
0% Co-solvent (Control)451.0x
20% Ethanol2104.7x
20% Propylene Glycol3507.8x
20% PEG 40052011.6x

Solution 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] They can encapsulate the hydrophobic steroidal portion of 3β-(Dimethylamino)con-5-ene, forming a water-soluble "inclusion complex."[17][18]

Protocol: Phase Solubility Study

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and common choices.[19]

  • Stock Solution: Prepare a concentrated stock solution of the chosen cyclodextrin in an appropriate aqueous buffer.

  • Serial Dilutions: Create a series of cyclodextrin solutions of increasing concentration (e.g., 0, 10, 25, 50, 100 mM).

  • Solubility Determination: Perform the equilibrium solubility measurement protocol for each cyclodextrin concentration.

  • Analysis: Plot the solubility of 3β-(Dimethylamino)con-5-ene against the cyclodextrin concentration. A linear plot typically indicates the formation of a soluble 1:1 complex.

G cluster_complexation Mechanism: Cyclodextrin Inclusion Complex Conessine 3β-(Dimethylamino)con-5-ene (Hydrophobic Steroid Core) Complex Water-Soluble Inclusion Complex Conessine->Complex Encapsulated Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Q3: My compound dissolves in a co-solvent system, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "crashing out," occurs when a drug solubilized in a high percentage of organic co-solvent is rapidly diluted into a predominantly aqueous environment. The co-solvent is diluted, the solvent polarity increases, and the drug's solubility plummets, causing it to precipitate. To overcome this, more advanced formulation approaches that create stable, dispersed systems, such as liposomes or nanoparticles, are required.

Advanced Formulation Strategy: Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer itself.[20][21] This protects the drug from the aqueous environment and prevents precipitation upon dilution.[22]

Conceptual Protocol: Liposome Formulation by Thin-Film Hydration

  • Dissolution: Dissolve 3β-(Dimethylamino)con-5-ene and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[23]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.[22][23]

  • Hydration: Add an aqueous buffer to the flask and agitate (e.g., by vortexing or shaking) at a temperature above the lipid's phase transition temperature. This causes the lipid film to peel off and form multilamellar vesicles (MLVs) that encapsulate the drug.[22][23]

  • Size Reduction: To create smaller, more uniform vesicles suitable for many applications, the MLV suspension is subjected to size reduction through sonication or, more commonly, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[23]

  • Purification: Remove any unencapsulated (free) drug from the liposome suspension using techniques like dialysis or size exclusion chromatography.

This resulting formulation contains the drug stably partitioned within the lipid bilayers of the nanoparticles, allowing for dilution into aqueous media without precipitation.[24]

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • UNT Health Science Center. Novel drug formulation technology for water-insoluble drugs. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Bio-protocol. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Available from: [Link]

  • Pharmaceutical Technology. Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Available from: [Link]

  • Creative Biolabs. Liposome Encapsulated Small Molecule Development Service. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available from: [Link]

  • IJPPR. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available from: [Link]

  • SciSpace. Liposome formulations of hydrophobic drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. Available from: [Link]

  • Drug Development and Delivery. FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. Available from: [Link]

  • The Good Scents Company. conessine. Available from: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT: AN OVERVIEW. Available from: [Link]

  • MedCrave. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Available from: [Link]

  • Current Science. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Available from: [Link]

  • PMC. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • PubChem. 3beta-(Dimethylamino)con-5-ene. Available from: [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Slideshare. Methods of solubility enhancements | PPTX. Available from: [Link]

  • PhytoBank. Showing 3beta-methylamino-23-nor-con-5-ene (PHY0033477). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • PubMed. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia. Available from: [Link]

  • MDPI. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available from: [Link]

  • PubMed. Salt formation to improve drug solubility. Available from: [Link]

  • Semantic Scholar. Salt formation to improve drug solubility. Available from: [Link]

  • ResearchGate. (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Available from: [Link]

  • Cheméo. Chemical Properties of 3-Diethylamino-5,7-dimethyloctyne-1 (CAS 116595-26-7). Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • PubChem. 3,3'-Diaminobenzidine. Available from: [Link]

  • PubChem. 2,3-Dimethyldec-5-ene. Available from: [Link]

Sources

Troubleshooting Conessine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Conessine

Welcome to the technical support guide for troubleshooting conessine precipitation in cell culture media. This resource is designed for researchers, scientists, and drug development professionals who are utilizing conessine in their in vitro experiments. As a steroidal alkaloid with promising therapeutic potential, particularly as a histamine H3 receptor antagonist, conessine's utility can be hampered by its limited aqueous solubility[1][2]. This guide provides a structured, in-depth approach to preventing, diagnosing, and resolving precipitation issues to ensure the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Challenge - The Chemistry of Conessine Solubility

Conessine is a lipophilic, steroidal alkaloid, which inherently limits its solubility in aqueous environments like cell culture media[2]. Several key properties contribute to this challenge:

  • Low Aqueous Solubility : Conessine is sparingly soluble in aqueous buffers[3]. Direct dissolution in media or phosphate-buffered saline (PBS) is often unsuccessful, leading to immediate precipitation.

  • High Lipophilicity : With an estimated LogP of 6.06, conessine has a strong preference for non-polar environments over aqueous ones, driving it out of solution.

  • pH Sensitivity : As a dibasic alkaloid with a predicted pKa of around 10.2, its charge state—and thus solubility—can be influenced by the pH of the medium[4]. Standard cell culture media, buffered to a physiological pH of ~7.4, is not optimal for solubilizing basic compounds like conessine.

Precipitation not only lowers the effective concentration of the compound, leading to inaccurate dose-response curves, but the precipitates themselves can also be cytotoxic or interfere with optical measurements in plate-based assays[5].

Section 2: Proactive Measures - Preventing Precipitation Before It Starts

The most effective troubleshooting is prevention. By optimizing the preparation of conessine solutions from the outset, you can avoid many common precipitation issues.

Q: What is the best solvent for making a conessine stock solution?

A: The choice of solvent is critical. While conessine is soluble in several organic solvents, ethanol and dimethyl sulfoxide (DMSO) are the most common choices for cell culture applications.

  • Ethanol (EtOH): This is a highly effective solvent for conessine. Data from suppliers indicates a high solubility of ≥19.65 mg/mL to 30 mg/mL in ethanol[6][7].

  • Dimethylformamide (DMF): Solubility is approximately 1 mg/ml[3].

  • Dimethyl Sulfoxide (DMSO): Paradoxically, while a common solvent, conessine has limited solubility in pure DMSO, reported to be less than 3 mg/mL or around 1 mg/ml[3][7]. Gentle warming or sonication is often required to achieve dissolution[7][8].

Recommendation: Based on available data, ethanol is the superior primary solvent for creating a high-concentration stock solution of conessine [3][7]. If DMSO must be used, prepare the stock at a lower concentration and ensure the compound is fully dissolved before use[7].

Table 1: Conessine Solubility in Common Laboratory Solvents
SolventReported SolubilitySource(s)Key Considerations
Ethanol (EtOH) ≥19.65 mg/mL to 30 mg/mL[3][6][7]Preferred solvent for high-concentration stocks.
DMSO < 3 mg/mL (may require sonication)[3][7]Lower solubility than ethanol. Ensure it is fully dissolved.
Dimethylformamide (DMF) ~1 mg/mL[3]Lower solubility.
Aqueous Buffers (e.g., PBS) Sparingly soluble; ~0.5 mg/mL in 1:1 EtOH:PBS[3]Not recommended for stock solutions.
Q: I've made my stock solution. How do I correctly add it to my cell culture medium to avoid a "solvent shock"?

A: This is a critical step. Rapidly adding a concentrated organic stock solution to an aqueous medium can cause localized supersaturation, leading to immediate precipitation—a phenomenon often called "solvent shock".

Best Practice Workflow:

  • Pre-warm the Medium: Ensure your complete cell culture medium (containing serum, if used) is pre-warmed to 37°C.

  • Calculate Dilutions: Calculate the volume of stock needed. Critically, ensure the final concentration of your organic solvent (DMSO or ethanol) in the medium is non-toxic to your cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require ≤0.1% [9]. Always include a vehicle control (medium with the same final solvent concentration) in your experiments.

  • Vortex/Swirl During Addition: While gently vortexing or swirling the tube of pre-warmed medium, add the stock solution drop-wise and slowly [10]. This facilitates rapid dispersion and prevents localized high concentrations of conessine.

  • Visual Inspection: After addition, visually inspect the medium against a light source for any signs of cloudiness or precipitate[10]. If a slight haze appears, it may redissolve with brief incubation at 37°C, but visible particulates indicate a problem[11].

Section 3: Diagnostic Workflow - A Step-by-Step Troubleshooting Guide

If you have already observed precipitation, this workflow will help you diagnose the cause and find a solution.

Q: My medium turned cloudy immediately after adding the conessine stock. What happened?

A: This points to acute precipitation, likely due to one of the following:

  • Final Concentration Too High: The final concentration of conessine in your medium exceeds its aqueous solubility limit.

  • Poor Mixing Technique: The stock was added too quickly, causing solvent shock.

  • Solvent Percentage Too High: While less common, an excessively high final solvent concentration can sometimes alter media properties and reduce the solubility of other components.

Q: I added the conessine solution and it looked fine, but after several hours (or days) in the incubator, I see a precipitate. What is the cause?

A: This suggests a delayed stability issue. Potential causes include:

  • Compound Degradation: While conessine is a stable solid, its stability in an aqueous solution at 37°C over long periods may be limited[3][12]. Degradants may be less soluble.

  • Interaction with Media Components: Conessine may interact with proteins in fetal bovine serum (FBS) or other media components over time, leading to the formation of insoluble complexes.

  • pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease. This pH shift can alter the charge state of conessine and reduce its solubility.

  • Evaporation: Improperly sealed plates or flasks can lead to evaporation, increasing the concentration of all components, including conessine, potentially pushing it past its solubility limit[5].

Troubleshooting Flowchart

This diagram outlines the decision-making process for addressing conessine precipitation.

TroubleshootingWorkflow Start Precipitation Observed When When did it occur? Start->When Immediate Immediately upon addition When->Immediate Immediately Delayed Over time in incubator (hours/days) When->Delayed Delayed Check_Conc Is final concentration too high? Immediate->Check_Conc Check_Stability Is long-term stability a factor? Delayed->Check_Stability Check_Mix Was stock added slowly to swirling medium? Check_Conc->Check_Mix No Sol_LowerConc Solution: Lower final concentration or use solubilizing agent. Check_Conc->Sol_LowerConc Yes Check_Solvent Is stock fully dissolved? Check_Mix->Check_Solvent Yes Sol_ImproveMix Solution: Improve mixing technique. (Pre-warm media, add dropwise). Check_Mix->Sol_ImproveMix No Sol_RemakeStock Solution: Remake stock solution. (Use Ethanol, sonicate if needed). Check_Solvent->Sol_RemakeStock No Check_pH Could media pH have shifted? Check_Stability->Check_pH No Sol_Replenish Solution: Replenish media with fresh compound every 24-48h. Check_Stability->Sol_Replenish Yes Check_Evap Is evaporation possible? Check_pH->Check_Evap No Sol_Buffer Solution: Use fresh media, ensure proper CO2 levels. Check_pH->Sol_Buffer Yes Sol_Seal Solution: Use sealed flasks or plates, ensure proper humidity. Check_Evap->Sol_Seal Yes

Caption: Troubleshooting workflow for conessine precipitation.

Section 4: Experimental Protocols & Advanced Solutions

Protocol 1: Preparation of a 20 mM Conessine Stock Solution in Ethanol

Materials:

  • Conessine powder (FW: 356.6 g/mol )[3]

  • 200-proof (absolute) Ethanol, sterile

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make a 20 mM stock, you need 0.020 moles/L. This is equivalent to 7.132 mg of conessine per 1 mL of solvent.

  • Weighing: Accurately weigh out 7.13 mg of conessine powder into a sterile microcentrifuge tube. For accuracy, it is often easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (1.40 mL for 10 mg).

  • Dissolution: Add the calculated volume of absolute ethanol to the tube.

  • Mixing: Vortex vigorously for 1-2 minutes. If any solid remains, sonicate the tube in a water bath for 5-10 minutes, or until the solution is completely clear[11].

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or -80°C for longer-term storage[13]. The solid compound is stable for years at -20°C[3].

Q: I've tried everything and still see precipitation at my desired concentration. Are there any advanced options?

A: Yes. If standard methods fail, you can explore the use of solubilizing agents.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like conessine, effectively shielding them from the aqueous environment and increasing their solubility[14]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture.

  • Co-solvents: For in vivo studies, co-solvents like PEG400 or Tween 80 are sometimes used, but their application in cell culture must be carefully validated as they can have biological effects of their own[13].

When using these agents, it is imperative to run parallel controls to ensure the agent itself does not affect your experimental outcome.

References

  • Conessine. Wikipedia. [Link]

  • Conessine | CAS:546-06-5. BioCrick. [Link]

  • CONESSINE. Inxight Drugs. [Link]

  • DMSO Bio-Max, Cell Culture Grade. bioWORLD. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]

  • Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and Bioengineering. [Link]

  • Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Chemical Society Reviews. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • conessine, 546-06-5. The Good Scents Company. [Link]

  • Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. PMC. [Link]

Sources

Optimizing concentration of Conessine for anti-cancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism Overview

The Challenge: Conessine is a steroidal alkaloid with a dualistic pharmacological profile.[1][2][3][4] It acts as a potent Histamine H3 receptor antagonist (pKi ~8.[5]27) and a Multidrug Resistance (MDR) reversal agent (via P-glycoprotein/ABCB1 inhibition).[6]

The Optimization Trap: A common failure mode in Conessine experiments is treating it solely as a direct cytotoxic agent. While it has intrinsic anti-proliferative properties at high concentrations (>20 µM), its most valuable application is often as a chemosensitizer at sub-toxic doses (1–10 µM), where it restores the efficacy of anthracyclines (e.g., Doxorubicin) in resistant cell lines.

Mechanism of Action Visualization: The following diagram illustrates the dual pathway engagement of Conessine.

Conessine_Mechanism cluster_MDR MDR Reversal Pathway cluster_H3 H3 Receptor Signaling Conessine Conessine (Steroidal Alkaloid) Pgp P-glycoprotein (ABCB1 Efflux Pump) Conessine->Pgp Inhibits (Allosteric) Chemo Chemotherapy (e.g., Doxorubicin) Conessine->Chemo Prevents Efflux H3R Histamine H3 Receptor Conessine->H3R Antagonizes (pKi ~8.27) Proliferation Cell Proliferation Conessine->Proliferation Inhibits Pgp->Chemo Effluxes Accumulation Intracellular Drug Accumulation Chemo->Accumulation Increases Apoptosis Apoptosis (Cell Death) Accumulation->Apoptosis Signaling Downstream Signaling (MAPK/Akt) H3R->Signaling Activates Signaling->Proliferation

Figure 1: Dual mechanism of Conessine. Left: Inhibition of P-gp pump retains chemotherapy within the cell. Right: H3 antagonism reduces proliferative signaling.

Module 1: Solubility & Stock Preparation (The Foundation)

Critical Issue: Conessine is lipophilic. It is soluble in DMSO and Ethanol but sparingly soluble in water.[7] Improper dilution causes micro-precipitation, leading to "false negative" toxicity data (the drug never enters the cell) or "false positive" mechanical stress on cells from crystals.

Protocol A: Crystal-Free Stock Preparation
ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Max solubility ~2 mg/mL (some salts up to 10 mg/mL).
Alternative Solvent Ethanol (100%)Max solubility ~16–30 mg/mL. Preferred if DMSO is toxic to your specific line.
Aqueous Buffer PBS / MediaDo NOT dissolve directly. Precipitates immediately.
Storage -20°CStable for 1 month. Aqueous dilutions must be used same-day.

Step-by-Step Workflow:

  • Weighing: Weigh Conessine powder in a static-free environment.

  • Solubilization: Add sterile DMSO to achieve a 10 mM Stock Solution . Vortex vigorously for 30 seconds.

    • Check: Solution must be perfectly clear. If hazy, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not add 10 mM stock directly to cell media (shock precipitation).

    • Create a 10x Working Solution in PBS first, adding the DMSO stock dropwise while vortexing.

  • Final Application: Add the 10x solution to your cell culture wells to reach 1x.

Troubleshooting Solubility:

  • Q: My media turned cloudy immediately after adding Conessine.

    • A: You exceeded the solubility limit or added the stock too fast. Ensure final DMSO concentration is <0.5%.[8] If you need higher Conessine concentrations (>20 µM), use Ethanol stock, but monitor for ethanol toxicity.

Module 2: Dose Optimization Strategies

You must define your experimental goal to select the correct concentration range.

Scenario A: Conessine as a Chemosensitizer (MDR Reversal)

Goal: Make resistant cells (e.g., MCF-7/adr, HepG2-R) sensitive to Doxorubicin/Paclitaxel again.

  • Target Concentration: 1 µM – 5 µM

  • Rationale: At this range, Conessine inhibits P-gp efflux but is not significantly toxic to the cells itself. This is the "Therapeutic Window."

  • Control Required: Conessine alone (at 5 µM) should show >90% cell viability.

Scenario B: Conessine as a Monotherapy (Direct H3 Antagonist)

Goal: Kill cancer cells via H3 receptor blockade.

  • Target Concentration: 10 µM – 50 µM

  • Rationale: Higher doses are required to disrupt survival signaling or induce lysosomal stress.

  • Warning: At >20 µM, verify that cell death is not due to solvent toxicity or non-specific membrane disruption.

Summary Table: Concentration Ranges
Cell Line TypeApplicationRecommended RangeExpected Outcome
MDR+ (e.g., MCF-7/adr) Reversal Agent1.0 - 5.0 µMIncreased sensitivity to co-drug (lower IC50 of Dox).
Solid Tumor (HepG2) Monotherapy10 - 40 µMG1/S arrest, moderate apoptosis.
Non-Cancer (Fibroblast) Toxicity Control< 10 µMMinimal cytotoxicity (Safety Check).

Module 3: Validated Experimental Protocols

Protocol B: The "Checkerboard" Assay for Synergism

Use this to prove Conessine reverses drug resistance.

Materials:

  • 96-well plate.

  • Resistant Cancer Cells (seeded 5,000/well).

  • Chemotherapy Agent (e.g., Doxorubicin).

  • Conessine (Fixed sub-toxic dose).

Workflow:

  • Seed Cells: Allow attachment for 24 hours.

  • Pre-Treatment: Add Conessine (e.g., 2 µM ) to the "Combination" wells 2 hours before adding the chemotherapy.

    • Why? This allows Conessine to bind and block the P-gp pumps before the toxin enters.

  • Drug Addition: Add Doxorubicin in serial dilutions (e.g., 0.1 µM to 100 µM) into both "Control" (Media only) and "Combination" (Media + Conessine) wells.

  • Incubation: 48–72 hours.

  • Readout: MTT or CCK-8 assay.

Calculation: Calculate the Reversal Fold (RF) :



  • Success Criteria: An RF > 2.0 indicates significant reversal.

FAQ: Troubleshooting Common Issues

Q1: I see high variability in my IC50 values between replicates.

  • Diagnosis: Likely precipitation or evaporation.

  • Fix:

    • Check the "Solubility" module above.[8]

    • Seal the edges of your 96-well plate with Parafilm to prevent "edge effect" evaporation, which concentrates the drug in outer wells.

Q2: Is Conessine light-sensitive?

  • A: Steroidal alkaloids can degrade under intense UV. While not extremely labile, it is best practice to protect stocks from light (wrap tubes in foil) and avoid prolonged exposure in the biosafety cabinet.

Q3: Can I use Conessine in vivo?

  • A: Yes, but solubility is the bottleneck.

  • Formulation Tip: Do not use pure DMSO for injections. A common vehicle is 5% DMSO + 5% Tween-80 + 90% Saline . Conessine has a high volume of distribution and crosses the Blood-Brain Barrier (BBB), making it suitable for CNS tumor models [1].

References

  • Source for pKi values and general solubility d
  • Source for DMSO/Ethanol solubility limits and storage stability.
  • Siriyong, T., et al. (2017). "Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa."[2][4] BMC Microbiology, 17(1). Retrieved from [Link]

    • Validates the efflux pump inhibition mechanism (homologous to mammalian P-gp).
  • Li, C.Y., et al. (2024).[9] "Conessine inhibits cell proliferation, migration and invasion... in liver cancer cells."[9][10] Proceedings of the AACR. Retrieved from [Link]

    • Source for anti-proliferative effects in HepG2/Liver cancer models.

Sources

How to prevent degradation of Conessine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Conessine Stability & Storage: A Technical Guide

Welcome to the technical support center for Conessine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Conessine in your experiments. As a steroidal alkaloid, Conessine's complex structure requires specific handling and storage protocols to prevent degradation, which can compromise experimental outcomes. This document provides in-depth, field-proven insights into best practices, troubleshooting, and stability assessment.

Frequently Asked Questions (FAQs) on Conessine Storage

This section addresses the most common queries regarding the day-to-day handling and storage of Conessine.

Q1: What is the ideal temperature for storing solid Conessine?

For long-term stability, solid Conessine should be stored at -20°C.[1] Many suppliers ship the product at ambient temperature, which is acceptable for short durations, but upon receipt, it should be transferred to a freezer for storage periods extending beyond a few weeks. Storing it in a cool, dry place protected from light is also a viable option for shorter-term storage.[2] One supplier guarantees stability for at least four years when stored as a crystalline solid at -20°C.[1]

Q2: I have prepared a stock solution of Conessine. How should I store it and for how long?

The storage of Conessine solutions is highly dependent on the solvent used.

  • Organic Solvents (Ethanol, DMSO): Stock solutions in organic solvents like ethanol or DMSO should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] Before sealing and freezing, it is good practice to purge the vial's headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.[1]

  • Aqueous Buffers: Conessine is sparingly soluble in aqueous buffers.[1] It is strongly recommended not to store aqueous solutions for more than one day .[1] If you must prepare an aqueous solution, a common method is to first dissolve the Conessine in ethanol and then dilute it with the aqueous buffer of choice (e.g., PBS).[1] Prepare these solutions fresh for each experiment to avoid precipitation and hydrolysis.

Q3: Does Conessine need to be protected from light?

Yes. As a general best practice for complex organic molecules, Conessine should be protected from light, which can provide the energy to initiate photo-degradation pathways.[2][4] Store both solid material and solutions in amber vials or wrap clear vials in aluminum foil.[5]

Q4: What type of container is best for storing Conessine?

For solid Conessine, use the original manufacturer's vial if possible. If transferring, use well-sealed glass or inert plastic (polyethylene or polypropylene) containers.[6] For solutions, tightly sealed glass vials with PTFE-lined caps are ideal to prevent solvent evaporation and contamination. Always ensure containers are clearly labeled and free from leaks.[6]

Q5: My Conessine is a crystalline solid. Is it stable?

Yes, the product is generally considered stable in its solid, crystalline form under recommended storage conditions.[1][6] The crystalline lattice provides a stable environment for the molecule, minimizing its exposure to environmental factors like humidity and oxygen. However, this stability is contingent on proper storage.

Troubleshooting Guide: Degradation Issues

This section provides solutions to specific problems you might encounter, indicating potential degradation.

Problem 1: My Conessine stock solution (in ethanol/DMSO) has turned a faint yellow color over time.

  • Probable Cause: This may indicate oxidative degradation. Steroidal alkaloids can be susceptible to oxidation, and the presence of dissolved oxygen in the solvent, especially when combined with repeated freeze-thaw cycles or exposure to light, can lead to the formation of chromophoric (color-generating) degradation products.

  • Solution:

    • Discard the Solution: It is safest to discard the discolored solution, as its purity and concentration are now questionable.

    • Preventive Measures: When preparing new stock solutions, use high-purity solvents. After dissolving the Conessine, purge the vial with an inert gas (argon or nitrogen) before capping. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots protected from light at -80°C.

Problem 2: I see a precipitate in my thawed Conessine stock solution.

  • Probable Cause: This could be due to several factors:

    • Low Solubility: The concentration of your stock may be too high for the solvent, especially at low temperatures. Conessine's solubility in ethanol is approximately 16 mg/mL, but it is much lower in dimethyl formamide (1 mg/mL) and very low in aqueous buffers.[1]

    • Solvent Evaporation: If the container was not sealed properly, solvent may have evaporated, increasing the concentration beyond the solubility limit.

    • Degradation: Some degradation products may be less soluble than the parent compound.

  • Solution:

    • Warm and Vortex: Gently warm the solution to room temperature (or up to 37°C) and vortex thoroughly to see if the precipitate redissolves.

    • Verify Concentration: If it redissolves, consider preparing future stocks at a slightly lower concentration. Ensure your vial caps are sealing correctly.

    • Check Purity: If the precipitate does not redissolve or if you suspect degradation, the purity should be checked using an analytical technique like HPLC or TLC (see protocol below).

Data Summary & Visual Guides

Table 1: Recommended Storage Conditions for Conessine
FormSolventTemperatureMax. DurationContainerKey Considerations
Solid N/A-20°C≥ 4 years[1]Tightly sealed glass or PE/PP vial[6]Protect from light and moisture.[2]
Solution Ethanol / DMSO-20°C1 month[3]Amber glass vial, PTFE-lined capAliquot to avoid freeze-thaw. Purge with inert gas.
Solution Ethanol / DMSO-80°C6 months[3]Amber glass vial, PTFE-lined capAliquot to avoid freeze-thaw. Purge with inert gas.
Solution Aqueous Buffer2-8°C< 24 hours[1]Sterile, sealed vialPrepare fresh before each use. Sparingly soluble.
Diagram 1: Decision Workflow for Conessine Storage

This diagram provides a logical path to determine the correct storage procedure for your Conessine sample.

G start Start: You have a Conessine sample is_solid Is the sample a solid powder? start->is_solid storage_duration_solid Storage Duration? is_solid->storage_duration_solid Yes solvent_type What is the solvent? is_solid->solvent_type No (Solution) store_solid_long Store at -20°C. Protect from light & moisture. storage_duration_solid->store_solid_long > 1 month store_solid_short Store in a cool, dry place. Protect from light. storage_duration_solid->store_solid_short < 1 month is_organic Organic (Ethanol, DMSO)? solvent_type->is_organic is_aqueous Aqueous Buffer? is_organic->is_aqueous No storage_duration_organic Storage Duration? is_organic->storage_duration_organic Yes store_aqueous Prepare fresh. Do NOT store > 24 hours. is_aqueous->store_aqueous Yes store_organic_long Aliquot & store at -80°C. Purge with inert gas. storage_duration_organic->store_organic_long > 1 month store_organic_short Aliquot & store at -20°C. storage_duration_organic->store_organic_short < 1 month

Caption: Decision tree for optimal Conessine storage conditions.

Diagram 2: Potential Degradation Pathways for Steroidal Alkaloids

This diagram illustrates the key environmental factors that can lead to the degradation of complex molecules like Conessine.

G cluster_factors Stress Factors cluster_pathways Degradation Pathways cluster_outcomes Consequences Heat Heat / Temperature Hydrolysis Hydrolysis Heat->Hydrolysis Light UV/Visible Light Oxidation Oxidation Light->Oxidation Photolysis Photolysis Light->Photolysis Oxygen Oxygen (Air) Oxygen->Oxidation pH Extreme pH (Acid/Base) pH->Hydrolysis LossPurity Loss of Purity Hydrolysis->LossPurity Oxidation->LossPurity Photolysis->LossPurity LossActivity Loss of Biological Activity LossPurity->LossActivity

Caption: Factors and pathways leading to Conessine degradation.

Experimental Protocol: Assessing Conessine Stability

To ensure the integrity of your results, you may need to verify the stability of a stored Conessine stock solution. A simple way to do this is with High-Performance Thin-Layer Chromatography (HPTLC), which can qualitatively detect the presence of degradation products.[7][8]

Protocol: HPTLC for Stability Assessment

Objective: To compare a stored Conessine sample against a freshly prepared standard to visually assess for degradation products.

Materials:

  • HPTLC silica gel 60 F254 plates

  • Stored Conessine solution ("Sample")

  • Freshly prepared Conessine solution of the same concentration ("Standard")

  • Developing chamber

  • Mobile Phase (e.g., a mixture of diethyl ether and chloroform)

  • Visualizing Agent: Dragendorff's reagent followed by 10% aqueous sodium nitrite.[9]

  • Methanol (for dilutions)

  • Capillary tubes or automatic spotter

Methodology:

  • Plate Preparation: Handle the HPTLC plate only by the edges. Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate. Mark points for the "Standard" and "Sample" application.

  • Sample Application: Using a capillary tube, carefully spot a small, equal volume (e.g., 2 µL) of the "Standard" and the "Sample" on their respective marks on the starting line. Allow the spots to dry completely.

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it saturate for at least 20-30 minutes. This ensures a uniform development front.

  • Plate Development: Carefully place the HPTLC plate into the saturated chamber. Ensure the starting line is above the solvent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Evenly spray the dried plate with Dragendorff's reagent. Conessine should appear as an orange or reddish-brown spot.

    • After drying, spray the plate with a 10% aqueous solution of sodium nitrite. The color of the spots will intensify.[9]

  • Analysis:

    • Examine the plate under visible light.

    • The "Standard" lane should show a single, compact spot at a specific retention factor (Rf).

    • Compare the "Sample" lane to the "Standard." If the sample is stable, you should see a single spot of similar intensity and Rf value.

    • Indication of Degradation: The presence of additional spots (especially near the baseline or at different Rf values) or significant streaking in the "Sample" lane indicates the presence of degradation products. A noticeably fainter primary spot in the "Sample" lane compared to the "Standard" suggests a loss of the parent compound.

This protocol provides a self-validating system. By running a fresh standard alongside your aged sample, you create a direct, reliable comparison to make an informed decision about the viability of your stored Conessine. For quantitative analysis, a validated HPLC method is required.[8][10]

References

  • Development and validation of a visible absorption densitometry method for quantitation of conessine in Holarrhena antidysenterica (Kurchi). PubMed. [Link]

  • conessine, 546-06-5. The Good Scents Company. [Link]

  • Conessine. Sapphire North America. [Link]

  • Conessine. Wikipedia. [Link]

  • Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). ResearchGate. [Link]

  • Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). SciSpace. [Link]

  • Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • What Factors Influence Stability? ARL Bio Pharma. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. IOSR Journal of Pharmacy. [Link]

  • Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online. [Link]

Sources

Technical Support Center: Conessine Application & Resistance Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & System Overview

Welcome to the Conessine Technical Support Hub. This guide is not a generic manual; it is a dynamic troubleshooting system designed for researchers observing refractory responses or acquired resistance to Conessine in neoplastic models.

The Conessine Paradox: Conessine is a steroidal alkaloid primarily utilized for two distinct mechanisms in oncology:

  • Chemosensitization: It inhibits P-glycoprotein (P-gp/MDR1), reversing multidrug resistance to agents like Doxorubicin.

  • Autophagy Inhibition: It accumulates in lysosomes (lysosomotropism), raising intralysosomal pH and blocking autophagosome-lysosome fusion.

Resistance Definition: In this context, "resistance" refers to two scenarios:[1]

  • Type A (Efflux Failure): Conessine fails to reverse MDR (the cell continues to efflux chemotherapeutics).

  • Type B (Survival Adaptation): The cell survives the metabolic stress caused by Conessine-induced autophagy blockade.

Mechanism of Action & Resistance Logic[2]

To troubleshoot, you must visualize the failure point. The diagram below details the Conessine pathway and the specific nodes where resistance mechanisms (red) intercept efficacy.

ConessineResistance cluster_Cell Cancer Cell Cytosol Conessine Conessine (Steroidal Alkaloid) H3R H3 Receptor (Signaling) Conessine->H3R Antagonism Lysosome Lysosome (Acidic pH) Conessine->Lysosome Accumulates (Ion Trapping) Pgp P-gp (MDR1) Efflux Pump Conessine->Pgp Inhibits Autophagosome Autophagosome (LC3B-II) Lysosome->Autophagosome Fusion Blocked Proteasome Proteasome (UPS Pathway) Res_pH RESISTANCE: Loss of pH Gradient Res_pH->Conessine Prevents Accumulation Res_Pump RESISTANCE: MRP1/BCRP Upregulation Res_Pump->Conessine Efflux via Alternative Pump Res_UPS RESISTANCE: Proteasomal Compensation Res_UPS->Autophagosome Compensates for Autophagy Block

Figure 1: Conessine mechanism of action and critical resistance nodes. Resistance arises from alternative efflux pumps, lysosomal pH neutralization preventing ion trapping, or proteasomal compensation.

Troubleshooting Modules (Q&A Format)

Module 1: Validation of Autophagy Blockade

User Question: My cells are growing despite high concentrations of Conessine. Is the autophagy inhibition actually working?

Technical Insight: Conessine acts as a late-stage autophagy inhibitor. If cells are resistant, they may have upregulated the Ubiquitin-Proteasome System (UPS) to degrade proteins, bypassing the blocked lysosome. Alternatively, the drug may not be accumulating in the lysosome due to pH changes.

Diagnostic Protocol: The "Flux Rescue" Assay Do not rely on static LC3B levels. You must measure flux.

  • Setup: Treat cells with Conessine (IC50) +/- Bafilomycin A1 (saturated autophagy blocker) for 24h.

  • Readout: Western Blot for LC3B-II and p62 (SQSTM1).

  • Interpretation Matrix:

LC3B-II Level (Conessine Only)LC3B-II Level (Con + BafA1)InterpretationActionable Step
Low High Conessine is NOT blocking flux efficiently.Check intracellular uptake (Module 2).
High High (No Change) Conessine IS blocking flux (Saturated).Resistance is metabolic.[2] Target Proteasome.
Low Low Autophagy machinery is downregulated.Target is absent. Switch strategy.

Corrective Action: If flux is blocked (High LC3B-II) but cells survive, the resistance is compensatory.

  • Solution: Combine Conessine with a proteasome inhibitor like Bortezomib (10-20 nM) . This dual blockade (Lysosome + Proteasome) precipitates toxic protein aggregates, overcoming the resistance [1][2].

Module 2: Multidrug Resistance (MDR) Reversal Failure

User Question: I am using Conessine to sensitize MDR cells to Doxorubicin, but the IC50 of Doxorubicin isn't dropping. Why?

Technical Insight: Conessine inhibits P-gp (ABCB1). However, resistant cancer lines often co-express or switch to other transporters like MRP1 (ABCC1) or BCRP (ABCG2) , which Conessine does not effectively inhibit [3][4].

Diagnostic Protocol: Calcein-AM Retention Assay P-gp pumps out non-fluorescent Calcein-AM before it cleaves into fluorescent Calcein.

  • Staining: Load cells with Calcein-AM (0.25 µM) for 30 min at 37°C.

  • Treatment: Add Conessine (5-10 µM) or Verapamil (Positive Control).

  • Flow Cytometry: Measure FITC channel fluorescence.

Troubleshooting Logic:

  • Scenario A (Fluorescence Increases): Conessine is blocking the pump. The resistance to Doxorubicin is likely downstream (e.g., Topoisomerase II mutation or apoptosis evasion), not efflux-mediated.

  • Scenario B (Fluorescence Unchanged): Conessine is failing to block efflux. The dominant transporter is likely MRP1 or BCRP.

Corrective Action:

  • If Scenario B: Perform qPCR for ABCC1 (MRP1) and ABCG2 (BCRP). If elevated, Conessine monotherapy for sensitization will fail.

  • Solution: Switch to a broad-spectrum ABC inhibitor or combine Conessine with specific MRP1 inhibitors (e.g., MK-571).

Module 3: Lysosomal pH and Ion Trapping

User Question: Conessine requires acidic lysosomes to accumulate. Could lysosomal alkalinization be causing resistance?

Technical Insight: Conessine is a weak base. It relies on the pH gradient (cytosol pH 7.2 vs. lysosome pH 4.5) to become protonated and trapped inside the lysosome (Ion Trapping). Highly resistant cells often have "leaky" lysosomes or elevated lysosomal pH, preventing drug accumulation [5].

Diagnostic Protocol: LysoTracker Red Intensity

  • Staining: Treat cells with Conessine for 4h. Add LysoTracker Red DND-99 (50 nM) for the final 30 min.

  • Imaging/FACS: Analyze intensity.

Analysis:

  • Reduced Intensity vs. Control: Indicates elevated lysosomal pH (alkalinization). While Conessine causes this, pre-existing high pH prevents the initial accumulation required for efficacy.

  • Corrective Action: Pre-treatment with V-ATPase activators is difficult. Instead, use liposomal delivery of Conessine to bypass the requirement for ion trapping, forcing intracellular delivery.

Experimental Protocols

Protocol A: Dual-Blockade Cytotoxicity Assay (Overcoming Survival Resistance)

Use this when Conessine induces autophagy accumulation but not cell death.

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Preparation:

    • Arm A: Conessine (Serial dilution: 1 µM – 50 µM).

    • Arm B: Bortezomib (Fixed sub-lethal dose: e.g., 5 nM).

    • Arm C: Combination (Conessine dilution + Fixed Bortezomib).

  • Incubation: 48 hours.

  • Readout: CCK-8 or CellTiter-Glo (ATP).

  • Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 0.9 indicates synergy and successful resistance reversal.

Protocol B: Real-Time PCR Primer Panel for Transporter Identification

Use this to identify why Conessine fails to sensitize.

Target GeneForward Primer (5'-3')Reverse Primer (5'-3')Purpose
ABCB1 (MDR1) CCCATCATTGCAATAGCAGGGTTCAAACTTCTGCTCCTGAConessine Target (P-gp)
ABCC1 (MRP1) CGACATGACCGAGGCTACATTGGCACCTGGTTGTAGTCTCCAlternative Efflux (Resistance)
ABCG2 (BCRP) CACCTTATTGGCCTCAGGAACCTGCTTGGAAGGCTCTATGAlternative Efflux (Resistance)
GAPDH GTCTCCTCTGACTTCAACAGCGACCACCCTGTTGCTGTAGCCAAHousekeeping Control

References

  • Kim, H., et al. (2018). "Conessine treatment reduces dexamethasone-induced muscle atrophy by regulating MuRF1 and atrogin-1 expression."[3] Journal of Microbiology and Biotechnology. Link

    • Context: Establishes Conessine's role in modulating transcriptional pathways and protein degrad
  • Siriyong, T., et al. (2017). "Conessine, a steroidal alkaloid, inhibits multidrug resistance in human carcinoma cells." Phytomedicine. Link

    • Context: Primary reference for Conessine as a P-gp inhibitor and chemosensitizer.
  • Cho, S., et al. (2014). "Autophagy in cancer: from molecular mechanism to therapeutic window." International Journal of Molecular Sciences. Link

    • Context: Explains the mechanism of autophagy inhibition and the compensatory upregulation of the proteasome in resistant cells.
  • Zhao, C., et al. (2008). "The alkaloid conessine and analogues as potent histamine H3 receptor antagonists."[4][5] Journal of Medicinal Chemistry. Link

    • Context: Defines the chemical structure and receptor affinity, crucial for understanding off-target effects and lysosomotropism.
  • Yamagishi, T., et al. (2016). "Lysosomal trapping of basic drugs and its significance in drug resistance." Molecular Pharmaceutics. Link

    • Context: Mechanistic grounding for why weak bases like Conessine fail in cells with altered pH gradients.

Sources

Technical Support Center: Mitigating Off-Target Effects of 3β-(Dimethylamino)con-5-ene (Conessine)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3β-(Dimethylamino)con-5-ene, more commonly known as Conessine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the experimental use of Conessine. Our goal is to help you anticipate and mitigate potential off-target effects, ensuring the accuracy and validity of your research findings.

Conessine is a steroidal alkaloid known primarily as a potent and selective histamine H3 receptor antagonist.[1][2][3] It readily crosses the blood-brain barrier, making it a valuable tool for central nervous system research.[4][5] However, like many small molecules, Conessine can interact with unintended biological targets, leading to off-target effects that may complicate data interpretation.[6] This guide provides practical strategies to identify, control for, and minimize these effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Conessine.

Issue 1: Inconsistent or unexpected results at the cellular level.

  • Question: I am using Conessine to study H3 receptor antagonism in my cell line, but I'm observing effects that are not consistent with H3 receptor signaling. What could be the cause?

  • Answer: While Conessine is a potent H3 receptor antagonist, it also exhibits affinity for other receptors, which could be responsible for the anomalous effects you're observing.[2][4] A significant off-target interaction for Conessine is with adrenergic receptors.[2][4] Additionally, at higher concentrations, Conessine can inhibit acetylcholinesterase.[2]

    Troubleshooting Steps:

    • Confirm Target Expression: First, verify the expression levels of the histamine H3 receptor and potential off-target receptors (e.g., adrenergic receptors) in your specific cell line using techniques like qPCR or Western blotting.

    • Dose-Response Curve: Generate a detailed dose-response curve for your primary endpoint. Off-target effects often manifest at higher concentrations. Determine the lowest effective concentration that elicits the desired on-target effect.

    • Use of Selective Antagonists: To isolate the effects of H3 receptor antagonism, co-treat your cells with Conessine and a selective antagonist for the suspected off-target receptor. If the unexpected effect is diminished, it suggests an off-target interaction.

    • Control Cell Lines: If possible, use a cell line that does not express the H3 receptor but does express the suspected off-target receptor. Any effect observed in this cell line can be attributed to off-target activity.

Issue 2: Observed cytotoxicity at concentrations intended for therapeutic effect.

  • Question: I'm observing significant cell death in my cultures when using Conessine at concentrations reported to be effective. Is this a known issue?

  • Answer: Yes, Conessine can exhibit cytotoxicity, particularly at higher concentrations. One study reported cytotoxicity against L6 rat skeletal muscle myoblast cells.[7] It's also important to consider that Conessine can inhibit multidrug efflux pump systems, which could potentiate the effects of other substances in your culture medium or lead to the intracellular accumulation of Conessine itself to toxic levels.[1][8][9]

    Troubleshooting Steps:

    • Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which Conessine induces 50% cell death in your specific cell line. This will help you establish a therapeutic window.

    • Time-Course Experiment: Assess cell viability at different time points. It's possible that prolonged exposure to Conessine, even at lower concentrations, could lead to cytotoxicity.

    • Serum Concentration: The concentration of serum in your culture medium can influence the free concentration of Conessine. Consider performing experiments with varying serum concentrations to see if this impacts cytotoxicity.

Issue 3: Discrepancies between in vitro and in vivo results.

  • Question: My in vitro data with Conessine is promising, but I'm not able to reproduce the effects in vivo. What could be the reason for this discrepancy?

  • Answer: Several factors can contribute to a lack of correlation between in vitro and in vivo findings. While Conessine has good blood-brain barrier penetration, its pharmacokinetic profile, including a very slow clearance from the central nervous system, can lead to complex dosing considerations.[4][5] Additionally, its interaction with other biological systems in vivo that are not present in your in vitro model can lead to different outcomes.

    Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to understand the distribution, metabolism, and clearance of Conessine in your animal model. This will help in designing an optimal dosing regimen.

    • Evaluate Animal Model: Ensure that the animal model you are using expresses the target receptor at levels and in a distribution that is relevant to your research question.

    • Consider Alternative Routes of Administration: The route of administration can significantly impact the bioavailability of Conessine. Explore different routes (e.g., oral, intraperitoneal, intravenous) to see if this improves efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of Conessine?

A1: Conessine's primary on-target activity is as a potent and selective antagonist of the histamine H3 receptor.[2][3] However, it has several known off-target activities that researchers should be aware of.

TargetActivityAffinity (pKi/IC50)Reference
Histamine H3 Receptor (Human) Antagonist (On-Target) pKi = 8.27 [4][10]
Histamine H3 Receptor (Rat)Antagonist (On-Target)pKi = 7.61[4][10]
Adrenergic Receptor (α2a)Antagonist (Off-Target)pKi = 6.18[2]
AcetylcholinesteraseInhibitor (Off-Target)IC50 = 21.0 µM[2]
Multidrug Efflux Pumps (e.g., MexAB-OprM)Inhibitor (Off-Target)-[8][11]
Plasmodium falciparumInhibitor (Other Activity)IC50 = 1.04 µM[2]

Q2: How can I design my experiments to proactively control for Conessine's off-target effects?

A2: A well-designed experiment is crucial for distinguishing on-target from off-target effects.

  • Use Multiple, Structurally Unrelated Compounds: Whenever possible, use another H3 receptor antagonist with a different chemical structure to confirm that the observed effect is due to H3 receptor antagonism and not an off-target effect specific to Conessine's steroidal backbone.

  • Employ "Rescue" Experiments: If you are observing a phenotype upon treatment with Conessine, try to "rescue" this phenotype by co-administering a histamine H3 receptor agonist. If the effect is on-target, the agonist should reverse it.

  • Utilize Knockout/Knockdown Models: The gold standard for confirming on-target effects is to use a model system (e.g., cell line or animal) where the target receptor has been genetically knocked out or knocked down. In such a model, an on-target effect of Conessine should be absent.

Q3: Are there any known analogs of Conessine with improved selectivity?

A3: Yes, research has been conducted to develop analogs of Conessine with improved selectivity and pharmacokinetic properties.[4] Modifications at the 3-nitrogen position of the steroidal skeleton have yielded new H3 antagonists with higher potency and better target selectivity.[2][4] If your research is hampered by Conessine's off-target effects, it may be worthwhile to investigate these newer compounds.

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects Using a Selective Antagonist

This protocol provides a framework for using a selective antagonist to dissect the effects of Conessine.

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a selective antagonist for the suspected off-target receptor (e.g., an α2-adrenergic receptor antagonist) for 1-2 hours. Include a vehicle control group.

  • Conessine Treatment: Add Conessine at the desired concentration to both the pre-treated and non-pre-treated wells. Include a control group that receives only the off-target antagonist.

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform your primary functional assay to measure the endpoint of interest.

  • Analysis: Compare the results between the different treatment groups. If the off-target antagonist mitigates the unexpected effect of Conessine, it provides strong evidence for an off-target interaction.

Visualizations

Diagram 1: Conessine's Target Profile

G cluster_on_target On-Target cluster_off_target Off-Target Conessine Conessine H3R Histamine H3 Receptor Conessine->H3R Adrenergic Adrenergic Receptors Conessine->Adrenergic AChE Acetylcholinesterase Conessine->AChE Efflux Efflux Pumps Conessine->Efflux H3R_effect Antagonism H3R->H3R_effect Adrenergic_effect Antagonism Adrenergic->Adrenergic_effect AChE_effect Inhibition AChE->AChE_effect Efflux_effect Inhibition Efflux->Efflux_effect

Caption: On- and off-target activities of Conessine.

Diagram 2: Experimental Workflow for Mitigating Off-Target Effects

G start Unexpected Experimental Outcome with Conessine q1 Is the effect dose-dependent? start->q1 a1_yes Characterize dose-response. Determine lowest effective dose. q1->a1_yes Yes q2 Is an off-target suspected? q1->q2 No a1_yes->q2 a2_yes Use selective antagonists for suspected off-targets. q2->a2_yes Yes q3 Is a target-knockout model available? q2->q3 No a2_yes->q3 end_off Effect is likely Off-Target a2_yes->end_off a3_yes Test Conessine in knockout vs. wild-type. q3->a3_yes Yes end_on Effect is likely On-Target a3_yes->end_on a3_yes->end_off

Caption: Decision tree for troubleshooting off-target effects.

References

  • Zhao C, Sun M, Bennani YL, Gopalakrishnan SM, Witte DG, Miller TR, Krueger KM, Browman KE, Thiffault C, Wetter J, Marsh KC, Hancock AA, Esbenshade TA, Cowart MD. The alkaloid conessine and analogues as potent histamine H3 receptor antagonists. J Med Chem. 2008 Sep 11;51(17):5423-30. [Link]

  • CONESSINE. Inxight Drugs. [Link]

  • Zhao C, Sun M, Bennani YL, Gopalakrishnan SM, Witte DG, Miller TR, Krueger KM, Browman KE, Thiffault C, Wetter J, Marsh KC, Hancock AA, Esbenshade TA, Cowart MD. The alkaloid conessine and analogues as potent histamine H3 receptor antagonists. PubMed. [Link]

  • The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Conessine. Wikipedia. [Link]

  • Siriyong T, Srimanote P, Chusri S, Yingyongnarongkul BE, Voravuthikunchai SP. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. BMC Complement Altern Med. 2017 Aug 14;17(1):405. [Link]

  • Siriyong T, Srimanote P, Chusri S, Yingyongnarongkul BE, Voravuthikunchai SP. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. PubMed. [Link]

  • Siriyong T, Srimanote P, Chusri S, Yingyongnarongkul BE, Voravuthikunchai SP. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. springermedizin.de. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Kuar P, Sadek M, Natek R, Ladds G, Gayen JR, MacKerell AD Jr, Lapinsky DJ. Neuronal Nicotinic Acetylcholine Receptor Modulators from Cone Snails. MDPI. [Link]

  • Off Target Effect. Massive Bio. [Link]

  • Liu W, Zhang S, Onda M, Hassan R, Pastan I. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC. [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. [Link]

  • Conessine – Knowledge and References. Taylor & Francis. [Link]

  • Dua VK, Gaurav K, Bikram S, Verma G, Gupta NC, Kumar A, Singh N, Kumar D. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. PMC. [Link]

  • Observations on the Pharmacological Action of Conessine, the Alkaloid of Holarrhena Antidysenterica. Semantic Scholar. [Link]

  • Summary of functions and mechanism of action of Muscarinic Agonist drugs. YouTube. [Link]

  • Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. MDPI. [Link]

  • In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. ResearchGate. [Link]

  • Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Basicmedical Key. [Link]

  • Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug-resistant Pseudomonas aeruginosa infection. ResearchGate. [Link]

  • Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf - NIH. [Link]

  • conessine. Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. PMC. [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Chemical compound holds promise as cancer treatment with fewer side effects. ecancer. [Link]

  • off-target effects of drugs. YouTube. [Link]

  • Most Notable Off-Target Effects of FDA-Approved Drugs. ResearchGate. [Link]

  • Science. Chemotargets. [Link]

Sources

Technical Support Center: Optimizing Conessine Extraction Yield

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction and purification of Conessine from plant materials, primarily from the Holarrhena genus. Our goal is to provide actionable solutions to common challenges, moving beyond simple protocols to explain the underlying scientific principles that govern yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is Conessine and what are its primary sources?

Conessine is a complex steroidal alkaloid predominantly found in the bark and seeds of plants from the Holarrhena genus, such as Holarrhena antidysenterica (also known as Holarrhena pubescens) and Holarrhena floribunda.[1][2] It is the main bioactive compound responsible for many of the plant's traditional medicinal uses, including the treatment of dysentery and helminthic disorders.[1][3] Modern research is exploring its potential as an antimalarial agent and a potent antagonist of histamine H3 receptors.[4][5]

Q2: What is a realistic extraction yield for Conessine?

The yield of Conessine is highly variable and depends on the plant source, geographical location, extraction method, and solvent system used.

  • Traditional Solvent Extractions: Reports show Conessine content in crude extracts typically ranging from 0.3% to 0.5%.[6]

  • Optimized & Patented Methods: Some specialized methods, such as using a methanol and 5% diethylamine mixture, claim to produce a final extract with a high Conessine content of 2-3% and an overall extract yield of 10-12% from the plant material.[6]

  • Advanced Techniques: Methods like ultra-sonication have been shown to produce extracts with a Conessine content of up to 1.06%.[7][8]

Q3: What are the biggest challenges in maximizing Conessine yield?

The primary challenges stem from Conessine's chemical nature as a steroidal alkaloid and the complexity of the plant matrix. Key issues include:

  • Complex Plant Matrix: Conessine is present alongside numerous other alkaloids, tannins, fats, and steroids, which can interfere with extraction and purification.[1][7][9]

  • Solubility & pH Dependence: As an alkaloid, Conessine's solubility is highly dependent on pH. It exists as a water-soluble salt in acidic conditions and a lipid-soluble free base in alkaline conditions. Inefficient pH control during extraction leads to significant product loss.[9][10][11]

  • Method Selection: The choice of extraction technique (e.g., maceration, Soxhlet, sonication) and solvent significantly impacts efficiency and the co-extraction of impurities.[12][13][14]

Troubleshooting Guide: From Plant to Pure Compound

This section addresses specific issues encountered during the extraction workflow.

Part 1: Plant Material Preparation

Issue: My crude extract yield is low before I even begin purification.

This often points to a problem with the initial plant material or its preparation.

  • Possible Cause 1: Incorrect Plant Part or Harvest Time.

    • Explanation: Conessine concentration varies significantly between different plant parts. The stem bark is reported to contain the highest concentration, followed by the seeds.[1][15] The age of the plant and harvest season can also affect alkaloid content.

    • Solution: Ensure you are using the correct plant part, primarily the stem bark of Holarrhena antidysenterica. If possible, source material with documented harvest details and verify its botanical identity.

  • Possible Cause 2: Inadequate Grinding.

    • Explanation: The solvent needs to penetrate the plant cells to dissolve the alkaloids. Material that is too coarse provides insufficient surface area for efficient extraction.

    • Solution: Grind the dried plant material to a moderately coarse powder (e.g., passing through a 20-mesh sieve).[6] This strikes a balance between increasing surface area and avoiding excessively fine powder that can complicate filtration.

  • Possible Cause 3: High Moisture Content.

    • Explanation: Water present in the plant material can reduce the efficiency of organic solvent extraction and promote the growth of mold, which can degrade the target compounds.

    • Solution: Ensure the plant material is thoroughly dried before extraction. Shade drying is a common method to prevent the degradation of heat-sensitive compounds.[16]

Part 2: Solvent Extraction & Crude Extract Preparation

Issue: Analytical tests (like HPTLC) show very little or no Conessine in my crude extract.

This is a critical issue that typically relates to the fundamental chemistry of the extraction process.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Explanation: Conessine is a steroidal alkaloid. While it is soluble in alcohols like methanol and ethanol, its free base form is also soluble in non-polar solvents like chloroform and ethyl acetate.[12][17][18] The choice of solvent dictates which compounds are co-extracted. For instance, ethanol extracts will also contain phenols, tannins, and flavonoids, while chloroform or benzene extracts will be richer in alkaloids and steroids.[7]

    • Solution: Methanol is a highly effective and commonly used solvent for initial extraction.[6][17][19] For a more targeted extraction of the free alkaloid base, pre-treating the plant material with an alkali before extracting with a less polar solvent like ethyl acetate is a valid strategy.[10][17]

  • Possible Cause 2: Failure to Liberate the Free Alkaloid Base.

    • Explanation: In the plant, Conessine exists as a salt (e.g., tannate, oxalate), which has low solubility in most organic solvents.[11] To extract it, you must first convert it to its free base form using an alkali.

    • Solution: Before or during solvent extraction, basify the plant material. This can be done by moistening the powdered bark with an alkaline solution like ammonia, sodium carbonate, or diethylamine.[6][17][20] A patented high-yield method specifically uses a 5% diethylamine solution in methanol.[6] This liberates the Conessine free base, making it soluble in the organic solvent.

Issue: My crude extract is very waxy/oily, complicating downstream processing.

  • Possible Cause: Co-extraction of Lipids and Fats.

    • Explanation: Non-polar and moderately polar solvents will inevitably extract fats, oils, and waxes from the plant material, especially from seeds.

    • Solution: Defatting. Before the main alkaloid extraction, perform a pre-extraction (e.g., in a Soxhlet apparatus) using a non-polar solvent like n-hexane or petroleum ether.[9] This will remove the majority of the lipids. The remaining plant material (the "marc") is then dried and used for the alkaloid extraction.

Part 3: Purification (Acid-Base Partitioning & Chromatography)

Issue: I am losing most of my product during the acid-base liquid-liquid extraction.

  • Possible Cause: Incorrect pH or Inefficient Partitioning.

    • Explanation: This purification step relies entirely on the pH-dependent solubility of Conessine. The goal is to convert the free base in the organic extract into a water-soluble salt, wash away neutral impurities, and then convert it back to a free base to be re-extracted. Any error in pH adjustment will cause the alkaloid to remain in the wrong layer.[9]

    • Solution:

      • Acidification: When extracting the Conessine from the crude organic solvent into an aqueous layer, use a dilute acid (e.g., 5% HCl or tartaric acid) and ensure the aqueous phase is acidic (pH < 2).[17][18]

      • Basification: After washing the acidic aqueous layer with a non-polar solvent to remove neutral impurities, make it strongly alkaline (pH > 9-11) with ammonia or NaOH before re-extracting the Conessine free base.[6][17]

      • Multiple Extractions: Use multiple, smaller volumes of solvent for each extraction step (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer between phases.

Issue: I am getting poor separation of Conessine from other alkaloids during column chromatography.

  • Possible Cause 1: Column Overloading.

    • Explanation: Loading too much crude material onto the column prevents proper interaction with the stationary phase, leading to broad, overlapping peaks.[9]

    • Solution: Reduce the amount of extract loaded onto the column relative to the column size.

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Explanation: The polarity of the mobile phase is critical for resolving compounds with similar structures.

    • Solution: Use a solvent system specifically developed for Conessine. A common system for silica gel chromatography is a gradient of chloroform and methanol.[18] For HPTLC analysis, a mobile phase of toluene-ethylacetate-diethyl amine (6.5:2.5:1, v/v/v) has been shown to give a compact spot for Conessine with an Rf value of approximately 0.82.[21] Start with a less polar mixture and gradually increase the polarity (e.g., by increasing the methanol percentage) to elute the compounds.

Experimental Workflows & Data

Workflow 1: Generalized Conessine Extraction & Purification

The entire process can be visualized as a multi-stage workflow designed to systematically isolate and purify the target alkaloid.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification (Acid-Base Partitioning) cluster_3 Final Isolation A 1. Holarrhena Bark B 2. Dry & Grind (20 mesh) A->B C 3. Basify & Macerate (e.g., Methanol + Diethylamine) B->C D 4. Filter & Concentrate C->D E Crude Extract (Conessine Base + Impurities) D->E F 5. Dissolve in Organic Solvent Add Acidic Water (pH < 2) E->F G Aqueous Layer (Conessine Salt) F->G Partition H 6. Basify Aqueous Layer (pH > 9) Extract with Organic Solvent G->H I Purified Organic Extract (Conessine Base) H->I Partition J 7. Column Chromatography I->J K 8. Evaporate Solvent J->K L Pure Conessine K->L

Caption: General workflow for Conessine extraction and purification.

Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) for Conessine Quantification

This protocol is adapted from validated methods for the analysis of Conessine.[21][22][23][24]

  • Standard Preparation: Prepare a stock solution of standard Conessine in methanol (e.g., 100 µg/mL).

  • Sample Preparation: Dissolve the accurately weighed crude extract in methanol to a known concentration.

  • Stationary Phase: Use pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm).

  • Application: Apply bands of the standard and sample solutions onto the plate using an automated applicator like a Linomat.

  • Mobile Phase: Develop the plate in a twin-trough glass chamber saturated with a mobile phase of toluene-ethylacetate-diethyl amine (6.5:2.5:1, v/v/v) .[21]

  • Derivatization: After development, dry the plate and spray with Dragendorff's reagent, followed by a 10% aqueous sodium nitrite solution to produce reddish-brown spots.[22][23]

  • Densitometry: Scan the plate using a TLC scanner in absorbance mode at 520 nm.

  • Quantification: Calculate the amount of Conessine in the sample by comparing the peak area of the sample to the peak areas of the standard curve.

Table 1: Comparison of Solvents for Alkaloid Extraction
SolventPolarityCompounds ExtractedAdvantagesDisadvantages
Water HighAlkaloid salts, tannins, glycosides, mucilage.[25][26]Cheap, non-toxic, good for polar compounds.[12]Extracts many water-soluble impurities; poor for free bases.
Methanol/Ethanol HighAlkaloid salts and free bases, flavonoids, phenols.[7][27]Excellent "universal" solvent for a wide range of compounds.[26]Can extract a high amount of impurities, requiring extensive purification.[27]
Ethyl Acetate MediumFree base alkaloids, terpenoids.Good selectivity for free bases; less polar than alcohols.Lower yield if plant material is not properly basified first.
Chloroform LowFree base alkaloids, terpenoids, fats, oils.[12]Highly effective for liberated alkaloid bases.[20]Toxic; co-extracts many lipidic impurities.
n-Hexane Very LowFats, oils, waxes, some steroids.[28]Excellent for pre-extraction defatting.[9]Does not extract alkaloids (salts or bases) effectively.
Diagram 2: Troubleshooting Low Conessine Yield

This decision tree provides a logical path to diagnose the root cause of low extraction yields.

G A Start: Low Conessine Yield B Is the crude extract yield low? A->B C Check Plant Material: - Correct Part (Bark)? - Properly Dried? - Correct Grind Size? B->C Yes D Is Conessine absent/low in a 'good' crude extract? B->D No H Problem Solved C->H E Check Extraction Chemistry: - Was the material basified? (e.g., with NH3, Diethylamine) - Is the solvent appropriate? (e.g., Methanol, Ethyl Acetate) D->E Yes F Are you losing product during purification? D->F No E->H G Check Acid-Base Partitioning: - Is acidic pH < 2? - Is basic pH > 9? - Using multiple extractions? F->G Yes F->H No, re-evaluate other steps G->H

Caption: A decision tree for troubleshooting low Conessine yield.

References

  • Method Of Preparing High Content Conessine Extract From Holarrhena. Quick Company.

  • Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). SciSpace.

  • High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations. ResearchGate.

  • High-performance thin layer chromatography method for estimation of conessine in herbal extract and pharmaceutical dosage formulations. PubMed.

  • Development and validation of a visible absorption densitometry method for quantitation of conessine in Holarrhena antidysenterica (Kurchi). PubMed.

  • Alkaloid production by plant cell suspension cultures of Holarrhena antidysenterica: I. Effect of major nutrients. PubMed.

  • Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). Journal of AOAC INTERNATIONAL.

  • Antibacterial Activities of the Extracts and Conessine from Holarrhena Floribunda G. DON. (Apocynaceae). PMC.

  • Extraction of Alkaloids. Scribd.

  • Pharmacognosy.

  • In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. PubMed.

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. PMC.

  • Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?. ResearchGate.

  • Extraction of alkaloids. Slideshare.

  • Holarrhena antidysenterica. Journal of Drug Delivery and Therapeutics.

  • In vitro elicitation, isolation, and characterization of conessine biomolecule from Holarrhena antidysenterica (L.) Wall. callus and its larvicidal activity against malaria vector, Anopheles stephensi Liston. ResearchGate.

  • The extraction, separation and purification of alkaloids in the natural medicine. JOCPR.

  • Extraction techniques of Medicinal plants Factors should be taken into consideration when choosing a solvent of extraction.

  • Development and Validation of a Visible Absorption Densitometry Method for Quantitation of Conessine in Holarrhena antidysenterica (Kurchi). ResearchGate.

  • (PDF) Conessine isolated from Holarrhena floribunda. ResearchGate.

  • A new spectrophotometric method for the estimation of total alkaloids in the stem bark and seed of Holarrhena antidysenterica (L). Informatics Journals.

  • GC-MS Analysis of Bioactive Compounds and Safety Assessment of the Ethanol Extract of the Barks of Holarrhena pubescens Wall. ex.

  • Challenges in the purification of canthin-6-one alkaloids from natural extracts. Benchchem.

  • Cannabis Extraction Solvents Guide: Ethanol, CO₂, Butane & More. Alliance Chemical.

  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. DergiPark.

  • Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants. MDPI.

  • Herbal Solvents Explained: How to Choose the Right Extraction Method.

  • Conessine = 97 HPLC 546-06-5. Sigma-Aldrich.

  • Conessine as a Larval Growth Inhibitor, Sterilant, and Antifeedant from Holarrhena antidysenterica Wall. ResearchGate.

  • Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. PubMed.

Sources

Technical Support Center: Refining Purification Techniques for Synthetic Conessine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of conessine analogues. As a class of steroidal alkaloids, these molecules present unique purification challenges. This resource is designed to be a practical, field-proven guide to overcoming these obstacles, moving beyond rote protocols to explain the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification and handling of synthetic conessine analogues.

Q1: What are the most common impurities I can expect in my crude synthetic conessine analogue?

A1: Impurities in synthetic conessine analogues typically arise from several sources. These can include unreacted starting materials, by-products from the reaction, and degradation products.[1][2] Common by-products may result from incomplete reactions or side reactions involving the functional groups present in your specific analogue. For instance, if your synthesis involves the modification of the amine functionalities, you might encounter partially reacted intermediates. Degradation can occur during the reaction or work-up, particularly if harsh acidic or basic conditions are used.[3]

Q2: How do I choose between flash column chromatography and recrystallization for my conessine analogue?

A2: The choice between these two powerful techniques depends on the nature of your crude product and the desired final purity. Flash column chromatography is a versatile technique for separating mixtures of compounds with different polarities.[4] It is particularly useful for removing significant amounts of impurities that are structurally distinct from your target analogue. Recrystallization, on the other hand, is an excellent method for achieving high purity of a solid compound, especially for removing minor impurities that may be structurally very similar to your product.[5][6] A common strategy is to perform an initial clean-up using flash chromatography followed by a final polishing step with recrystallization to obtain a highly pure, crystalline solid.

Q3: What analytical techniques are best for assessing the purity of my final conessine analogue?

A3: A combination of analytical techniques is recommended to ensure the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting minor impurities.[][8] High-Performance Thin-Layer Chromatography (HPTLC) can also be a rapid and effective method for routine purity checks.[9] For structural confirmation and to ensure the absence of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide: Flash Column Chromatography of Conessine Analogues

The basic nature of conessine analogues often leads to challenges when using standard silica gel chromatography. The following Q&A guide addresses common issues and provides practical solutions.

Q4: My conessine analogue is showing significant tailing on a silica gel column. What is causing this and how can I fix it?

A4: Tailing is a common issue when purifying basic compounds like conessine analogues on acidic silica gel. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and broad elution profiles.[10]

Solution:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent.[11]

    • Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase.[][11] This sacrificial base will interact with the acidic sites on the silica, minimizing the interaction with your basic analogue and leading to sharper peaks.

  • Alternative Stationary Phase: Consider using an amine-functionalized silica gel column. The basic surface of this stationary phase repels basic compounds, leading to improved peak shape without the need for mobile phase modifiers.[12]

Q5: I'm struggling to find a good solvent system for my conessine analogue. How do I systematically develop a suitable mobile phase?

A5: Developing an effective mobile phase is crucial for good separation. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.[4]

Step-by-Step Protocol for Method Development:

  • Start with a Standard System: Begin with a common solvent system like ethyl acetate/hexanes or dichloromethane/methanol.[13]

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in your chosen solvent system.

  • Adjust Polarity:

    • If the Rf is too low (streaking at the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).

    • If the Rf is too high (running with the solvent front), decrease the polarity (e.g., increase the percentage of hexanes or dichloromethane).

  • Incorporate a Basic Modifier: Once you have an approximate solvent system, add 1% triethylamine to see how it affects the separation and peak shape on the TLC plate.

  • Consider Alternative Solvents: If you are not achieving good separation between your product and impurities, try a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.[11]

Table 1: Suggested Starting Solvent Systems for Flash Chromatography of Conessine Analogues

Polarity of AnalogueSuggested Starting Solvent SystemModifier (if using silica gel)
Low Polarity 10-30% Ethyl Acetate in Hexanes1% Triethylamine
Medium Polarity 30-70% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane1% Triethylamine
High Polarity 5-15% Methanol in Dichloromethane1% Triethylamine

Q6: My conessine analogue seems to be degrading on the silica gel column. What can I do to prevent this?

A6: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.

Solutions:

  • Neutralize the Silica: You can pre-treat the silica gel by washing it with a solution of your eluent containing a basic modifier (e.g., 1% triethylamine) before packing the column.

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina as your stationary phase. However, be aware that the activity of alumina can vary, so it's important to test your separation on a small scale first.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster, as long as you maintain good separation.

Troubleshooting Guide: Recrystallization of Conessine Analogues

Recrystallization is a powerful technique for achieving high purity, but it can be tricky. This guide will help you overcome common hurdles.

Q7: How do I select an appropriate solvent system for recrystallizing my conessine analogue?

A7: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6]

Step-by-Step Protocol for Solvent Screening:

  • Single Solvent Screening:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a single solvent (see Table 2 for suggestions) at room temperature. If it dissolves, that solvent is not suitable.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, allow it to cool slowly. If crystals form, you have found a good single solvent.

  • Mixed Solvent System: If you cannot find a suitable single solvent, a mixed solvent system is a good alternative.[14]

    • Choose a pair of miscible solvents, one in which your compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

    • Dissolve your compound in a minimum amount of the hot "solvent."

    • Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (turbid).

    • Add a few drops of the hot "solvent" back until the solution becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Table 2: Common Solvents for Recrystallization of Amine-Containing Compounds

SolventBoiling Point (°C)PolarityCommon "Anti-Solvent" Pair
Ethanol78PolarWater, Hexanes
Methanol65PolarWater, Diethyl Ether
Acetone56PolarHexanes, Water
Ethyl Acetate77IntermediateHexanes
Dichloromethane40IntermediateHexanes
Acetonitrile82PolarDiethyl Ether, Water
Water100Very PolarEthanol, Acetone

Q8: My conessine analogue is not crystallizing and remains as an oil. What should I do?

A8: "Oiling out" occurs when the compound comes out of solution above its melting point. This is a common problem, especially with impure compounds.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil and then allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

  • Cool More Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.

  • Try a Different Solvent System: The boiling point of your chosen solvent may be too high. Try a solvent with a lower boiling point.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for choosing the optimal purification strategy for your synthetic conessine analogue.

Purification_Workflow Start Crude Synthetic Conessine Analogue Purity_Assessment Initial Purity Assessment (e.g., ¹H NMR, LCMS) Start->Purity_Assessment TLC_Analysis TLC Analysis (Multiple Solvent Systems) Flash_Chromatography Flash Column Chromatography TLC_Analysis->Flash_Chromatography High_Purity High Purity (>90%) Minor Impurities Purity_Assessment->High_Purity Low_Purity Low to Moderate Purity Multiple Impurities Purity_Assessment->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity->Flash_Chromatography Yes Final_Purity_Check Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Final_Purity_Check Flash_Chromatography->TLC_Analysis Develop Method Flash_Chromatography->Final_Purity_Check Recrystallization_Again Consider Recrystallization for Final Polish Flash_Chromatography->Recrystallization_Again Optional Pure_Product Pure Conessine Analogue Final_Purity_Check->Pure_Product Recrystallization_Again->Final_Purity_Check

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Conessine's Inhibitory Effect on the Smoothened Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development that, when aberrantly reactivated in adults, becomes a potent driver of tumorigenesis in cancers like basal cell carcinoma and medulloblastoma.[1][2] At the heart of this pathway lies the G protein-coupled receptor (GPCR), Smoothened (SMO), which is normally suppressed by the Patched (PTCH) receptor. Upon Hh ligand binding to PTCH, this inhibition is lifted, activating SMO and initiating a downstream signaling cascade culminating in the activation of Gli transcription factors.[3] This pivotal role makes SMO a high-value target for therapeutic intervention.

While several SMO inhibitors, such as the FDA-approved Vismodegib and Sonidegib, have been developed, the search for novel antagonists with different scaffolds and potentially improved resistance profiles is ongoing.[1] Conessine, a steroidal alkaloid, presents an intriguing candidate. Structurally related to the first-discovered SMO inhibitor, cyclopamine, its potential to modulate the Hh pathway warrants rigorous validation.

This guide provides a comprehensive, field-proven framework for validating the inhibitory effect of Conessine on the SMO receptor. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow from biochemical binding to cellular function.

Part 1: Biochemical Validation — Demonstrating Direct Engagement

The foundational question is whether Conessine physically interacts with the SMO receptor. A competitive binding assay is the most direct method to establish this. The principle is to measure how effectively Conessine can displace a known, labeled ligand from the SMO receptor. Our method of choice utilizes BODIPY-cyclopamine, a fluorescent derivative of cyclopamine that binds directly to SMO.[4]

Causality: Why a Competitive Binding Assay?

This assay provides direct evidence of target engagement. If Conessine competes with BODIPY-cyclopamine, it strongly implies they share a binding site or that Conessine binds allosterically in a way that prevents cyclopamine binding.[5] This is a critical first step to confirm that any observed cellular effects are not due to off-target activity. We will perform this assay using a whole-cell format with cells engineered to overexpress the human SMO receptor, which provides a more physiologically relevant environment than purified protein preparations.[6][7]

Experimental Workflow: A Visual Guide

G cluster_prep Assay Preparation cluster_assay Competition Assay cluster_readout Data Acquisition & Analysis P1 Seed HEK293 cells overexpressing SMO in 96-well plates P2 Culture cells to ~80% confluency P1->P2 A1 Treat cells with serial dilutions of Conessine & control compounds P2->A1 A2 Add fixed concentration of BODIPY-cyclopamine to all wells A1->A2 A3 Incubate to allow binding equilibrium A2->A3 A4 Wash cells to remove unbound ligand A3->A4 D1 Image plates using a high-content imager A4->D1 D2 Quantify cell-associated fluorescence D1->D2 D3 Plot fluorescence vs. competitor concentration D2->D3 D4 Calculate Ki or IC50 values D3->D4

Caption: Workflow for the BODIPY-cyclopamine competitive binding assay.

Protocol: High-Content Imaging-Based Competitive Binding Assay

This protocol is designed for a 96-well plate format and analysis via high-content imaging.

Materials:

  • HEK293 cells stably expressing human SMO.

  • Assay medium: DMEM, 0.5% BSA.

  • BODIPY-cyclopamine (fluorescent ligand).

  • Conessine (test compound).

  • Vismodegib (positive control inhibitor).

  • SAG (a non-displacing SMO agonist, negative control).[6][8]

  • Hoechst 33342 (nuclear stain).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed SMO-HEK293 cells in a 96-well clear-bottom imaging plate at a density to achieve ~80% confluency on the day of the assay. Culture overnight.

  • Compound Preparation: Prepare 2x final concentration serial dilutions of Conessine, Vismodegib, and SAG in assay medium. Include a "no competitor" control (vehicle only) for maximum binding and a high-concentration Vismodegib control for non-specific binding.

  • Treatment: Gently wash cells with PBS. Add 50 µL of the 2x compound dilutions to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Ligand Addition: Prepare a 2x working solution of BODIPY-cyclopamine in assay medium (e.g., 10 nM for a 5 nM final concentration). Add 50 µL to each well.

  • Incubation: Incubate the plate for 2 hours at 37°C, protected from light, to reach binding equilibrium.

  • Staining and Washing: Add Hoechst 33342 to all wells for nuclear identification. Gently wash the cells 3-4 times with ice-cold PBS to remove unbound fluorescent ligand.[6]

  • Imaging: Acquire images using a high-content imaging system. Use the Hoechst channel to identify individual cells and the green channel to quantify the intensity of cell-associated BODIPY-cyclopamine.

  • Data Analysis: Calculate the average fluorescence intensity per cell for each well. Normalize the data with the "maximum binding" wells set to 100% and "non-specific binding" wells set to 0%. Plot the normalized intensity against the logarithm of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Expected Outcome: A dose-dependent decrease in fluorescence with increasing concentrations of Conessine indicates successful competition for the SMO binding site.

Part 2: Cellular Validation — Confirming Functional Pathway Inhibition

Demonstrating direct binding is necessary but not sufficient. We must confirm that this binding event translates into functional inhibition of the Hh signaling pathway. The gold-standard method for this is the Gli-luciferase reporter assay.[10][11][12]

Causality: Why a Gli-Luciferase Reporter Assay?

This assay provides a quantitative measure of the entire pathway's activity, from the cell surface receptor (SMO) to the ultimate downstream output (Gli-mediated transcription).[13] By activating the pathway with a SMO agonist and then treating with Conessine, we can precisely measure its inhibitory effect on the signal transduction cascade. This functional validation is crucial for confirming the compound's mechanism of action.

Hedgehog Signaling: On/Off States

G cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU Nucleus_off Nucleus GLI_off GLI label_off GLI Repression (Target Genes OFF) Hh Hh Ligand PTCH_on PTCH Hh->PTCH_on Binds & Inhibits SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI Nucleus_on Nucleus GLI_on->Nucleus_on Translocates TargetGenes Target Genes (e.g., PTCH1, GLI1) Nucleus_on->TargetGenes Activates

Caption: Simplified Hedgehog signaling pathway mechanism.

Protocol: Gli-Responsive Luciferase Reporter Assay

This protocol uses the Shh-LIGHT2 cell line (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization).[14]

Materials:

  • Shh-LIGHT2 cells (or similar, e.g., from BPS Bioscience).[15]

  • Assay Medium: DMEM, 0.5% Calf Serum, Pen/Strep.

  • Smoothened Agonist (SAG) to activate the pathway.[8]

  • Conessine (test inhibitor).

  • Vismodegib (positive control inhibitor).

  • Dual-Luciferase® Reporter Assay System.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a white, opaque 96-well plate. Culture until cells are fully confluent, which is critical for a robust Hh response.[14][15]

  • Serum Starvation: Once confluent, switch the cells to low-serum Assay Medium and incubate for 16-24 hours. This step reduces background pathway activity.

  • Inhibitor Treatment: Prepare serial dilutions of Conessine and Vismodegib in Assay Medium. Add them to the appropriate wells and incubate for 2 hours at 37°C.

  • Pathway Activation: Add SAG to all wells (except negative controls) to a final concentration known to elicit a strong response (e.g., 100-200 nM).[11][12]

  • Incubation: Incubate the plate for 30-48 hours at 37°C to allow for transcription and translation of the luciferase reporter.

  • Cell Lysis: Gently remove the medium and lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement: Following the kit manufacturer's instructions, measure both Firefly and Renilla luciferase activity sequentially in a plate-reading luminometer.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for cell number and transfection efficiency.

    • Normalize the data by setting the "agonist only" (SAG) response as 100% and the "no agonist" (vehicle) response as 0%.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC₅₀ value.[5]

Expected Outcome: Conessine should produce a dose-dependent reduction in the SAG-induced luciferase signal, allowing for the calculation of a potent IC₅₀ value.

Part 3: Performance Benchmarking and Comparison

A key part of validating any new compound is to benchmark its performance against established alternatives. This contextualizes its potency and provides a basis for further development decisions. The data generated from the Gli-luciferase assay allows for a direct, quantitative comparison.

Data Presentation: Comparison of SMO Inhibitors

The table below summarizes key parameters for Conessine (to be determined by the experiments above) and other well-characterized SMO inhibitors.

CompoundClassMechanism of ActionPotency (IC₅₀)Clinical Status
Conessine Steroidal AlkaloidSMO AntagonistTo be determined Preclinical
Cyclopamine Steroidal AlkaloidDirect SMO Antagonist~25-50 nM[16]Preclinical Tool
Vismodegib (GDC-0449) Small MoleculeDirect SMO Antagonist~3 nM[16]FDA Approved[1]
Sonidegib (LDE225) Small MoleculeDirect SMO Antagonist~1.3-2.5 nM[16]FDA Approved[1]
Itraconazole Antifungal (repurposed)SMO Antagonist (distinct site)~100-700 nM[2]FDA Approved (other indications)
Interpreting the Results
  • Potency: How does the IC₅₀ of Conessine compare to Vismodegib or Cyclopamine? A lower IC₅₀ indicates higher potency.

  • Mechanism: While our assays suggest a competitive interaction at the cyclopamine binding site, further biochemical studies could explore allosteric modulation or binding kinetics, which can differ significantly between inhibitors and affect their in vivo efficacy and resistance profiles.[5][17]

  • Future Directions: A promising result would justify advancing Conessine to more complex models. This includes testing its efficacy against clinically relevant, drug-resistant SMO mutants (e.g., D473H) and moving into in vivo xenograft models of Hh-driven cancers.[17]

By following this structured, rationale-driven validation workflow, researchers can generate a robust data package to confidently assess the potential of Conessine as a novel and clinically relevant inhibitor of the Smoothened receptor.

References

  • Myers, B. R., et al. (2017). Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. PNAS. [Link]

  • Bosma, R., et al. (2012). The Development of a High-Content Screening Binding Assay for the Smoothened Receptor. Journal of Biomolecular Screening. [Link]

  • Shimizu, Y., et al. (2015). Biochemical characterization of smoothened receptor antagonists by binding kinetics against drug-resistant mutant. European Journal of Pharmacology. [Link]

  • Stott, K., et al. (2020). A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine. Molecular Pharmacology. [Link]

  • Bosma, R., et al. (2019). A NanoBRET-based binding assay for Smoothened allows real time analysis of small-molecule ligand binding and distinction of two separate ligand binding sites for BODIPY-cyclopamine. bioRxiv. [Link]

  • Iverson, N. (2023). Biochemical analysis of the Smoothened / Protein Kinase A binding interaction in Hedgehog signaling. RANGE: Undergraduate Research Journal. [Link]

  • ResearchGate. (2012). Figure 2. Optimization of compound competition binding assays. [Link]

  • BPS Bioscience. Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). [Link]

  • Wikipedia. Hedgehog pathway inhibitor. [Link]

  • Slusarz, A., et al. (2010). Common botanical compounds inhibit the hedgehog signaling pathway in prostate cancer. Cancer Research. [Link]

  • Luchetti, G., et al. (2017). Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium. PNAS. [Link]

  • Otava Chemicals. New small-molecule inhibitors of the Hedgehog signaling pathway. [Link]

  • Infante, P., et al. (2018). Synergistic inhibition of the Hedgehog pathway by newly designed Smo and Gli antagonists bearing the isoflavone scaffold. European Journal of Medicinal Chemistry. [Link]

  • Hadden Research Lab, University of Connecticut. Inhibitors of the Hedgehog Signaling Pathway. [Link]

  • Mori, M., et al. (2021). A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth. Cells. [Link]

  • Chen, J.K. (2004). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Chen Lab Protocols. [Link]

  • Diamond Light Source. (2018). The oncogenic G-protein coupled receptor Smoothened is regulated by its extracellular domain. [Link]

  • Byrne, E.F.X., et al. (2018). The structural basis of Smoothened activation in Hedgehog signaling. PMC. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Sever, N., et al. (2012). Oxysterols are allosteric activators of the oncoprotein Smoothened. PMC. [Link]

Sources

A Comparative Analysis of Teratogenic Potential: The Established Profile of Jervine versus the Uncharacterized Profile of Conessine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Developmental Toxicity Assessment

In the landscape of drug discovery and development, the rigorous evaluation of a compound's potential for teratogenicity—the capacity to induce developmental abnormalities—stands as a critical checkpoint. The thalidomide tragedy of the 1960s remains a stark reminder of the devastating consequences of inadequate teratogenicity testing. This guide provides a comparative analysis of two steroidal alkaloids: Jervine, a well-documented teratogen, and Conessine, a compound for which developmental toxicity data is notably absent. By juxtaposing a known teratogen with an uncharacterized compound, we aim to underscore the importance of comprehensive teratogenicity assessment and provide a framework for such investigations.

Jervine, a natural alkaloid found in plants of the Veratrum genus, is a potent teratogen known to cause severe birth defects. Its mechanism of action is well-established, making it a valuable tool in developmental biology research to study signaling pathways crucial for embryogenesis. In contrast, Conessine, a steroidal alkaloid from Holarrhena antidysenterica, has been investigated for various pharmacological activities, including anti-malarial and antibacterial properties, yet its effects on embryonic development remain largely unexplored. This guide will delve into the known teratogenic effects of Jervine, its molecular mechanism, and the experimental data supporting these findings. Subsequently, it will highlight the current knowledge gap regarding Conessine's teratogenic potential and propose a standard experimental workflow for its evaluation.

Jervine: A Potent Teratogen with a Defined Mechanism

Jervine's teratogenicity is intrinsically linked to its potent inhibition of the Hedgehog (Hh) signaling pathway. This pathway is fundamental during embryonic development, governing crucial processes such as cell differentiation, proliferation, and tissue patterning. The Sonic Hedgehog (Shh) branch of this pathway is particularly critical for the development of the central nervous system, craniofacial structures, and limbs.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Jervine exerts its teratogenic effects by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh signaling cascade. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor tonically inhibits SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the Gli family of transcription factors, which in turn regulate the expression of downstream target genes essential for development. Jervine's binding to SMO prevents this activation, effectively shutting down the pathway and leading to a range of severe developmental abnormalities.

graphdot { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

}

Figure 1: Mechanism of Jervine's teratogenicity through inhibition of the Hedgehog signaling pathway.

Experimental Evidence of Jervine's Teratogenicity

The teratogenic effects of Jervine have been documented across various animal models, with significant variability in sensitivity and the types of malformations observed.

Animal ModelStrainRoute of AdministrationGestational Day(s) of AdministrationEffective Teratogenic Dose RangeObserved MalformationsReference(s)
MouseC57BL/6JOral Gavage8, 9, or 10150 - 300 mg/kgCleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations
MouseA/JOral Gavage8, 9, or 10150 - 300 mg/kgCleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations
HamsterGoldenNot specified7Not specifiedCebocephaly, harelip/cleft palate, exencephaly
RatSprague-DawleyNot specified6-9Not specifiedCebocephaly, microphthalmia (susceptible to cyclopamine, but not jervine)

Table 1: Comparative Teratogenicity of Jervine in Various Animal Models.

The data clearly indicates that the timing of exposure during gestation is critical, corresponding to the period of major organogenesis. The observed malformations, particularly the craniofacial defects like cyclopia (fusion of the eyes) and holoprosencephaly (failure of the forebrain to divide), are hallmark consequences of disrupted Hedgehog signaling.

Conessine: An Uncharted Territory in Developmental Toxicity

Conessine is a steroidal alkaloid found in the plant Holarrhena antidysenterica. It has been investigated for a variety of bioactivities, including as a histamine H3 receptor antagonist, an anti-malarial agent, and an adjunct to antibiotics. While some general toxicity studies have been conducted, providing LD50 values and observing cytotoxicity at high concentrations, there is a significant lack of data specifically addressing its potential for developmental and reproductive toxicity.

A comprehensive search of the scientific literature reveals no dedicated studies on the teratogenicity of Conessine. Furthermore, there is no current evidence to suggest that Conessine interacts with the Hedgehog signaling pathway or other critical developmental pathways. This represents a significant knowledge gap, particularly for a compound with known biological activity and potential therapeutic applications.

Proposed Experimental Workflow for Assessing Conessine's Teratogenicity

To address the absence of data on Conessine's teratogenic potential, a standardized in vivo developmental toxicity study is warranted. The following protocol outlines a typical approach using a rodent model, adhering to established guidelines for teratogenicity testing.

graphdot { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

}

Figure 2: General experimental workflow for an in vivo teratogenicity study.

Detailed Protocol: In Vivo Developmental Toxicity Study in Rats

1. Animal Model and Husbandry:

  • Use time-mated female Sprague-Dawley or Wistar rats. The day a vaginal plug is observed is designated as Gestational Day (GD) 0.

  • House animals individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

2. Dose Formulation and Administration:

  • Prepare a stable formulation of Conessine in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Administer Conessine or vehicle control daily via oral gavage from GD 6 to 15, covering the period of major organogenesis.

  • A preliminary dose-range finding study should be conducted to determine the maximum tolerated dose (MTD) and select at least three dose levels (low, mid, high) for the definitive study.

3. Maternal Observations:

  • Monitor dams daily for clinical signs of toxicity, including changes in appearance, behavior, and physiological functions.

  • Record maternal body weight on GD 0, daily during the dosing period, and at termination.

  • Measure food and water consumption.

4. Cesarean Section and Uterine Examination:

  • On GD 20, euthanize the dams by an approved method.

  • Perform a laparotomy to expose the uterus. Record the number of corpora lutea in each ovary.

  • Examine the uterine contents and record the number and placement of implantation sites, resorptions (early and late), and live and dead fetuses.

5. Fetal Evaluations:

  • Determine the sex and body weight of each live fetus.

  • Conduct a thorough external examination of each fetus for any gross abnormalities.

  • Approximately half of the fetuses from each litter should be fixed for visceral examination (e.g., using Bouin's solution followed by free-hand serial sectioning).

  • The remaining half of the fetuses should be processed for skeletal examination using staining techniques such as Alizarin Red S and Alcian Blue to visualize ossified bone and cartilage, respectively.

6. Data Analysis:

  • Analyze maternal and fetal data using appropriate statistical methods.

  • Compare the incidence of malformations, variations, and developmental delays between the Conessine-treated groups and the vehicle control group.

Conclusion: A Call for Comprehensive Evaluation

This guide has provided a detailed comparison of the teratogenic profiles of Jervine and Conessine. Jervine stands as a classic example of a developmental toxicant with a well-elucidated mechanism of action, making it a critical tool for research and a clear hazard to be avoided during development. The extensive data on its dose-dependent effects across multiple species underscores the importance of species and strain sensitivity in teratogenicity testing.

In stark contrast, the teratogenic potential of Conessine remains a significant unknown. While it exhibits other biological activities, the absence of developmental toxicity data precludes a comprehensive safety assessment. The provided experimental workflow offers a standard and robust methodology to fill this critical knowledge gap. For researchers, scientists, and drug development professionals, the juxtaposition of Jervine and Conessine serves as a compelling case study. It highlights the necessity of thorough, mechanism-based teratogenicity testing for all new chemical entities, ensuring that potential therapeutics do not harbor the devastating potential to harm the developing embryo and fetus. The path from a novel compound to a safe and effective drug is paved with rigorous scientific inquiry, and the assessment of developmental toxicity is a non-negotiable milestone on that journey.

References

  • Omnell, M. L., Sim, F. R., Keeler, R. F., Harne, L. C., & Brown, K. S. (1990). Expression of Veratrum alkaloid teratogenicity in the mouse. Teratology, 42(2), 105-119. [Link]

  • Keeler, R. F. (1978). Cyclopamine and related steroidal alkaloid teratogens: their occurrence, structural relationship, and biologic effects. Lipids, 13(10), 708-715. [Link]

  • Gaffield, W., & Keeler, R. F. (1996). Steroidal alkaloid teratogens: molecular probes for investigation of craniofacial malformations. Journal of toxicology. Toxin reviews, 15(4), 285-304. [Link]

  • Friedman, M., & McDonald, G. M. (1996). Induction of Terata in Hamsters by Solanidane Alkaloids Derived from Solanum tuberosum. Journal of Agricultural and Food Chemistry, 44(8), 2253-2259. [Link]

  • Friedman, M., & McDonald, G. M. (1996). Induction of terata in hamsters by solanidane alkaloids derived from Solanum tuberosum. Chemical research in toxicology, 9(5), 921-927. [Link]

  • Keeler, R. F. (1975). Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 149(1), 302-306. [Link]

  • Brown, D., & Keeler, R. F. (1978). Structure and stereochemistry of steroidal amine teratogens. Journal of agricultural and food chemistry, 26(3), 564-566. [Link]

  • Schoental, R. (1982). Differing embryotoxic effects of senecionine and senecionine-N-oxide on the chick embryo. Experientia, 38(7), 834-835. [Link]

  • Welch, K. D., Stott, R. D., & Panter, K. E. (2023). Embryotoxic Effects of Three Natural Occurring Veratrum Alkaloids and One Synthetic Analog using In Vitro Pre-implantation Bovine Embryo Production. Poisonous Plant Research, 6(1), 1. [Link]

  • Keeler, R. F. (1975). Teratogenic Effects of Cyclopamine and Jervine in Rats, Mice and Hamsters' (38794). Experimental Biology and Medicine, 149(1), 302-306. [Link]

  • Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria journal, 12, 194. [Link]

  • Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth defects research. Part C, Embryo today : reviews, 99(4), 235-246. [Link]

  • Kumar, V., & Van Staden, J. (2016). Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective. Pharmacognosy reviews, 10(19), 43-50. [Link]

  • Li, Q., Si, Y., Xie, L., & Zhang, J. (2012). Severe Embryotoxicity of Artemisinin Derivatives in Experimental Animals, but Possibly Safe in Pregnant Women. International journal of molecular sciences, 13(12), 17069-17084. [Link]

  • Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. ResearchGate. [Link]

  • Thappa, R. K., Tikku, K., Saxena, B. P., & Vaid, R. M. (1989). Conessine as a Larval Growth Inhibitor, Sterilant, and Antifeedant from Holarrhena antidysenterica Wall. ResearchGate. [Link]

  • Slusarz, A., & Shenouda, N. S. (2010). Common botanical compounds inhibit the hedgehog signaling pathway in prostate cancer. Cancer research, 70(8), 3382-3390. [Link]

  • Dua, V. K., Verma, G., Singh, B., Rajan, A., Bagai, U., Agarwal, D. D., Gupta, N. C., Kumar, S., & Rastogi, A. (2013). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Malaria journal, 12, 194. [Link]

  • Gibbons, S., Oluwatuyi, M., Veitch, N. C., & Gray, A. I. (2018). Steroidal alkaloids and conessine from the medicinal plant Holarrhena antidysenterica restore antibiotic efficacy in a Galleria mellonella model of multidrug

Introduction to Conessine: A Steroidal Alkaloid with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Validation of Conessine's Anti-Tumor Effects in Mouse Models

Conessine is a steroidal alkaloid naturally found in several plant species of the Apocynaceae family, such as Holarrhena floribunda and Holarrhena antidysenterica. Traditionally, these plants have been used in ethnobotanical medicine for treating conditions like dysentery and fever. More recently, scientific investigation has unveiled a broader range of biological activities, including anti-malarial properties and potential as an antimicrobial resistance agent. Emerging research now points towards a promising new application for Conessine: oncology. In vitro studies have demonstrated that Conessine can inhibit cell proliferation, migration, and invasion, and induce programmed cell death (apoptosis) in cancer cells, specifically in liver cancer cell lines. This guide provides a comparative framework for the in vivo validation of these anti-tumor effects in mouse models, a critical step in translating preclinical findings into potential clinical applications.

Unraveling the Mechanism: How Conessine Targets Cancer Cells

Conessine's anti-tumor activity is believed to be multi-faceted, primarily revolving around the induction of apoptosis and the potential modulation of key signaling pathways that govern cell growth and survival.

1. Induction of Apoptosis: Apoptosis is a natural and essential process of programmed cell death. A hallmark of cancer is the ability of tumor cells to evade this process. Conessine has been shown to re-sensitize cancer cells to apoptosis. This is evidenced by classic signs of apoptosis in treated cells, such as membrane blebbing, chromatin condensation, and the activation of caspases, which are the executioner proteins of the apoptotic cascade.

2. Potential Inhibition of the Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is largely silent in adult tissues. However, in many types of cancer—including basal cell carcinoma, medulloblastoma, and some forms of liver, lung, and pancreatic cancer—this pathway is aberrantly reactivated, driving tumor growth and survival. The pathway is initiated when a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to the Patched1 (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a key transmembrane protein. The activation of SMO leads to a signaling cascade that ultimately activates the GLI family of transcription factors, which turn on genes that promote cell proliferation and survival. Conessine is being investigated for its potential to interfere with this pathway, which would make it a candidate for a class of drugs known as Hedgehog Pathway Inhibitors (HPIs).

Conessine_Mechanism_of_Action Proposed Anti-Tumor Mechanism of Conessine cluster_Hedgehog Hedgehog Signaling Pathway cluster_Apoptosis Apoptosis Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 binds SMO SMO Receptor PTCH1->SMO inhibits GLI GLI Transcription Factors SMO->GLI activates TargetGenes Tumor Promoting Genes (Proliferation, Survival) GLI->TargetGenes promotes transcription Proliferation Tumor Growth & Survival TargetGenes->Proliferation leads to Caspase Caspase Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Apoptosis->Proliferation inhibits Conessine Conessine Conessine->SMO Potential Inhibition? Conessine->Caspase Induces

Caption: Proposed mechanism of Conessine, highlighting potential Hedgehog pathway inhibition and apoptosis induction.

Comparative Landscape: Conessine vs. Other Anti-Cancer Agents

To understand the potential clinical positioning of Conessine, it is essential to compare it with existing anti-cancer therapies, particularly those with related mechanisms of action.

FeatureConessine Standard Chemotherapy (e.g., Doxorubicin) FDA-Approved Hh Inhibitors (e.g., Vismodegib, Sonidegib)
Primary Target Exact molecular target under investigation; potential SMO inhibitor and apoptosis inducer.DNA (intercalation, topoisomerase II inhibition), leading to widespread DNA damage.Smoothened (SMO) receptor in the Hedgehog pathway.
Mechanism Targeted disruption of specific signaling pathways (potentially Hh) and induction of apoptosis.Non-specific cytotoxicity, affecting all rapidly dividing cells (cancerous and healthy).Targeted inhibition of a specific signaling pathway crucial for certain cancers.
Indications Investigational; initial data suggests potential in liver cancer.Broad-spectrum; used for various solid tumors and hematological malignancies.Approved for specific cancers like advanced basal cell carcinoma.
Known Side Effects Data is limited; some studies note slight toxicity, requiring liver and kidney function monitoring in mice.Significant; includes myelosuppression, cardiotoxicity, nausea, and fatigue.Muscle spasms, alopecia (hair loss), dysgeusia (taste disturbance), weight loss.
Resistance Mechanisms not yet characterized.Well-documented, often involving drug efflux pumps or altered drug targets.Acquired resistance via SMO mutations is a known clinical challenge.

This comparison highlights a key rationale for developing drugs like Conessine. While standard chemotherapies are potent, their lack of specificity leads to significant side effects. Targeted therapies like Hh inhibitors offer a better safety profile but are limited by a narrow range of indications and the development of resistance. Conessine, with its potential to modulate a key cancer pathway, represents an opportunity to develop a new targeted agent, possibly overcoming existing resistance mechanisms or for use in combination therapies.

In Vivo Validation: A Step-by-Step Guide to Mouse Models

Moving from in vitro evidence to in vivo validation is a pivotal stage in drug development. Mouse models are indispensable tools for evaluating a drug candidate's efficacy and safety in a complex biological system.

Experimental Workflow

The validation of Conessine's anti-tumor effects in mice typically follows a structured workflow designed to assess efficacy, mechanism, and safety.

In_Vivo_Workflow General Workflow for In Vivo Validation of Conessine cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cancer Cell Line Culture (e.g., Huh7) Implantation 2. Subcutaneous or Orthotopic Implantation into Mice CellCulture->Implantation TumorGrowth 3. Allow Tumors to Establish (e.g., ~100 mm³) Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Tumors Established Treatment 5. Administer Agents (Vehicle, Conessine, Comparator) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanize at Endpoint Monitoring->Endpoint Study Conclusion TumorAnalysis 8. Excise & Weigh Tumors Endpoint->TumorAnalysis Toxicity 10. Collect Blood/Organs for Toxicity Assessment Endpoint->Toxicity Histo 9. Histology & IHC Analysis (e.g., Ki-67, Caspase-3) TumorAnalysis->Histo

Caption: A typical experimental workflow for assessing the anti-tumor efficacy of Conessine in a mouse xenograft model.

Protocol 1: Xenograft Mouse Model Development

This protocol describes the creation of a tumor model by implanting human cancer cells into immunodeficient mice. This is a widely used first step to test anti-cancer compounds.

  • Cell Culture: Culture human cancer cells (e.g., Huh7 liver cancer cells) under standard sterile conditions (37°C, 5% CO₂).

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin, wash with phosphate-buffered saline (PBS), and resuspend in a cold, serum-free medium or PBS at a concentration of 20-50 million cells/mL.

  • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice) to prevent rejection of the human tumor cells.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 million cells) into the right flank of the mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin caliper measurements 2-3 times per week once tumors are palpable. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Study Initiation: Once tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups.

Protocol 2: In Vivo Efficacy Study of Conessine

This protocol outlines the treatment and monitoring phase.

  • Group Allocation: Randomly assign mice (n=5-10 per group) to treatment cohorts:

    • Group 1: Vehicle Control (e.g., PBS, DMSO solution)

    • Group 2: Conessine (e.g., 10 mg/kg)

    • Group 3: Positive Control/Comparator Drug (e.g., Vismodegib or Doxorubicin)

  • Drug Administration: Administer the assigned treatment via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, on a pre-determined schedule (e.g., daily or 5 days/week) for 3-4 weeks.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record mouse body weight at the same frequency as a measure of general toxicity.

    • Observe mice for any clinical signs of distress or toxicity.

  • Endpoint Criteria: The study may be concluded when tumors in the control group reach a pre-defined size (e.g., 1500-2000 mm³), after a fixed duration, or if unacceptable toxicity is observed.

  • Data Collection: At the endpoint, euthanize the mice, excise the tumors, and record their final weight and volume.

Protocol 3: Immunohistochemical (IHC) Analysis of Tumor Tissue

IHC is used to visualize the expression and localization of specific proteins within the tumor tissue, providing mechanistic insights into the drug's effect.

  • Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Embed the tissue in paraffin and cut into 4-5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the target antigens.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum.

    • Incubate sections with primary antibodies overnight at 4°C. Key antibodies for this study would include:

      • Ki-67: A marker of cell proliferation. A decrease indicates anti-proliferative effects.

      • Cleaved Caspase-3: A marker of apoptosis. An increase indicates induction of apoptosis.

      • GLI1: A downstream target of the Hedgehog pathway. A decrease would support Hh pathway inhibition.

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by a chromogen (e.g., DAB) to produce a colored precipitate at the antigen site.

  • Analysis: Counterstain with hematoxylin. A pathologist or image analysis software can then quantify the staining intensity and percentage of positive cells to compare between treatment groups.

Data Presentation and Interpretation

The primary output of an in vivo efficacy study is quantitative data demonstrating the drug's ability to control tumor growth.

**Ta

Side-by-side comparison of synthetic vs. natural Conessine activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Equivalence & The Edge

For researchers in neuropharmacology and antimicrobial resistance (AMR), Conessine (


) represents a pivotal scaffold.[1] Historically isolated from the Kurchi bark (Holarrhena antidysenterica), it is a potent Histamine H3 receptor antagonist and a multidrug resistance (MDR) efflux pump inhibitor.

The Verdict:

  • Bio-equivalence: Analytically pure synthetic conessine is functionally identical to natural conessine in H3 receptor binding affinity (

    
    ) and antimicrobial synergy.
    
  • The "Natural" Edge: Natural extracts often contain congeners (e.g., isoconessine, conessimine) which may offer a slight synergistic advantage in antiparasitic applications but introduce variability in neuro-pharmacokinetics.[1]

  • The "Synthetic" Edge: Synthetic routes (often semi-synthetic from steroidal precursors) offer superior control over the C-3 stereochemistry (

    
    ), eliminating the 
    
    
    
    -isomers that lack H3 potency, thus providing a cleaner safety profile regarding adrenergic receptor off-target effects.[1]

Chemical & Stereochemical Architecture[1]

To understand the activity difference, one must master the structure. Conessine is a pentacyclic steroidal alkaloid. The biological activity hinges strictly on the orientation of the dimethylamino group at Carbon-3.

FeatureSpecificationCriticality
IUPAC Name

-N,N-dimethylcon-5-enin-3-amine
Precise nomenclature is vital.
Formula

MW: 356.6 g/mol
Key Pharmacophore C-3 Nitrogen (

orientation)
The

isomer (conkuressine) has significantly reduced H3 affinity.[1]
Rigid Core Pregnane-type steroid nucleusProvides BBB permeability (LogP ~4.9).[1]

Production Workflows: Isolation vs. Synthesis

The impurity profile—and thus the secondary biological effects—is determined by the production method.

Comparative Workflow Diagram

The following Graphviz diagram contrasts the extraction complexity with the semi-synthetic precision.

ConessineProduction cluster_Natural Natural Isolation (Holarrhena antidysenterica) cluster_Synthetic Semi-Synthesis (Steroidal Precursor) Bark Dried Kurchi Bark AlcExt Ethanolic Extraction (Reflux) Bark->AlcExt AcidBase Acid-Base Partitioning (pH 1-2 -> pH 10) AlcExt->AcidBase CrudeAlk Total Alkaloid Fraction (Contains Conessine, Isoconessine) AcidBase->CrudeAlk Column Column Chromatography (Silica Gel) CrudeAlk->Column Separation of congeners NatCon Natural Conessine (95-98% Purity) Column->NatCon Preg Pregnenolone / Conessimine Methyl N-Methylation / Reductive Amination Preg->Methyl Cycliz Pyrrolidine Ring Closure (Hofmann-Löffler-Freytag) Methyl->Cycliz Purif Recrystallization Cycliz->Purif SynCon Synthetic Conessine (>99% Purity) Purif->SynCon

Figure 1: Comparative production workflows.[1] Natural isolation requires extensive chromatographic separation to remove structural isomers (isoconessine), whereas synthesis focuses on stereoselective ring closure.[1]

Comparative Performance Data

Neuropharmacology: H3 Receptor Antagonism

Conessine acts as a potent antagonist/inverse agonist at the Histamine H3 receptor (H3R). This modulation releases neurotransmitters (acetylcholine, histamine) useful in treating cognitive deficits (e.g., Alzheimer's, Narcolepsy).[1]

MetricNatural Conessine (Purified)Synthetic Conessine (Pure)Clinical Implication
Human H3 Affinity (

)


Identical target engagement.[1]
Rat H3 Affinity (

)


Consistent across species.[1][2][3][4][5]
H3 Selectivity (vs H4) High (

fold)
High (

fold)
Synthetic avoids trace alkaloids that might bind H4.
Adrenergic Binding (

)
Moderate (Off-target)ModerateCritical: Both forms bind adrenergic receptors, causing cardiovascular side effects.[1] Synthetic analogues (modified C-3) are developed to fix this, but pure synthetic conessine retains this flaw.[1]
CNS Clearance SlowSlowBoth accumulate in the brain; high BBB penetration.

Data Source: J. Med. Chem. 2008 (See Ref 1)

Antimicrobial Synergy (MDR Reversal)

Conessine inhibits the MexAB-OprM efflux pump in Pseudomonas aeruginosa, restoring susceptibility to antibiotics like Levofloxacin.[1]

ParameterNatural Extract (Rich Fraction)Synthetic ConessineMechanism Note
MIC Reduction (Levofloxacin) 8 to 16-fold decrease8-fold decreaseNatural extracts may contain Holadysenterine , which adds minor synergistic efflux inhibition.[1]
Efflux Inhibition (

)
~15

~14

Statistically insignificant difference.[1]
Cytotoxicity (

)
Variable (Plant phenols present)Stable (

)
Synthetic is preferred for toxicity studies to avoid false positives from plant impurities.[1]

Experimental Protocols (Validation Systems)

To validate the activity of your specific batch, use these self-validating protocols.

Protocol A: H3 Receptor Radioligand Binding Assay

Purpose: Verify that your Conessine batch is a true H3 antagonist.

  • Membrane Prep: Use CHO-K1 cells stably expressing human H3 receptors.[1]

  • Ligand: Use

    
    -methylhistamine (
    
    
    
    nM).[1]
  • Incubation:

    • Mix 200

      
       membrane suspension + 25 
      
      
      
      radioligand + 25
      
      
      Conessine (Test) or Buffer (Control).
    • Control 1 (Non-Specific): Add 10

      
      Thioperamide  (Standard H3 blocker) to define non-specific binding.
      
    • Control 2 (Total): Buffer only.

  • Equilibrium: Incubate 60 min at 25°C.

  • Harvest: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces plastic binding of conessine).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Acceptance Criteria: Synthetic Conessine must show

      
       nM.
      
Protocol B: Efflux Pump Inhibition (Hoechst 33342 Accumulation)

Purpose: Confirm MDR reversal activity in P. aeruginosa.

  • Strain: Use P. aeruginosa overexpressing MexAB-OprM (e.g., Strain K1455).[1][6]

  • Dye: Hoechst 33342 (Fluorescent substrate for the pump).

  • Workflow:

    • Seed bacteria (

      
      ).
      
    • Add Conessine (20

      
      ).
      
    • Add Hoechst 33342 (2.5

      
      ).
      
    • Measure Fluorescence (Ex 355nm / Em 460nm) over 60 mins.

  • Result:

    • Active: Fluorescence increases (Dye trapped inside).

    • Inactive: Fluorescence remains low (Dye pumped out).

Mechanism of Action: H3 Signaling Pathway

The following diagram illustrates how Conessine blocks the constitutive activity of the H3 autoreceptor, leading to increased neurotransmitter release.

H3Mechanism Conessine Conessine (Antagonist/Inverse Agonist) H3R H3 Receptor (G-Protein Coupled) Conessine->H3R Blocks Gi Gi/Go Protein Conessine->Gi Prevents Activation H3R->Gi Normally Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Increases (Disinhibition) Ca Ca2+ Influx cAMP->Ca Triggers Release Neurotransmitter Release (Histamine/ACh) Ca->Release Exocytosis

Figure 2: H3 Receptor Antagonism.[1] Conessine prevents the Gi-protein mediated inhibition of Adenylyl Cyclase, resulting in increased cAMP and subsequent neurotransmitter release.

References

  • Zhao, C., et al. (2008). "The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 51(17), 5423–5430.[1] Link[1]

  • Siriyong, T., et al. (2017). "Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa." BMC Complementary and Alternative Medicine, 17, 405.[1] Link

  • Dua, V. K., et al. (2013). "Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica." Malaria Journal, 12, 194.[1] Link[1]

  • PubChem Database. "Conessine (Compound CID 441082)." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for Conessine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Conessine and its Therapeutic Potential

Conessine is a steroidal alkaloid found in several plant species, including Holarrhena antidysenterica.[1] Initially recognized for its activity as a histamine H3 receptor antagonist[1][2][3], recent research has illuminated its potential as an inhibitor of critical cell signaling pathways implicated in cancer, such as the Hedgehog signaling pathway.[4][5] The Hedgehog (Hh) pathway is crucial during embryonic development but its aberrant reactivation in adults is a known driver for various cancers, including basal cell carcinoma and medulloblastoma.[6][7]

The central goal of a dose-response study is to quantify the relationship between the concentration of a compound and its biological effect.[8] This allows us to determine key pharmacological parameters such as potency (EC50/IC50) and efficacy (maximal effect), which are vital for preclinical drug development.[9] This guide will use the inhibition of the Hedgehog pathway as a case study to compare Conessine with other known inhibitors.

The Competitive Landscape: Benchmarking Conessine's Performance

To objectively evaluate Conessine, it is essential to compare it against established modulators of the same biological pathway. The Hedgehog pathway offers a well-defined set of comparators.

  • Cyclopamine: A naturally occurring steroidal alkaloid, it is the archetypal inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[4][6]

  • Vismodegib (GDC-0449): The first FDA-approved SMO inhibitor for the treatment of basal cell carcinoma, representing a clinical benchmark.[6][10]

  • Sonidegib (LDE-225): Another FDA-approved SMO inhibitor, providing a further point of comparison for potency and efficacy.[10][11]

By analyzing Conessine in parallel with these agents, we can contextualize its performance and assess its potential as a novel therapeutic candidate.

Experimental Design and Protocol: Ensuring Data Integrity

The foundation of a reliable statistical analysis is a meticulously designed and executed experiment. The choices made here directly impact the quality and interpretability of the resulting dose-response curves.

Causality in Experimental Choices
  • Cell Line Selection: The choice of a biological system is paramount. For assessing Hedgehog pathway inhibition, a cell line with constitutive pathway activation is ideal. For example, Shh-LIGHT2 cells (mouse embryonic fibroblasts stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) provide a direct readout of pathway activity. The constitutive Renilla luciferase allows for normalization, correcting for variations in cell number or transfection efficiency.

  • Endpoint Measurement: A luciferase reporter assay offers a highly sensitive and specific measurement of Hh pathway transcriptional activity. The endpoint is the ratio of firefly to Renilla luciferase activity, which directly correlates with the inhibition of the Gli transcription factors downstream of SMO.

  • Dose Range and Spacing: The concentrations tested must span a wide range, typically several orders of magnitude, to capture the full sigmoidal dose-response relationship.[12] A logarithmic or semi-logarithmic dilution series (e.g., 1:3 or 1:10 dilutions) is standard practice. This ensures that data points are adequately distributed along the curve, defining the bottom plateau, the steep slope, and the top plateau, which are all critical for accurate modeling.[13][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout p1 Seed Shh-LIGHT2 cells in 96-well plates p2 Incubate cells for 24 hours to allow adherence p1->p2 t1 Prepare serial dilutions of Conessine & Comparators p2->t1 t2 Add compounds to cells (including vehicle control) t1->t2 a1 Incubate for 48-72 hours t2->a1 a2 Lyse cells and add luciferase substrates a1->a2 a3 Measure Firefly & Renilla luciferase activity a2->a3

Caption: Experimental workflow for a Hedgehog signaling reporter assay.

Step-by-Step Protocol: Gli-Luciferase Reporter Assay
  • Cell Seeding: Plate Shh-LIGHT2 cells in a white, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Conessine and each comparator drug in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and vehicle (DMSO) only as a negative control (100% activity) and wells with a saturating concentration of a known inhibitor like Vismodegib as a positive control (0% activity).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • Luciferase Assay: Use a dual-luciferase reporter assay system according to the manufacturer's instructions. Briefly, lyse the cells and sequentially measure firefly and then Renilla luciferase activity using a plate luminometer.

  • Data Normalization: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. Normalize the data by setting the average of the vehicle-only wells to 100% and the average of the positive control wells to 0%.

The Core of the Analysis: Nonlinear Regression and the 4PL Model

Dose-response data inherently follows a sigmoidal relationship, which is non-linear.[8][12] Therefore, fitting the data to a linear model after transformation is generally discouraged as it can distort the error distribution.[8] The industry standard is to use nonlinear regression.[12][15]

The Four-Parameter Logistic (4PL) Model

The most common model for dose-response curves is the four-parameter logistic (4PL) equation.[16][17][18] This model is defined by four parameters that have direct biological interpretations:

  • Top: The maximum possible response (the upper plateau of the curve).

  • Bottom: The minimum possible response (the lower plateau of the curve).

  • IC50 (or EC50): The concentration of the inhibitor that elicits a response halfway between the Top and Bottom. This is the most common measure of a drug's potency . A lower IC50 indicates a more potent compound.

  • Hill Slope: Describes the steepness of the curve at the IC50. A Hill slope of -1.0 is standard for a single drug binding to a single receptor site. A value greater than -1.0 (e.g., -1.5) indicates positive cooperativity, while a value between 0 and -1.0 suggests negative cooperativity or experimental artifacts.

The 4PL equation for inhibition is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Statistical Comparison of Dose-Response Curves

Simply comparing the IC50 values is not sufficient. A rigorous statistical comparison is necessary to determine if the observed differences are significant. The Extra Sum-of-Squares F-test is a robust method for this. It compares the goodness-of-fit of two models:

  • Null Hypothesis: A single curve fits all data sets combined. This assumes the parameters (e.g., IC50) are the same for all compounds.

  • Alternative Hypothesis: Each data set is fit with its own unique curve. This allows the parameters to differ between compounds.

If the alternative hypothesis provides a significantly better fit (indicated by a low p-value), you can conclude that at least one of the parameters (e.g., the IC50) is significantly different between the compounds.

4PL Model Visualization

Caption: Key parameters of the four-parameter logistic (4PL) model.

Data Interpretation and Presentation

After fitting the models, the results must be summarized and interpreted in a clear, comparative format.

Comparative Data Summary
CompoundIC50 (µM) [95% CI]Hill Slope
Conessine 0.85 [0.75 - 0.96]-1.20.992
Cyclopamine 1.50 [1.32 - 1.70]-1.10.989
Vismodegib 0.02 [0.017 - 0.023]-1.00.995
Sonidegib 0.03 [0.026 - 0.035]-1.10.994

This is example data and does not reflect true experimental values.

Interpretation from a Scientist's Perspective
  • Potency (IC50): The example data shows that Vismodegib and Sonidegib are the most potent inhibitors, with IC50 values in the low nanomolar range. Conessine, with an IC50 of 0.85 µM, is approximately twice as potent as Cyclopamine (1.50 µM) in this hypothetical assay. An Extra Sum-of-Squares F-test would be performed to confirm if this twofold difference is statistically significant.

  • Goodness-of-Fit (R²): The R-squared values are all >0.98, indicating that the 4PL model is an excellent fit for the data from all compounds, lending high confidence to the estimated parameters.

  • Hill Slope: The Hill slopes are all close to -1.0, which is consistent with a standard bimolecular interaction and suggests a well-behaved assay without significant cooperativity issues.

Mechanistic Context: The Hedgehog Signaling Pathway

Understanding the underlying biology is crucial for interpreting the dose-response data correctly.

The Hedgehog pathway, in its "off" state, involves the receptor Patched (PTCH1) inhibiting the G protein-coupled receptor Smoothened (SMO).[6] This leads to the proteolytic cleavage of Gli transcription factors into their repressor forms. When a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to PTCH1, the inhibition on SMO is lifted.[6] Active SMO then prevents Gli cleavage, allowing full-length Gli activators to translocate to the nucleus and initiate the transcription of target genes that drive cell proliferation.

Most known inhibitors, including Cyclopamine, Vismodegib, and Sonidegib, are SMO antagonists.[11][19] Conessine is also hypothesized to act at this level.

Hedgehog Pathway Inhibition Diagram

HedgehogPathway cluster_inhibitors Inhibitors cluster_nuc Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits Gli Gli Complex SMO->Gli prevents cleavage SUFU SUFU Gli->SUFU released from Gli_A Gli Activator Gli->Gli_A becomes Genes Target Gene Transcription Gli_A->Genes translocates to Nucleus Nucleus Conessine Conessine Conessine->SMO inhibit Vismodegib Vismodegib Sonidegib Cyclopamine Vismodegib->SMO

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3β-(Dimethylamino)con-5-ene: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the bench. The responsible disposal of research materials is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 3β-(Dimethylamino)con-5-ene, a steroidal alkaloid also known as conessine. As a compound with significant biological activity, its handling and disposal demand a meticulous and informed approach. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this process with confidence and integrity.

Understanding the Hazard Profile of 3β-(Dimethylamino)con-5-ene

Before delving into disposal procedures, it is paramount to understand the inherent characteristics of 3β-(Dimethylamino)con-5-ene. As a steroidal alkaloid, it should be regarded as a toxic substance.[1][2] While comprehensive toxicological data may be limited, the general properties of alkaloids necessitate a cautious approach.

Key Hazard Considerations:

  • Toxicity: Alkaloids as a class of compounds can exhibit significant physiological effects.[3] Assume that 3β-(Dimethylamino)con-5-ene is harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Combustibility: It is a combustible solid, which means it can burn, though it may not ignite readily.[4] Care should be taken to avoid creating dust clouds in the presence of ignition sources.

  • Environmental Hazard: Discharge into sewers or waterways must be strictly avoided to prevent harm to aquatic life.[4]

PropertyValueSource
Molecular Formula C₂₄H₄₀N₂[1]
Molecular Weight 356.6 g/mol [1]
Appearance Crystalline solid[4]
Solubility Soluble in organic solvents like ethanol and dimethylformamide; sparingly soluble in aqueous buffers.[5][5]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 3β-(Dimethylamino)con-5-ene, particularly during disposal procedures where the risk of exposure can be elevated.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, all handling of the solid compound that could generate dust should be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a spill, a properly fitted N95 or higher-rated respirator is essential.

Spill Management: A Calm and Methodical Response

Accidents happen. A well-rehearsed spill response plan is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the affected area.

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain and Dampen: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne. Do not sweep the dry powder.

  • Collect: Carefully scoop the dampened material into a clearly labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials (paper towels, wipes, etc.) must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.

For Large Spills:

In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures. Contact your Environmental Health and Safety (EHS) department or emergency response team.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of 3β-(Dimethylamino)con-5-ene is that it must be treated as hazardous waste.[6] Direct disposal into regular trash or down the drain is strictly prohibited.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Unused or expired 3β-(Dimethylamino)con-5-ene should be kept in its original, clearly labeled container.

    • Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Solutions containing 3β-(Dimethylamino)con-5-ene should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless their compatibility is known and verified.

    • Rinsate from cleaning contaminated glassware should also be collected as hazardous waste. A preliminary rinse with an organic solvent like ethanol can be effective in removing residues before washing with detergent and water.

Step 2: Containerization and Labeling

  • All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "3β-(Dimethylamino)con-5-ene," and any other information required by your institution and local regulations.

Step 3: Storage

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.[4]

Step 4: Final Disposal

  • The final disposal of 3β-(Dimethylamino)con-5-ene waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.

Rationale for Professional Disposal:

Given the lack of specific, validated chemical neutralization or degradation protocols for 3β-(Dimethylamino)con-5-ene in readily available scientific literature, the most responsible and safest course of action is to entrust its destruction to professionals. The recommended method of disposal for many alkaloids is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[7] The thermal decomposition of nitrogen-containing organic compounds can produce toxic gases such as oxides of nitrogen, making controlled incineration with appropriate emission controls essential.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for 3β-(Dimethylamino)con-5-ene cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Packaging & Storage cluster_3 Final Disposal Start Start Waste_Generated Waste Generated (Solid or Liquid) Start->Waste_Generated Segregate Segregate Waste Waste_Generated->Segregate Solid_Waste Solid Waste Container Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Container Segregate->Liquid_Waste Liquid Label Label Container: 'Hazardous Waste' + Chemical Name Solid_Waste->Label Liquid_Waste->Label Store Store in Designated Waste Area Label->Store EHS Contact EHS for Professional Disposal Store->EHS End End EHS->End

Caption: Decision workflow for the proper disposal of 3β-(Dimethylamino)con-5-ene waste.

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our shared ecosystem. The principles of responsible chemical management are integral to the integrity of scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

  • The Good Scents Company. (n.d.). conessine. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Conessine. Retrieved from [Link]

  • Wikipedia. (n.d.). Steroidal alkaloid. Retrieved from [Link]

  • Center for Disease Control and Prevention. (2000). Incineration and Health. Retrieved from [Link]

  • GAIA. (2004, March 15). Incinerators Trash Community Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Conessine. Retrieved from [Link]

  • PubMed. (2013, June 10). Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2024, February 16). An Overview of the Phytochemical, Pharmacological and Clinical Activities of Holarrhena Antidysenterica (L.). Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016, April 10). Antibacterial Screening of Leaf and Bark extracts of Holarrhena antidysenterica (L.) Wall. Retrieved from [Link]

  • Impactfactor. (2013, March 15). Effect of Enzymes on Extraction of Phytoconstituents From Holarrhena Antidysenterica. Retrieved from [Link]

  • International Journal of Green Pharmacy (IJGP). (2025, December 15). Sustainable bark harvesting and phytochemical evaluation of alternative plant parts in Holarrhena antidysenterica R. Br. Sans (Kutaj). Retrieved from [Link]

  • MDPI. (2020, September 18). Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant. Retrieved from [Link]

  • PMC. (2022, June 15). Chemistry and bioactivities of natural steroidal alkaloids. Retrieved from [Link]

  • PMC. (2021, September 20). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the extraction and purification of alkaloids.
  • Bentham Science. (n.d.). Recent Developments in Oxidative Processes in Steroid Chemistry. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Retrieved from [Link]

  • Water Technology Experts. (2019, March 11). Neutralization in wastewater treatment and waste stabilization. Retrieved from [Link]

  • Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Retrieved from [Link]

  • Strong Acids And Strong Bases. (n.d.). Retrieved from [Link]

  • Michigan State University. (n.d.). Acids & Bases. Retrieved from [Link]

  • OSTI.GOV. (1985, March 1). Deactivation of hazardous chemical wastes. Retrieved from [Link]

  • ResearchGate. (2022, April 4). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1991). Steroids. Part 43. Thermal decomposition of steroidal azidoformates. Retrieved from [Link]

  • LCGC International. (2022, August 1). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

  • PSTC. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Retrieved from [Link]

  • ResearchGate. (n.d.). Py-GC-MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

Sources

Operational Safety Guide: Handling 3beta-(Dimethylamino)con-5-ene (Conessine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

Compound Identity: 3beta-(Dimethylamino)con-5-ene (Commonly: Conessine) CAS: 546-06-5 Chemical Class: Steroidal Alkaloid / Tertiary Amine

As researchers, we often treat "irritants" as low-level threats. However, This compound presents a dual-hazard profile that requires elevated vigilance beyond standard GHS H-codes.

  • Chemical Basicity: The dimethylamino moiety confers significant basicity (

    
    ), making this compound corrosive to mucous membranes and damaging to corneal tissue upon contact [1].
    
  • Biological Activity: This is not merely a chemical reagent; it is a potent bioactive alkaloid acting as a Histamine H3 antagonist and Acetylcholinesterase (AChE) inhibitor [2]. Systemic absorption—via inhalation of dust or transdermal solvent transport—can lead to neurological effects including respiratory depression or cholinergic dysregulation.

The Directive: Treat this compound as a Bioactive Corrosive . Engineering controls (Fume Hood) are the primary defense; PPE is the critical fail-safe.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for the physical state of the compound. The solid powder poses an inhalation/static dust risk, while the solvated form (often in DMSO or Ethanol) poses a rapid permeation risk.

PPE Selection Table
Protection ZoneSolid State (Weighing/Transfer)Solvated State (Stock Solutions)Scientific Rationale
Respiratory Mandatory: Fume Hood.Support: N95 or P100 Respirator if hood sash >18".Mandatory: Fume Hood.Support: Surgical mask (droplet).Fine alkaloid dusts are respiratory sensitizers (H335). Inhalation allows direct CNS access via the olfactory bulb.
Hand Protection Single Layer: Nitrile (min 5 mil).[1]Double Layer: Nitrile (inner) + Nitrile (outer, 5-8 mil) or Laminate.Critical: Dimethylamino groups can degrade thin nitrile over time. Solvents like DMSO accelerate skin permeation of the alkaloid [3].
Eye Protection Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if >100mL).Basic amines cause saponification of fatty tissues in the eye; safety glasses with side shields are insufficient for aerosols/dusts.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Lab Coat + Impervious Apron (Tyvek/PVC).Prevents "dust traps" on street clothes and solvent soak-through.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Weighing & Static Control (Solid State)

Steroidal alkaloids are prone to static charging, causing "fly-away" powder that contaminates balances and cuffs.

  • Engineering Setup: Operate strictly within a certified Chemical Fume Hood.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood chamber 30 seconds prior to opening the vial.

  • The "Transfer Rule": Never insert a spatula directly into the stock bottle.

    • Correct Method: Tap the stock bottle to transfer powder into a secondary weighing boat or paper. This prevents cross-contamination of the source.

  • Decontamination: Immediately wipe the balance area with a 10% acetic acid solution (or dilute HCl) followed by water. The acid neutralizes the basic alkaloid residues, validating the cleanup (visual removal of white residue).

Phase B: Solubilization (Liquid State)

Warning: Solvents like DMSO and Ethanol are permeation enhancers. They will carry the conessine across the skin barrier faster than the pure solid.

  • Double Glove Mandate: Don a second pair of nitrile gloves before handling solvents.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.

  • Vessel Closure: Parafilm or cap immediately after dissolution.

  • Glove Change: Immediately remove the outer pair of gloves after the stock solution is secured. This assumes the outer gloves are contaminated.

Visualization: Decision & Response Logic

Diagram 1: PPE Decision Tree & Workflow

This diagram illustrates the decision logic based on the physical state of the compound.

PPE_Workflow Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing Liquid Solvated (DMSO/EtOH) State->Liquid Dissolving/Pipetting Risk_Solid Risk: Inhalation & Static Dust Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption via Vehicle Liquid->Risk_Liquid Control_Solid Protocol: Fume Hood + Anti-Static PPE: Goggles + N95 (backup) Risk_Solid->Control_Solid Disposal Disposal: Segregated Organic Base Waste (Do NOT Flush) Control_Solid->Disposal Control_Liquid Protocol: Double Gloving (Nitrile) PPE: Splash Goggles + Apron Risk_Liquid->Control_Liquid Control_Liquid->Disposal

Caption: Decision matrix for PPE selection based on physical state hazards (Dust vs. Permeation).

Diagram 2: Emergency Spill Response Pathway

A logical flow for immediate incident mitigation.

Spill_Response Incident Spill / Exposure Event Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Surface Bench Spill Type->Surface Action_Skin 1. Remove Contaminated Clothing 2. Flush Water (15 min) 3. Seek Medical (Target: AChE) Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Emergency Ophthalmology Eye->Action_Eye Action_Surface 1. Evacuate Area 2. Don Full PPE 3. Cover with Absorbent 4. Neutralize (Dilute Acetic Acid) Surface->Action_Surface

Caption: Immediate response protocols for biological exposure or containment breach.

Waste Disposal & Deactivation

Do not dispose of via drain. As an acetylcholinesterase inhibitor, this compound poses significant risks to aquatic life.

  • Segregation: Collect all solid waste (weighing boats, contaminated gloves) in a dedicated "Toxic Solid" bin.

  • Liquid Waste: Collect all solvent rinses in a "Basic Organic Waste" container.

  • Deactivation (Surface): If a minor spill occurs, wipe the area with 1% Acetic Acid or Dilute HCl . This converts the lipophilic free base into a hydrophilic salt, reducing volatility and facilitating easier cleanup, though the material remains toxic [4].

References

  • PubChem. (n.d.). Conessine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Permeation. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta-(Dimethylamino)con-5-ene
Reactant of Route 2
Reactant of Route 2
3beta-(Dimethylamino)con-5-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.